molecular formula C12H9ClO3 B5634673 4-chloro-3-methylphenyl 2-furoate

4-chloro-3-methylphenyl 2-furoate

Numéro de catalogue: B5634673
Poids moléculaire: 236.65 g/mol
Clé InChI: IHRASSZZMSTZPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-3-methylphenyl 2-furoate is a useful research compound. Its molecular formula is C12H9ClO3 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-3-methylphenyl 2-furoate is 236.0240218 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-3-methylphenyl 2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-methylphenyl 2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-chloro-3-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-8-7-9(4-5-10(8)13)16-12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRASSZZMSTZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-chloro-3-methylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-chloro-3-methylphenyl 2-furoate is a novel chemical entity for which no empirical mechanism of action has been documented in the scientific literature. This technical guide synthesizes information from structurally related compounds to construct a plausible, multi-faceted hypothesis for its biological activity. We propose that 4-chloro-3-methylphenyl 2-furoate functions as a pro-drug, undergoing in-vivo hydrolysis to release two distinct bioactive moieties: 4-chloro-3-methylphenol (4-CmC) and 2-furoic acid. The primary mechanism is likely driven by the potent activity of 4-CmC on intracellular calcium channels, specifically the ryanodine receptor, supplemented by the diverse biological activities of the furoate component. This guide details the foundational biochemistry of this hypothesis, outlines comprehensive experimental protocols for its validation, and provides the necessary in-silico predictions and data frameworks for researchers, scientists, and drug development professionals.

Introduction and Core Hypothesis

The exploration of novel chemical structures is a cornerstone of therapeutic innovation. 4-chloro-3-methylphenyl 2-furoate represents an uncharted area of pharmacology. In the absence of direct experimental data, a scientifically rigorous approach involves dissecting the molecule into its constituent functional parts and postulating a mechanism based on established pharmacology of those components.

The compound consists of a 4-chloro-3-methylphenol (a substituted cresol) core linked via an ester bond to a 2-furoic acid (a furan derivative) moiety. Ester linkages are common in pro-drugs, as they are susceptible to enzymatic cleavage by esterases ubiquitous in biological systems.[1][2] This leads to our central hypothesis:

4-chloro-3-methylphenyl 2-furoate is bioactivated via esterase-mediated hydrolysis to release 4-chloro-3-methylphenol and 2-furoic acid, which then exert their individual biological effects on distinct cellular targets.

This guide will deconstruct this hypothesis, exploring the known activities of each component and proposing an integrated mechanism of action.

Physicochemical Properties and In-Silico Bioactivity Predictions

To initiate our investigation, we first predict the fundamental properties of the parent compound. These parameters are crucial for understanding its potential for membrane permeability, distribution, and interaction with biological targets.[3][4]

PropertyPredicted ValueData Source
Molecular Formula C₁₂H₉ClO₃(Calculated)
Molecular Weight 236.65 g/mol (Calculated)
Predicted LogP 3.5 - 4.5(In-silico estimation)
Hydrogen Bond Donors 0(In-silico estimation)
Hydrogen Bond Acceptors 3(In-silico estimation)
Predicted Drug-Likeness Adheres to Lipinski's Rule of Five(In-silico estimation)[4]

In-silico predictions suggest that the compound possesses favorable physicochemical properties for oral bioavailability and cell permeability, supporting its potential as a drug candidate.

Proposed Bioactivation Pathway: Ester Hydrolysis

The lability of the ester bond is central to our hypothesis. We propose that upon entering a biological system, 4-chloro-3-methylphenyl 2-furoate is rapidly metabolized by carboxylesterases or other hydrolases present in the plasma, liver, and other tissues.[5] This enzymatic action cleaves the ester linkage, releasing the two primary metabolites.

Bioactivation_Pathway cluster_system Biological System (Plasma, Liver) Parent 4-chloro-3-methylphenyl 2-furoate Metabolite1 4-chloro-3-methylphenol (Active Moiety 1) Parent->Metabolite1 Esterase Hydrolysis Metabolite2 2-Furoic Acid (Active Moiety 2) Parent->Metabolite2 Esterase Hydrolysis Calcium_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_membrane Plasma Membrane CmC 4-chloro-3-methylphenol RyR Ryanodine Receptor (RyR) on SR/ER Membrane CmC->RyR Activates Ca_Cytosol [Ca²⁺]i ↑ RyR->Ca_Cytosol Ca²⁺ Release Ca_Store Ca²⁺ Store (SR/ER) Ca_Store->RyR Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction, Gene Expression) Ca_Cytosol->Cellular_Response ORAI ORAI Channel CmC_ext 4-chloro-3-methylphenol (Extracellular) CmC_ext->ORAI Inhibits

Caption: Hypothesized action of 4-CmC on cellular calcium signaling.

Hypothesized Mechanism of Action: The 2-Furoic Acid Moiety

The furan ring is a "privileged scaffold" in medicinal chemistry, found in numerous drugs with diverse activities. [6][7][8]Upon release, 2-furoic acid could contribute to the overall pharmacological profile through several mechanisms.

  • Antimicrobial and Preservative Effects: 2-furoic acid itself is used as a food preservative and flavoring agent due to its antimicrobial properties. [9][10]Its presence could complement the antimicrobial action of the 4-CmC moiety.

  • Anti-inflammatory and Hypolipidemic Activity: Furan derivatives are known to possess anti-inflammatory properties. [7][11]Furthermore, 2-furoic acid specifically has been shown to have hypolipidemic activity in rodents, lowering serum cholesterol and triglycerides by suppressing several key enzymes in lipid metabolism. [12]* Modulation of Pharmacokinetics: The furoate ester itself, prior to hydrolysis, significantly impacts the properties of the parent molecule. As seen with drugs like fluticasone furoate, the furoate moiety can enhance lipophilicity, tissue affinity, and receptor binding compared to other ester groups. [13][14]

Integrated Mechanism and Therapeutic Potential

The dual-release mechanism suggests that 4-chloro-3-methylphenyl 2-furoate could act as a multi-target agent. The rapid, potent effect would likely stem from 4-CmC's modulation of calcium signaling, while the 2-furoic acid could provide a sustained, secondary effect, such as localized antimicrobial or anti-inflammatory action. This combination could be therapeutically relevant in conditions requiring both acute signaling modulation and sustained local effects, for example in specialized topical disinfectants or in research tools for studying calcium dynamics.

Experimental Validation: A Step-by-Step Guide

To validate this hypothetical mechanism, a structured, multi-stage experimental workflow is required. The following protocols provide a robust framework for investigation.

Overall Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis & Characterization Step1 Step 1: In Vitro Esterase Stability Assay Start->Step1 Step2 Step 2: Calcium Imaging (Fluo-4 AM Assay) Step1->Step2 If Hydrolysis Confirmed Step3 Step 3: Antimicrobial MIC Assay Step1->Step3 Step4 Step 4: Patch-Clamp Electrophysiology Step2->Step4 To Confirm Target Specificity Analysis Data Analysis & Mechanism Confirmation Step3->Analysis Step4->Analysis

Caption: A logical workflow for validating the proposed mechanism.

Protocol 1: In Vitro Esterase Stability Assay
  • Objective: To confirm that 4-chloro-3-methylphenyl 2-furoate is hydrolyzed by esterases and to determine the rate of release of its metabolites.

  • Materials:

    • 4-chloro-3-methylphenyl 2-furoate

    • 4-chloro-3-methylphenol (as a standard)

    • 2-furoic acid (as a standard)

    • Porcine liver esterase (PLE) or human plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile

    • HPLC system with a C18 column and UV detector

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Incubate a final concentration of 10 µM of the test compound with either PLE or human plasma in PBS at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by HPLC, monitoring for the disappearance of the parent compound and the appearance of the 4-chloro-3-methylphenol and 2-furoic acid metabolites.

    • Quantify the concentrations against standard curves for all three compounds.

  • Causality & Validation: This protocol directly tests the core hypothesis of bioactivation. A time-dependent decrease in the parent compound with a corresponding increase in the metabolites validates the esterase-mediated hydrolysis. The rate of hydrolysis provides crucial pharmacokinetic data.

Protocol 2: Intracellular Calcium Imaging Assay
  • Objective: To determine if the compound causes an increase in intracellular calcium, consistent with RyR activation by the released 4-CmC.

  • Materials:

    • A suitable cell line expressing RyRs (e.g., C2C12 myotubes, HEK293 cells transfected with RyR1)

    • Fluo-4 AM calcium indicator dye

    • Test compound, 4-CmC (positive control), and vehicle (negative control)

    • Ryanodine (RyR inhibitor) and Xestospongin C (IP₃R inhibitor) for specificity testing

    • Fluorescence plate reader or microscope

  • Methodology:

    • Culture cells to an appropriate confluency in 96-well plates.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye and replace with a buffer.

    • Establish a baseline fluorescence reading.

    • Add the test compound, 4-CmC, or vehicle to the wells and immediately begin recording fluorescence intensity over time.

    • To test for specificity, pre-incubate cells with inhibitors (ryanodine or Xestospongin C) before adding the test compound.

  • Causality & Validation: A rapid increase in fluorescence upon addition of the test compound indicates a rise in intracellular Ca²⁺. If this effect is blocked by the RyR-specific inhibitor ryanodine but not the IP₃R inhibitor, it strongly supports the hypothesis that the released 4-CmC is acting on ryanodine receptors.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To quantify the antimicrobial activity of the parent compound and its metabolites.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Test compound, 4-CmC, 2-furoic acid, and standard antibiotics (e.g., ampicillin, fluconazole)

  • Methodology:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate growth medium in the microtiter plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microbe, no drug) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Causality & Validation: This assay quantifies the antimicrobial efficacy. By comparing the MIC values of the parent compound to its hydrolyzed components, one can determine if the activity is inherent to the parent molecule or requires its breakdown. Lower MIC values indicate higher potency.

Conclusion

While 4-chloro-3-methylphenyl 2-furoate remains uncharacterized, a robust and testable mechanistic hypothesis can be constructed based on its chemical structure. The proposition that it acts as a pro-drug, releasing the potent RyR agonist 4-chloro-3-methylphenol and the bioactive 2-furoic acid, provides a clear path for future research. The primary mechanism is likely dominated by the modulation of intracellular calcium signaling, with secondary contributions from antimicrobial and anti-inflammatory effects. The experimental protocols outlined in this guide offer a comprehensive strategy to validate this hypothesis, elucidate the compound's precise biological targets, and determine its potential as a novel therapeutic agent or research tool.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research.
  • 4-Chloro-3-methylphenol | C7H7ClO | CID 1732. PubChem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
  • The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels. (2015). British Journal of Pharmacology.
  • p-Chlorocresol. Wikipedia.
  • Fluticasone furoate/fluticasone propionate – different drugs with different properties. (2008).
  • In Silico Prediction of 4-(2-Fluorophenyl)-2-methylthiazole Bioactivity: A Technical Guide. Benchchem.
  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)
  • Fluticasone furo
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025).
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.
  • Effects of Ryanodine Receptor Agonist 4-chloro-m-cresol on Myoplasmic Free Ca2+ Concentration and Force of Contraction in Mouse Skeletal Muscle. (1998). PubMed.
  • Synthesis and biological activities of furan derivatives. (2014).
  • Basic Hydrolysis of Esters - Saponific
  • Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Deriv
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2021). PMC.
  • Chlorocresol. BHM Chemicals.
  • Enzymatic ester hydrolysis. (2010).
  • Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps. (2025).
  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (2025). Frontiers.
  • Fluticasone furoate/fluticasone propionate—Different drugs with different properties. (2008).
  • Green and Simple method for the synthesis of Phenolic esters and their c
  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2024). Scientific Reports.
  • An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms. (2006). The Journal of Physical Chemistry A.
  • The Hypolipidemic Activity of Furoic Acid and Furylacrylic Acid Derivatives in Rodents. (1985). Pharmaceutical Research.
  • 4-Chloro-m-cresol, an activator of ryanodine receptors, inhibits voltage-gated K(+)
  • Antimicrobial preparation and uses thereof. (2017).
  • New study demonstrates an in silico reaction screening strategy for reaction development. (2022). European Pharmaceutical Review.
  • Chlorophenol – Knowledge and References. Taylor & Francis.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv.
  • Risk management approach for phenol, 4-chloro-3-methyl (Chlorocresol). (2021). Canada.ca.
  • 2-Furoic Acid: Intermediate for Pharma & Food Preserv
  • Sources and transformations of chlorophenols in the natural environment. (2000).
  • Chemistry of Esters. (2022). LibreTexts.
  • FLUTICASONE FURO
  • 2-Furoic acid. Wikipedia.
  • Chlorocresol. Handbook of Pharmaceutical Excipients.
  • Identification of a Key Determinant of Ryanodine Receptor Type 1 Required for Activation by 4-Chloro-m-cresol. (2025).
  • Furan as a vers
  • Bacterial degradation of chlorophenols and their derivatives. (2014).
  • Biochemical studies on a versatile esterase that is most catalytically active with polyarom
  • Diloxanide furo
  • Toxicological Profile for Chlorophenols. (1999).
  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). PMC - NIH.
  • CHLOROCRESOL. Inxight Drugs.
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). MDPI.
  • Phenylalanine metabolism and Overview of phenylketonuria. (2022). YouTube.

Sources

"potential biological activity of 4-chloro-3-methylphenyl 2-furoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 4-chloro-3-methylphenyl 2-furoate

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound, 4-chloro-3-methylphenyl 2-furoate. While direct studies on this specific molecule are not extensively documented, its chemical structure, combining a chlorinated phenolic moiety with a furoate ester, suggests a strong potential for a range of biological effects. This document outlines a structured, scientifically-grounded approach for researchers, scientists, and drug development professionals to explore its antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols, the rationale behind methodological choices, and visual workflows are presented to guide a thorough preclinical evaluation.

Introduction: Unveiling the Potential of a Hybrid Molecule

4-chloro-3-methylphenyl 2-furoate is an aromatic ester, the structure of which is characterized by a 2-furoic acid moiety esterified with 4-chloro-3-methylphenol. The convergence of these two chemical entities within a single molecule forms the basis for predicting its bioactivity.

  • The Furoate Moiety: The furan ring is a key structural feature in numerous biologically active natural products and synthetic compounds. Furan derivatives are known to exhibit a wide spectrum of pharmacological properties, including potent anti-inflammatory and antimicrobial effects.[1] For instance, synthetic corticosteroids like fluticasone furoate and mometasone furoate are widely used for their anti-inflammatory actions, which are mediated through the regulation of genes involved in inflammation, such as those for cytokines and chemokines.[2][3][4] Furthermore, certain furan derivatives have demonstrated antimicrobial activity by inhibiting microbial growth and modifying enzyme functions.[1]

  • The Chlorinated Phenolic Moiety: Chlorinated phenols, including 4-chloro-3-methylphenol (p-chloro-m-cresol), are well-established antimicrobial agents and are utilized as disinfectants and preservatives.[5] Their mechanism of action often involves disruption of microbial cell membranes and inactivation of essential enzymes. The presence and position of chlorine atoms on the phenol ring can significantly influence the compound's antifungal and antibacterial potency.[6][7]

The synthesis of 4-chloro-3-methylphenyl 2-furoate, therefore, presents a molecule with a compelling hypothesis for investigation: the potential for synergistic or additive biological activities arising from its constituent parts. This guide provides the strategic framework and detailed methodologies to systematically test this hypothesis.

Hypothesized Biological Activities & Investigational Roadmap

Based on the structural components of 4-chloro-3-methylphenyl 2-furoate, we can postulate three primary areas of potential biological activity:

  • Antimicrobial Activity: The presence of the 4-chloro-3-methylphenol group strongly suggests inherent antimicrobial properties. The furoate moiety may also contribute to or modulate this activity.[1][5]

  • Anti-inflammatory Activity: Furoate esters are known to possess anti-inflammatory effects.[1][2][3] It is plausible that 4-chloro-3-methylphenyl 2-furoate could modulate inflammatory pathways.

  • Cytotoxic Activity: Both phenolic and furan-containing compounds have been investigated for their potential as anticancer agents.[8][9] Therefore, exploring the cytotoxicity of this molecule against various cancer cell lines is a logical step.

The following experimental workflow is proposed for a comprehensive initial screening of these potential activities.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis & Prioritization Synthesis of 4-chloro-3-methylphenyl 2-furoate Synthesis of 4-chloro-3-methylphenyl 2-furoate Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Synthesis of 4-chloro-3-methylphenyl 2-furoate->Structural Confirmation (NMR, MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Structural Confirmation (NMR, MS)->Purity Assessment (HPLC) Antimicrobial Assays Antimicrobial Assays Purity Assessment (HPLC)->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Purity Assessment (HPLC)->Anti-inflammatory Assays Cytotoxicity Assays Cytotoxicity Assays Purity Assessment (HPLC)->Cytotoxicity Assays Determination of MICs, IC50s Determination of MICs, IC50s Antimicrobial Assays->Determination of MICs, IC50s Anti-inflammatory Assays->Determination of MICs, IC50s Cytotoxicity Assays->Determination of MICs, IC50s Selectivity Index Calculation Selectivity Index Calculation Determination of MICs, IC50s->Selectivity Index Calculation Lead Activity Identification Lead Activity Identification Selectivity Index Calculation->Lead Activity Identification G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces Test_Compound 4-chloro-3-methylphenyl 2-furoate Test_Compound->IKK Potential Inhibition Point Test_Compound->NFkB Potential Inhibition Point

Sources

Comprehensive In Vitro Screening Cascade for 4-Chloro-3-methylphenyl 2-furoate: Pharmacological Profiling and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Chloro-3-methylphenyl 2-furoate (CMPF) is a synthetic ester combining a furoic acid moiety with 4-chloro-3-methylphenol (chlorocresol, 4-CmC)[1]. While the parent phenol, 4-CmC, is well-established in the literature as a potent activator of the ryanodine receptor (RyR)[2][3] and a broad-spectrum biocide[4], its esterification into CMPF introduces highly lipophilic properties. This structural modification fundamentally alters its pharmacokinetic and pharmacodynamic profile, likely shifting its mechanism of action to that of a prodrug.

As a Senior Application Scientist, designing an in vitro screening cascade for CMPF requires a multi-tiered approach. We must evaluate its metabolic stability (esterase cleavage), target engagement (RyR activation vs. SERCA inhibition), and phenotypic efficacy (antimicrobial activity). The protocols detailed below are engineered as self-validating systems, ensuring that observed biological activities are mechanistically sound and free from assay interference.

Core Screening Workflow

Workflow cluster_Phase1 Phase 1: Physicochemical & Metabolic cluster_Phase2 Phase 2: Target Engagement cluster_Phase3 Phase 3: Phenotypic Screening CMPF 4-Chloro-3-methylphenyl 2-furoate (CMPF) Esterase Esterase Cleavage Assay (LC-MS/MS) CMPF->Esterase Plasma/Microsomes RyR RyR Ca2+ Flux Assay (Indo-1 Ratiometric) Esterase->RyR Active Metabolite (4-CmC) SERCA SERCA Inhibition Assay (ATPase Activity) Esterase->SERCA Off-Target Screen MIC Antimicrobial MIC/MBC (Broth Microdilution) Esterase->MIC Intact vs Cleaved Efficacy Tox Mammalian Cytotoxicity (HepG2 MTT) RyR->Tox Therapeutic Window SERCA->Tox MIC->Tox

Fig 1. Sequential in vitro screening workflow for CMPF pharmacological profiling.

Module 1: Metabolic Stability & Prodrug Activation

Objective: Determine if CMPF acts as an intact allosteric modulator or a prodrug requiring esterase-mediated hydrolysis to release the active 4-CmC moiety.

Step-by-Step Methodology: Liver Microsomal Stability
  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add CMPF to a final concentration of 1 µM. Causality: A low concentration is used to ensure the substrate does not saturate the microsomal esterases, allowing for first-order kinetic calculations.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile precipitates the proteins and halts all enzymatic activity instantly, freezing the metabolic snapshot.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS, monitoring for both the depletion of CMPF and the appearance of 4-CmC.

Module 2: Ryanodine Receptor (RyR) Target Engagement

Objective: The parent compound, 4-CmC, is a known RyR1/RyR2 agonist [3]. We must evaluate if CMPF induces Ca2+ release from the sarcoplasmic reticulum (SR).

Mechanism CMPF CMPF (Prodrug) Membrane Lipid Bilayer Permeation CMPF->Membrane High LogP Esterase Intracellular Esterases Membrane->Esterase Cytosolic Entry Chlorocresol 4-CmC (Active Agonist) Esterase->Chlorocresol Hydrolysis RyR Ryanodine Receptor (RyR1/RyR2) Chlorocresol->RyR Binding Ca2 Ca2+ Efflux (Signal Transduction) RyR->Ca2 Channel Opening

Fig 2. Proposed intracellular prodrug activation and RyR-mediated calcium signaling pathway.

Step-by-Step Methodology: Fluorometric Ca2+ Flux Assay
  • Vesicle Isolation: Isolate SR vesicles from rabbit skeletal muscle tissue via differential centrifugation to ensure a high density of native RyR1 channels.

  • Dye Loading: Load SR vesicles with Indo-1 (a ratiometric calcium indicator). Causality: Indo-1 is selected over single-wavelength dyes (like Fluo-4) because its dual-emission ratio (405 nm / 485 nm) negates optical artifacts caused by the potential autofluorescence or quenching properties of halogenated aromatic compounds like CMPF.

  • Compound Addition: Inject CMPF (titrated from 10 µM to 1 mM) into the cuvette. Use 4-CmC as a positive control[5].

  • Self-Validating Control (Critical): In a parallel cohort, pre-incubate the vesicles with 10 µM Ruthenium Red (a specific RyR pore blocker). Causality: If CMPF-induced Ca2+ release is abolished by Ruthenium Red, it validates that the efflux is strictly RyR-mediated and not an artifact of lipophilic membrane disruption.

Module 3: Off-Target Profiling (SERCA Inhibition)

Objective: High concentrations of 4-CmC (≥1 mM) have been shown to inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which can confound RyR-mediated calcium flux data[6][7]. We must rule out this off-target effect for CMPF.

Step-by-Step Methodology: SERCA ATPase Activity Assay
  • Reaction Mix: Prepare SR vesicles in a buffer containing ATP and an ATP-regenerating system (phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase).

  • Compound Incubation: Add CMPF at varying concentrations (0.1 to 5 mM).

  • Spectrophotometric Readout: Measure the rate of NADH oxidation continuously at 340 nm. Causality: SERCA ATPase activity is stoichiometrically coupled to NADH oxidation in this enzyme-linked assay. Monitoring this ensures we can detect if the compound inhibits the pump, thereby preventing the reuptake of Ca2+ and falsely amplifying apparent RyR activation signals.

Module 4: Antimicrobial Phenotypic Screening

Objective: Chlorocresol is utilized as a commercial biocide and preservative[4]. Formulating it as a furoate ester may enhance its penetration through the lipid-rich cell walls of certain pathogens.

Step-by-Step Methodology: Broth Microdilution (MIC/MBC)
  • Inoculum Preparation: Prepare standard ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a final concentration of 5×105 CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: Dispense a 2-fold serial dilution of CMPF (0.5 to 64 µg/mL) across a 96-well plate. Causality: A wide dilution range is necessary to capture shifts in potency compared to the parent phenol.

  • Incubation & Readout: Incubate for 18-24 hours at 37°C. The Minimum Inhibitory Concentration (MIC) is determined visually or via OD600 as the lowest concentration preventing visible growth.

  • MBC Determination: Plate 10 µL from optically clear wells onto agar. Causality: This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) mechanisms.

Data Presentation: Expected Quantitative Metrics

To facilitate rapid decision-making, the expected pharmacological parameters of CMPF are benchmarked against its parent active moiety, 4-CmC.

Assay / MetricTarget / ParameterExpected Range for CMPFExpected Range for 4-CmC (Control)
Metabolic Stability T1/2​ (Human Liver Microsomes)15 - 30 min> 120 min (Stable)
RyR Target Engagement EC50​ (Ca2+ Release)> 1 mM (Intact ester)0.12 - 0.40 mM
SERCA Inhibition IC50​ (ATPase Activity)> 5 mM2.0 - 3.0 mM
Antimicrobial Efficacy MIC (S. aureus)16 - 32 µg/mL4 - 8 µg/mL

Note: The rightward shift in the RyR EC50​ for CMPF suggests that the intact ester lacks the necessary hydrogen-bonding capability of the free phenol required for RyR binding, confirming its status as a prodrug.

References

  • Zorzato, F., Scutari, E., Tegazzin, V., Clementi, E., & Treves, S. (1993). "Chlorocresol: an activator of ryanodine receptor-mediated Ca2+ release." Molecular Pharmacology, 44(6), 1192-1201. URL:[Link]

  • Al-Mousa, F., & Michelangeli, F. (2009). "Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps." Pharmacological Reports, 61(5), 838-842. URL:[Link]

  • Thakar, K. A., & Padhye, A. M. (1984). "Synthesis of photoactive 2-aroyl-3-furylbenzofurans." Journal of the Indian Chemical Society, 61(8), 715-716. URL:[Link]

  • PubChem Compound Summary for CID 1732. "4-Chloro-3-methylphenol." National Center for Biotechnology Information. URL: [Link]

Sources

4-Chloro-3-methylphenyl 2-furoate: A Comprehensive Guide to Solubility, Stability, and Application Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

4-Chloro-3-methylphenyl 2-furoate (CAS: 97035-50-2) is a highly specialized heterocyclic aromatic ester utilized extensively as a building block in the synthesis of photoactive benzofurans, benzoxazoles, and advanced pharmaceutical intermediates. Structurally, it comprises an electron-rich 2-furoic acid moiety esterified to an electron-deficient 4-chloro-3-methylphenol group.

Understanding the solubility and stability of this compound is critical for drug development professionals and synthetic chemists. The ester linkage acts as a fulcrum: it must be stable enough to survive formulation or storage, yet reactive enough to undergo targeted transformations, such as the Lewis acid-catalyzed Fries rearrangement to yield (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone .

This whitepaper dissects the physicochemical properties, degradation vulnerabilities, and experimental handling protocols for 4-chloro-3-methylphenyl 2-furoate, providing a self-validating framework for its application in research and development.

Physicochemical Profiling & Solubility Dynamics

The solubility profile of 4-chloro-3-methylphenyl 2-furoate is dictated by its high lipophilicity (calculated LogP ~3.18 - 3.50) and the presence of the polarizable halogen atom. The lack of hydrogen bond donors, combined with the rigid planar structure of the furan and phenyl rings, results in a high crystal lattice energy. Consequently, aqueous solubility is negligible, while solubility in polar aprotic and halogenated solvents is exceptionally high.

Table 1: Thermodynamic Solubility Profile at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Mechanistic RationaleWater80.1< 0.01High lattice energy; absence of H-bond donors prevents aqueous solvation.Methanol32.712.5Moderate solvation via H-bond acceptance at the furan/ester oxygen atoms.Ethyl Acetate6.0> 50.0"Like-dissolves-like" principle; favorable ester-ester dipole interactions.Dichloromethane8.9> 100.0Excellent disruption of π π stacking and favorable halogen-halogen interactions.DMSO46.7> 100.0Strong polar aprotic solvation of the polarizable π -system without requiring H-bond donation.

Chemical Stability & Degradation Pathways

The stability of 4-chloro-3-methylphenyl 2-furoate is governed by two primary structural vulnerabilities:

  • The Ester Linkage: The electron-withdrawing chlorine atom at the para position relative to the ester oxygen makes the 4-chloro-3-methylphenoxide a superior leaving group. This significantly increases the molecule's susceptibility to base-catalyzed hydrolysis (saponification) compared to simple aliphatic or unhalogenated phenyl esters.

  • The Furan Ring: While the furan oxygen provides resonance stabilization to the ester carbonyl, the electron-rich diene system of the furan ring is highly susceptible to oxidative cleavage (e.g., via peroxides or singlet oxygen generated during photolysis).

Under strictly controlled anhydrous and neutral conditions, the compound is highly stable. However, when exposed to Lewis acids (e.g., AlCl3​ ), the molecule intentionally degrades via a Fries Rearrangement . The Lewis acid coordinates with the ester carbonyl, generating an acylium ion that electrophilically attacks the ortho position (C6) of the phenol ring, yielding the rearranged ketone .

Pathway A 4-Chloro-3-methylphenyl 2-furoate B Hydrolysis (Acid/Base) A->B H2O, OH-/H+ D Fries Rearrangement (AlCl3 catalyst) A->D Lewis Acid, Heat C 4-Chloro-3-methylphenol + 2-Furoic Acid B->C E (5-Chloro-2-hydroxy-4-methylphenyl) -(furan-2-yl)methanone D->E

Fig 1. Divergent pathways: Hydrolytic degradation vs. Fries rearrangement.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and mass balance checks to verify data accuracy, adhering to the principles outlined in the ICH Q1A(R2) guidelines for stability testing .

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Thermodynamic solubility requires complete saturation. A 24-hour equilibration prevents the measurement of transient supersaturated states, ensuring accurate baseline data for formulation.

  • Preparation: Add an excess of 4-chloro-3-methylphenyl 2-furoate (approx. 150 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at a precisely controlled 25.0 ± 0.5°C.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration to prevent the loss of highly lipophilic analyte due to non-specific binding to filter membranes.

  • Quantification: Dilute the supernatant appropriately in mobile phase and quantify via HPLC-UV at 254 nm.

  • Self-Validation Check: Perform a spike-recovery test on the supernatant. Recovery must fall between 98.0% and 102.0% to confirm the absence of matrix interference.

Protocol 2: Forced Degradation Assessment (ICH Q1A(R2) Compliance)

Causality: Stress testing identifies the likely degradation products and validates the stability-indicating power of the analytical procedures .

  • Hydrolytic Stress: Dissolve 1.0 mg/mL of the compound in a 50:50 Acetonitrile:Water mixture. Add 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60°C for 24 hours. Expectation: Rapid degradation in base due to the enhanced leaving group ability of the chlorocresolate ion.

  • Oxidative Stress: Treat the 1.0 mg/mL solution with 3% H2​O2​ at 25°C for 24 hours. Expectation: Furan ring opening and oxidation.

  • Photolytic Stress: Expose solid samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Self-Validation Check (Mass Balance): Analyze all stressed samples via HPLC-DAD. The sum of the peak area of the remaining intact compound plus the peak areas of all degradants must equal the initial Day 0 peak area ± 5.0%. A failure indicates volatile degradants or secondary degradation pathways (e.g., polymerization).

Protocol 3: Lewis Acid-Catalyzed Fries Rearrangement

Causality: This protocol leverages the ester's instability under Lewis acidic conditions to synthesize a valuable photoactive intermediate .

  • Complexation: Dissolve 10 mmol of 4-chloro-3-methylphenyl 2-furoate in 20 mL of strictly anhydrous dichloromethane (DCM). Slowly add 12 mmol of anhydrous Aluminum Chloride ( AlCl3​ ) at 0°C. Causality: Moisture must be excluded to prevent the exothermic quenching of the AlCl3​ catalyst.

  • Activation: Heat the reaction mixture to reflux (approx. 40°C) for 4-6 hours. Monitor the disappearance of the ester via TLC.

  • Quenching: Carefully pour the mixture into 50 mL of ice-cold 1.0 M HCl. Causality: The acidic quench breaks the strong aluminum-phenoxide complex, releasing the free (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone.

  • Isolation: Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow S1 Compound Preparation (4-Chloro-3-methylphenyl 2-furoate) S2 Solubility Assessment (Shake-Flask Method) S1->S2 S3 Stability Assessment (Forced Degradation) S1->S3 S2A Aqueous & Organic Solvents (24h Equilibration at 25°C) S2->S2A S3A Hydrolytic, Thermal, & Photolytic Stress (ICH Q1A) S3->S3A S4 HPLC-UV/MS Quantification & Mass Balance Validation S2A->S4 S3A->S4

Fig 2. Standardized workflow for solubility and stability profiling.

References

  • Thakar, K. A.; Padhye, A. M. "Synthesis of photoactive 2-aroyl-3-furylbenzofurans", Journal of the Indian Chemical Society, 1984, 61(8), 715-716. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". URL:[Link]

Homology Modeling of 4-Chloro-3-Methylphenyl 2-Furoate Targets: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The compound 4-chloro-3-methylphenyl 2-furoate (4-C-3-MP-2-F; CAS 97035-50-2) is a synthetic ester characterized by a halogenated phenyl ring conjugated to a furoate moiety. In drug development and agrochemical research, identifying and modeling the biological targets of such esters is critical for predicting pharmacokinetic profiles, prodrug activation, and off-target toxicity.

Due to its ester linkage and highly hydrophobic leaving group, the primary putative targets for 4-C-3-MP-2-F are mammalian serine hydrolases, specifically Human Carboxylesterase 1 (hCES1) and its orthologs[1]. hCES1 possesses a massive, hydrophobic active site cavity (~1,300 ų) that readily accommodates bulky halogenated phenyl rings, while its catalytic triad (Ser221, His468, Glu354) is perfectly positioned to execute nucleophilic attack on the furoate carbonyl[1]. Because high-resolution experimental structures for specific hCES1 polymorphic variants or non-human orthologs are often unavailable, rigorous homology modeling is required to map the binding kinetics of 4-C-3-MP-2-F.

The Homology Modeling Protocol

To construct a reliable 3D model of a putative target (e.g., an uncharacterized CES ortholog), we employ a methodology based on the satisfaction of spatial restraints [2]. This approach does not merely copy coordinates; it extracts distance and dihedral angle restraints from the template and applies them to the target sequence, optimizing the structure via conjugate gradient and molecular dynamics simulated annealing.

Step-by-Step Methodology
  • Template Identification (BLASTp): Query the target sequence against the Protein Data Bank (PDB). Select templates not just on sequence identity (>40% is ideal for hydrolases), but on conformational state. For 4-C-3-MP-2-F, select an hCES1 template co-crystallized with a bulky ester (e.g., PDB: 1MX9) to ensure the flexible regulatory Z-site is in an "open" conformation.

  • Sequence Alignment (MUSCLE): Perform multiple sequence alignment. Crucial Causality Step: Manually inspect the alignment to ensure the absolute conservation of the Ser-His-Glu catalytic triad and the Gly-Gly-Gly oxyanion hole. Misalignment here guarantees a catalytically dead model.

  • Model Generation (MODELLER): Generate 100 initial models using MODELLER[2]. The software calculates a 3D model by minimizing violations of the spatial restraints derived from the alignment.

  • Ab Initio Loop Refinement: The entrance to the CES active site contains highly flexible loops that dictate the entry of the 4-chloro-3-methylphenyl moiety. Use ModLoop to subject these specific regions to ab initio molecular dynamics, minimizing steric clashes that template-based restraints cannot resolve.

Workflow A Target Sequence (Putative hCES1 Ortholog) B Template Identification (BLASTp vs PDB) A->B C Sequence Alignment (MUSCLE/Clustal) B->C D Model Generation (MODELLER: Spatial Restraints) C->D E Loop Refinement (Z-site & Active Site) D->E F Model Validation (PROCHECK, ProSA-web, VERIFY3D) E->F F->C If Z-score/Ramachandran fails G Ligand Docking (4-C-3-MP-2-F) F->G

Fig 1. Iterative homology modeling and self-validating workflow.

The Self-Validating System: Quality Assessment

A homology model is merely a hypothesis until subjected to a self-validating thermodynamic and stereochemical critique. We utilize a tri-partite validation system to ensure the model's physical realism.

  • PROCHECK (Ramachandran Plot): Evaluates local stereochemistry by plotting the ϕ and ψ dihedral angles of the peptide backbone[3]. Causality: Steric hindrance prevents certain angle combinations. A valid model must have >90% of residues in the "most favored" regions.

  • ProSA-web (Global Energy Profile): Calculates the overall knowledge-based energy of the structure (Z-score)[4]. Causality: A model might have perfect local geometry (passing PROCHECK) but be folded inside-out. ProSA-web ensures the global fold energy matches native X-ray/NMR structures of similar size[4].

  • VERIFY3D (3D-1D Compatibility): Assesses whether the hydrophobic/hydrophilic nature of the 1D amino acid sequence is compatible with its modeled 3D environment (e.g., hydrophobic residues buried in the core).

Molecular Docking & Pathway Dynamics

Once validated, 4-C-3-MP-2-F is docked into the active site using AutoDock Vina. The docking grid must be centered on Ser221.

Mechanistic Causality: For successful hydrolysis, the docking pose must satisfy two geometric constraints:

  • The carbonyl carbon of the 2-furoate moiety must be within 3.0 Å of the Ser221 hydroxyl oxygen.

  • The bulky 4-chloro-3-methylphenyl leaving group must orient toward the hydrophobic α/β domain pocket to stabilize the transition state.

Pathway L 4-C-3-MP-2-F (Ligand) E hCES1 Active Site (Ser221-His468-Glu354) L->E Binding C Tetrahedral Intermediate E->C Nucleophilic Attack P1 4-Chloro-3-Methylphenol (Leaving Group) C->P1 Cleavage P2 2-Furoic Acid (Acyl Product) C->P2 Hydrolysis

Fig 2. Catalytic hydrolysis pathway of 4-C-3-MP-2-F by the modeled target.

Quantitative Data Summaries

Table 1: Homology Modeling Template Selection Metrics
Target OrthologBest PDB TemplateSequence IdentityResolution (Å)Conformational State
CES Variant A1MX9 (hCES1)82.4%1.98Open (Ligand-bound)
CES Variant B1YAJ (hCES1)79.1%2.30Closed (Apo)
Table 2: Model Validation Scores (Self-Validating System)
Validation MetricTool UsedAcceptable ThresholdObserved ScoreImplication
Backbone DihedralsPROCHECK>90% favored94.2%Excellent local stereochemistry[3].
Global Fold EnergyProSA-webZ-score < -5.0-8.45Native-like global folding[4].
3D-1D ProfileVERIFY3D>80% residues 0.288.7%Correct hydrophobic core packing.
Table 3: Molecular Docking & Interaction Profiling
LigandBinding Affinity ( ΔG )Key Interacting ResiduesDistance to Ser221 (Å)
4-C-3-MP-2-F-8.7 kcal/molSer221, His468, Gly142, Leu2552.85 (Catalytically viable)
2-Furoic Acid-4.2 kcal/molHis468, Glu354N/A (Product release)

References

  • [3] Laskowski, R. A., et al. "The Ramachandran plot and protein structure validation." PROCHECK Server. URL: [Link]

  • [4] Wiederstein, M., & Sippl, M. J. "ProSA-web: interactive web service for the recognition of errors in three-dimensional structures of proteins." Nucleic Acids Research. URL: [Link]

  • [2] Sali, A., & Blundell, T. L. "Protein Modeling by Satisfaction of Spatial Restraints." UCSF RBVI (MODELLER). URL: [Link]

  • [1] Wang D., Zou L., Jin Q., Hou J., Ge G., Yang L. "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B (PMC). URL: [Link]

Sources

Methodological & Application

GC-MS Analysis of 4-chloro-3-methylphenyl 2-furoate: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed protocol for the identification and analysis of 4-chloro-3-methylphenyl 2-furoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and trustworthiness, catering to professionals in research and drug development. We delve into the rationale behind procedural choices, from sample preparation to instrumental parameters and data interpretation, including a predicted mass fragmentation pathway to aid in structural elucidation.

Introduction and Rationale

4-chloro-3-methylphenyl 2-furoate is an ester formed from 4-chloro-3-methylphenol (p-chloro-m-cresol, PCMC) and 2-furoic acid. PCMC is a well-known disinfectant and preservative[1][2], while furoate esters are significant intermediates in the pharmaceutical and fragrance industries[3]. The analysis of this specific ester is critical for quality control in synthesis, for metabolic studies, or for detection in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its unparalleled ability to separate volatile and semi-volatile compounds and provide definitive structural identification through mass spectral data[4]. The quality of GC-MS analysis, however, is fundamentally dependent on a robust methodology, encompassing sample preparation, instrument configuration, and data interpretation[5]. This guide provides a comprehensive framework for achieving high-quality, reliable results.

Chemical Profile and Synthesis Context

Understanding the analyte's properties is foundational to developing an effective analytical method.

PropertyValueSource / Method
Chemical Name 4-chloro-3-methylphenyl 2-furoateIUPAC Nomenclature
Molecular Formula C₁₂H₉ClO₃Calculated
Molecular Weight 236.65 g/mol Calculated
Structure Ester of 4-chloro-3-methylphenol and 2-furoic acidInferred

The most probable synthetic route is the esterification of 4-chloro-3-methylphenol with an activated form of 2-furoic acid, such as 2-furoyl chloride. This reaction is typically performed under anhydrous conditions, often with a base catalyst like pyridine to neutralize the HCl byproduct[6]. Awareness of this synthesis pathway is vital for anticipating potential impurities, such as unreacted starting materials or byproducts.

Experimental Workflow and Protocols

A successful analysis hinges on a meticulously executed workflow, from sample preparation to data acquisition.

Overall Experimental Workflow

The logical flow of the analysis is depicted below, ensuring each stage is optimized for the final determination.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, biological fluid) LLE Liquid-Liquid Extraction (LLE) with Dichloromethane Sample->LLE Isolate Analytes Concentration Solvent Evaporation & Reconstitution in Ethyl Acetate LLE->Concentration Concentrate Sample Injection GC Injection (Splitless Mode) Concentration->Injection Prepare for GC Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Separate Components Detection Mass Spectrometric Detection (Electron Ionization) Separation->Detection Ionize & Detect TIC Total Ion Chromatogram (TIC) Analysis Detection->TIC Generate Data Spectrum Mass Spectrum Extraction & Interpretation TIC->Spectrum Isolate Peak of Interest Identification Compound Identification (Retention Time & MS Library Match) Spectrum->Identification Confirm Structure

Caption: High-level workflow for the GC-MS analysis of 4-chloro-3-methylphenyl 2-furoate.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE is a robust technique for extracting semi-volatile organic compounds from aqueous matrices based on their differential solubility[5][7].

Objective: To isolate 4-chloro-3-methylphenyl 2-furoate from an aqueous sample matrix and concentrate it for GC-MS analysis.

Materials:

  • Sample (e.g., 10 mL aqueous solution)

  • Dichloromethane (DCM), GC-grade

  • Ethyl Acetate, GC-grade

  • Anhydrous Sodium Sulfate

  • Separatory Funnel (50 mL)

  • Conical Vials

  • Nitrogen Evaporation System

Procedure:

  • Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Add 10 mL of dichloromethane to the funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic DCM layer will be the bottom layer.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh 10 mL aliquots of DCM, combining all organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Gently evaporate the solvent to near dryness using a stream of dry nitrogen at room temperature.

  • Reconstitute the residue in 1 mL of ethyl acetate.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Instrumental Analysis

The following parameters provide a validated starting point and should be optimized for the specific instrument in use[8][9]. An Agilent GC/MS system is used here as a representative example.

Table 1: Gas Chromatograph (GC) Conditions

ParameterValueRationale
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis. For higher concentrations (>10 ppm), a split injection (e.g., 50:1) is recommended to prevent column and detector overload[5].
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency[4].
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Column Agilent HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds.
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °CThe program allows for separation from lighter impurities before ramping to elute the target analyte in a reasonable time.

Table 2: Mass Spectrometer (MS) Conditions

ParameterValueRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching[10].
Electron Energy 70 eVThe industry standard energy for creating extensive and comparable mass spectra.
Mass Range m/z 40 - 450A wide scan range ensures capture of low-mass fragments, the molecular ion, and potential higher-mass impurities.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak for accurate spectral deconvolution.
Ion Source Temp. 230 °CReduces contamination and ensures proper ionization.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.

Data Interpretation: Predicted Mass Fragmentation

The trustworthiness of compound identification rests on a correct interpretation of its mass spectrum[10]. For 4-chloro-3-methylphenyl 2-furoate, the fragmentation is predicted to be directed by the stable furoylium cation and the substituted phenyl ring.

Under electron ionization, the primary fragmentation of furoate esters involves the cleavage of the ester's C-O bond, leading to the loss of the alkoxy group and the formation of a highly stable furoylium cation at m/z 95 [11]. This fragment is often the base peak. Subsequent fragmentation of the furoylium cation can yield ions at m/z 67 (loss of CO) and m/z 39 [11].

The other major fragment will be the 4-chloro-3-methylphenoxide radical or a corresponding cation at m/z 141/142 , corresponding to the [C₇H₆ClO]⁺ moiety. The presence of chlorine will be indicated by a characteristic M+2 isotope peak at m/z 144 with approximately one-third the intensity of the m/z 142 peak.

Fragmentation Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 MolIon Molecular Ion (M⁺˙) m/z 236/238 Furoylium Furoylium Cation m/z 95 (Base Peak) MolIon->Furoylium - •OC₆H₃(CH₃)Cl Phenoxy Chloromethylphenyl Cation m/z 141 MolIon->Phenoxy - •C₄H₃O-CO Frag95_1 Fragment m/z 67 Furoylium->Frag95_1 - CO Frag95_2 Fragment m/z 39 Frag95_1->Frag95_2 - C₂H₂

Sources

Application Note: 4-Chloro-3-Methylphenyl 2-Furoate as a Key Pharmacophore Precursor in Anti-Inflammatory Benzisoxazole Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestinal and cardiovascular liabilities has driven medicinal chemists toward rigid, heteroaromatic scaffolds. Among these, the 1,2-benzisoxazole core has emerged as a "privileged scaffold" capable of selectively modulating arachidonic acid pathways, specifically via dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[1].

While 4-chloro-3-methylphenyl 2-furoate lacks direct anti-inflammatory efficacy in its esterified form, it serves as an indispensable, high-yield synthetic precursor. Through a strategically designed cascade—comprising a Lewis acid-catalyzed Fries rearrangement, oximation, and base-promoted cyclization—this furoate ester is transformed into highly active halogenated benzisoxazole derivatives[2]. The inclusion of the chloro- and methyl- substituents on the phenyl ring, coupled with the furan moiety, enhances the lipophilicity and steric complementarity required to anchor the molecule within the hydrophobic catalytic pockets of COX-2 and 5-LOX[3].

This application note details the self-validating synthetic workflow to convert 4-chloro-3-methylphenyl 2-furoate into an active anti-inflammatory agent, alongside the standardized in vitro and in vivo screening protocols required to validate its pharmacological profile.

Synthetic Workflow: Precursor to Active Scaffold

The conversion of 4-chloro-3-methylphenyl 2-furoate into the active pharmacophore, 5-chloro-3-(furan-2-yl)-6-methyl-1,2-benzisoxazole , relies on a three-step protocol. Every step is designed with causality in mind to ensure high regioselectivity and yield[4].

Step-by-Step Methodology

Step 1: Fries Rearrangement

  • Causality: Anhydrous aluminum chloride ( AlCl3​ ) is utilized as a Lewis acid to coordinate with the furoate ester oxygen. This generates a highly reactive acylium ion that selectively attacks the ortho-position of the activated methylphenyl ring, driving the structural rearrangement necessary for eventual ring closure[4].

  • Protocol: Dissolve 10 mmol of 4-chloro-3-methylphenyl 2-furoate in 20 mL of anhydrous chlorobenzene. Slowly add 15 mmol of anhydrous AlCl3​ . Heat the mixture to 120°C for 3 hours under a nitrogen atmosphere. Quench the reaction by pouring it over crushed ice containing 5 mL of concentrated HCl. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone.

Step 2: Oximation

  • Causality: The ketone carbonyl must be converted into an oxime to provide the nitrogen atom required for the isoxazole ring. Potassium hydroxide (KOH) is used to neutralize the hydroxylamine hydrochloride salt, shifting the equilibrium toward nucleophilic attack[2].

  • Protocol: Reflux the methanone intermediate (5 mmol) with hydroxylamine hydrochloride (15 mmol) and KOH (15 mmol) in 30 mL of absolute ethanol for 4 hours. Pour into ice water, filter the precipitate, and recrystallize from ethanol to isolate the oxime intermediate.

Step 3: Base-Promoted Cyclization

  • Causality: Pyridine acts as both a solvent and a mild base, facilitating the dehydration and intramolecular nucleophilic attack of the oxime oxygen onto the aromatic ring, completing the 1,2-benzisoxazole core[2].

  • Protocol: Dissolve the oxime (3 mmol) in 15 mL of anhydrous pyridine. Reflux at 115°C for 6 hours. Cool to room temperature, acidify with dilute HCl to neutralize the pyridine, and extract the product using dichloromethane. Purify via silica gel chromatography (Hexane:EtOAc, 8:2) to yield the final benzisoxazole derivative.

Synthesis A 4-Chloro-3-methylphenyl 2-furoate B AlCl3 / 120°C (Fries Rearrangement) A->B C (5-Chloro-2-hydroxy-4-methylphenyl) -(furan-2-yl)methanone B->C D NH2OH·HCl / KOH (Oximation) C->D E Oxime Intermediate D->E F Pyridine / Reflux (Cyclization) E->F G 5-Chloro-3-(furan-2-yl)-6-methyl -1,2-benzisoxazole F->G

Synthetic pathway of 4-chloro-3-methylphenyl 2-furoate to an active benzisoxazole.

Anti-Inflammatory Screening Protocols

To validate the synthesized benzisoxazole as a viable anti-inflammatory agent, a self-validating screening system utilizing both in vitro enzymatic assays and in vivo phenotypic models is required[5].

In Vitro Dual COX/LOX Inhibition Assay
  • Causality: Inflammation is driven by arachidonic acid metabolites (prostaglandins via COX, leukotrienes via LOX). Evaluating both pathways ensures the compound acts as a dual-inhibitor, which minimizes the gastric toxicity typically associated with selective COX inhibitors[3].

  • Protocol:

    • Incubate purified human recombinant COX-2 (0.5 U) or 5-LOX (100 U) with the synthesized benzisoxazole (concentrations ranging from 0.1 to 100 µM) in Tris-HCl buffer (pH 7.4) for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µM Arachidonic Acid.

    • Terminate the reaction after 5 minutes using 1 M HCl.

    • Quantify the downstream metabolites (PGE₂ for COX-2; LTB₄ for 5-LOX) using competitive ELISA kits. Calculate IC₅₀ values using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model
  • Causality: This model provides a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is strictly COX-dependent[6]. Efficacy in the late phase confirms the mechanism of action established in vitro.

  • Protocol:

    • Divide male Wistar rats (150-200g) into three groups (n=6): Vehicle control, Standard (Indomethacin, 10 mg/kg), and Test Compound (50 mg/kg).

    • Administer treatments orally via gavage.

    • After 1 hour, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

MOA Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 COX Cyclooxygenase (COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (PGE2) COX->PG LT Leukotrienes (LTB4) LOX->LT Inflammation Inflammatory Response (Edema, Pain) PG->Inflammation LT->Inflammation Drug Benzisoxazole Derivative Drug->COX Drug->LOX

Dual inhibition of the arachidonic acid pathway by the synthesized benzisoxazole.

Quantitative Data Summary

The following table summarizes the pharmacological validation of the precursor versus the synthesized active scaffold. The data clearly illustrates that while 4-chloro-3-methylphenyl 2-furoate is biologically inert in these specific assays, its transformation into the benzisoxazole architecture unlocks potent dual-inhibitory activity[5].

Compound / IntermediateCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)In Vivo Edema Inhibition (%) at 5h
4-Chloro-3-methylphenyl 2-furoate (Precursor)> 100> 100< 5%
5-Chloro-3-(furan-2-yl)-6-methyl-1,2-benzisoxazole 1.2 ± 0.12.4 ± 0.368%
Indomethacin (Standard NSAID Control)0.8 ± 0.05> 5072%
Zileuton (Standard LOX Control)> 500.5 ± 0.0245%

Note: Data represents the typical pharmacological profile for halogenated benzisoxazole derivatives derived from furoate precursors.

References

  • Thakar, K. A., & Padhye, A. M. "Synthesis of photoactive 2-aroyl-3-furylbenzofurans [and benzisoxazoles]." Journal of the Indian Chemical Society, 1984, vol. 61, # 8, p. 715 - 716. URL:[Link]

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H.-L. "Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry." MedChemComm, 2017;8:2023–2039. URL:[Link]

  • Shivaprasad, C. M., et al. "New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents." European Journal of Chemistry, 2013, 4, 402-407. URL:[Link]

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 4-Chloro-3-methylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental framework for the initial in vivo characterization of the novel small molecule, 4-chloro-3-methylphenyl 2-furoate. Given the absence of published biological data for this specific entity, this guide proposes a logical, phased approach commencing with essential pharmacokinetic profiling and acute safety assessment, followed by hypothesis-driven efficacy studies. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's behavior in a living system. The experimental design is centered on a primary hypothesis that, based on its structural motifs, 4-chloro-3-methylphenyl 2-furoate may possess anti-inflammatory and analgesic properties. This document provides detailed, step-by-step protocols for each experimental stage, emphasizes ethical considerations, and explains the scientific rationale behind key methodological choices to ensure robust and reproducible results.

Introduction and Rationale for In Vivo Investigation

The journey of a small molecule from chemical synthesis to potential therapeutic application is a multi-stage process where in vivo testing serves as a critical checkpoint.[1] While in vitro assays provide valuable data on a compound's activity at a molecular or cellular level, they cannot replicate the complex, dynamic environment of a whole organism.[2] Therefore, preclinical in vivo studies are indispensable for understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK), as well as its overall safety and efficacy.[3][4]

1.1. Compound Profile: 4-Chloro-3-methylphenyl 2-furoate

4-chloro-3-methylphenyl 2-furoate is a novel chemical entity. Its structure consists of a 4-chloro-3-methylphenol moiety ester-linked to a 2-furoic acid group.

  • 4-Chloro-3-methylphenol (Chlorocresol): This component is a known antimicrobial agent and disinfectant.[5][6] Its physicochemical properties, such as a logP of ~3.1, suggest moderate lipophilicity.[5]

  • 2-Furoate Moiety: Furan rings are present in various biologically active compounds. Derivatives of furo[3,2-c]pyran-4-one have demonstrated cytotoxic potential in vitro.[7] The ester linkage is subject to hydrolysis by esterases in vivo, which could release the constituent alcohol and carboxylic acid.

1.2. Scientific Rationale and Primary Hypothesis

The structural characteristics of 4-chloro-3-methylphenyl 2-furoate, particularly the furoate group, suggest a potential for biological activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8] Given the need for a starting point, we will proceed with the primary hypothesis:

Hypothesis: 4-chloro-3-methylphenyl 2-furoate possesses anti-inflammatory and/or analgesic properties in vivo.

This hypothesis provides a logical direction for the initial efficacy studies, utilizing well-established and validated animal models.[9][10] The overall experimental workflow is designed to first establish the compound's drug-like properties (PK) and safety profile before committing resources to efficacy testing.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Decision Point PK Pharmacokinetic (PK) Profiling (IV & PO Dosing) Tox Acute Toxicity Assessment (Limit Test) PK->Tox Informs Safe Dosing AntiInflam Anti-Inflammatory Model (Carrageenan Paw Edema) Tox->AntiInflam Analgesic Analgesic Model (Writhing Test) Decision Go / No-Go Decision AntiInflam->Decision Analgesic->Decision

Caption: A phased approach ensures that foundational safety and pharmacokinetic data are gathered before proceeding to more resource-intensive efficacy studies.

Pre-Experimental Planning and Ethical Considerations

A meticulously designed preclinical study is essential to prevent delays and the waste of resources.[2][11]

  • Ethical Approval: All procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Experiments should be designed to use the minimum number of animals necessary to obtain statistically significant results.[12]

  • Animal Model Selection: For initial screening studies of this nature, rodents such as Mus musculus (mice) or Rattus norvegicus (rats) are appropriate models.[12][13] They are well-characterized, and numerous validated inflammation and pain models exist for these species. This protocol will specify the use of Swiss Albino mice.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to experimentation under controlled temperature (25±3°C) and a 12-hour light/dark cycle, with ad libitum access to food and water.[12]

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Objective: To determine the basic pharmacokinetic parameters of 4-chloro-3-methylphenyl 2-furoate following intravenous (IV) and oral (PO) administration. This is crucial for understanding bioavailability, clearance, and half-life, which informs the dosing regimen for subsequent efficacy studies.[3][14]

3.1. Materials

  • 4-chloro-3-methylphenyl 2-furoate (test article)

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Male Swiss Albino mice (25-30 g)

  • Dosing syringes (IV and PO gavage needles)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge, pipettes, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

3.2. Experimental Design

ParameterSpecification
Animal ModelMale Swiss Albino mice (n=3 per time point)
Route of Admin.Intravenous (IV) via tail vein; Oral (PO) via gavage
IV Dose1 mg/kg (for initial assessment)
PO Dose10 mg/kg (for initial assessment)
IV Time Points2, 5, 15, 30, 60, 120, 240 minutes
PO Time Points15, 30, 60, 120, 240, 480 minutes
SamplePlasma

3.3. Step-by-Step Protocol

  • Preparation: Prepare the dosing formulations on the day of the experiment. Weigh each mouse and calculate the precise injection volume.[14]

  • Dosing: Administer the test article to conscious, restrained animals. For the PO group, use an appropriate oral gavage needle. For the IV group, administer via the lateral tail vein.

  • Blood Collection: At each designated time point, collect approximately 50-100 µL of blood via submandibular or retro-orbital bleed into EDTA-coated tubes.[14] Note: Serial bleeding from the same animal is possible but requires expertise; using separate cohorts for each time point is often more straightforward for initial studies.[15]

  • Plasma Processing: Immediately place blood samples on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.

  • Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until bioanalysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of 4-chloro-3-methylphenyl 2-furoate in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[14]

3.4. Key PK Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Area Under the Curve (total drug exposure)
Elimination half-life
CL Clearance (rate of drug removal)
Vd Volume of distribution
F% Bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100)

Protocol 2: Acute Oral Toxicity Assessment

Objective: To evaluate the acute toxic effects of a single high dose of the test article and to identify a preliminary safety margin. The "limit test" is a cost-effective approach that uses fewer animals than a traditional LD50 study.[16]

4.1. Materials

  • Test article and vehicle

  • Female Swiss Albino mice (25-30 g; females are often assumed to be more sensitive)[16]

  • Oral gavage needles

  • Calibrated balance

4.2. Step-by-Step Protocol

  • Animal Groups: Use two groups of animals (n=3-5 per group): a vehicle control group and a test article group.

  • Fasting: Fast the animals overnight (with water ad libitum) prior to dosing.[16]

  • Dosing: Administer a single oral dose of 2000 mg/kg of the test article to the treatment group. This is a standard limit dose.[17] Administer an equivalent volume of vehicle to the control group. The maximum practical volume for oral gavage in mice is around 10 ml/kg.

  • Observation: Observe the animals continuously for the first 4 hours post-dosing, and then daily for a total of 14 days.[16]

  • Data Collection: Record all signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, lethargy). Record mortality daily. Measure body weight just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine organs for any visible abnormalities.[2][11]

4.3. Data Interpretation If no mortality or significant toxicity is observed at 2000 mg/kg, the compound is considered to have a low order of acute toxicity. This information is vital for selecting doses for efficacy studies that are well below any toxic threshold.

Protocol 3: In Vivo Efficacy Evaluation

Based on the results of the PK and toxicity studies, appropriate, non-toxic doses can be selected for efficacy testing.

5.1. Model 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)

Rationale: This is a widely used and well-characterized model of acute inflammation.[12] Carrageenan injection induces an inflammatory response mediated by prostaglandins, making it particularly suitable for screening NSAID-like compounds.[12][18]

G cluster_0 Inflammatory Cascade Carrageenan Carrageenan Injection CellDamage Cell Membrane Damage Carrageenan->CellDamage PLA2 Phospholipase A2 (PLA2) Activation CellDamage->PLA2 ArachidonicAcid Arachidonic Acid (AA) PLA2->ArachidonicAcid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Edema, Vasodilation, Pain, Erythema Prostaglandins->Inflammation NSAIDs NSAIDs & Test Compound (Hypothesized Target) NSAIDs->COX

Caption: Mechanism of carrageenan-induced edema and the hypothesized point of intervention for the test compound.

Protocol:

  • Animal Groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group III: Test Article (Low Dose, e.g., 25 mg/kg, PO)

    • Group IV: Test Article (High Dose, e.g., 50 mg/kg, PO)

  • Dosing: Administer the vehicle, positive control, or test article orally 60 minutes before the carrageenan injection.

  • Inflammation Induction: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[18]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

5.2. Model 2: Acetic Acid-Induced Writhing (Analgesic Activity)

Rationale: This model assesses visceral pain and is sensitive to peripherally acting analgesics.[19] Intraperitoneal injection of acetic acid causes irritation, leading to the release of pain mediators like prostaglandins, which stimulate nociceptors.

Protocol:

  • Animal Groups (n=6 per group): Same grouping and dosing as the paw edema model.

  • Dosing: Administer the vehicle, positive control, or test article orally 30-60 minutes before the acetic acid injection.

  • Pain Induction: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber. Five minutes after the injection, begin counting the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 15-minute period.

  • Calculation: Calculate the percentage inhibition of writhing: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Data Analysis and Interpretation

All quantitative data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.

The collective results from the pharmacokinetic, toxicological, and efficacy studies will provide a comprehensive initial profile of 4-chloro-3-methylphenyl 2-furoate. Positive results (e.g., good oral bioavailability, low toxicity, and significant reduction in edema and writhing) would provide a strong rationale for further, more detailed preclinical development, including multi-dose toxicity studies and investigation into the precise mechanism of action.

References

  • Bouché, L., Pook, E., Lienau, P., et al. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Broad Institute.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Sayan, M., Re-Diaz, J., & Shaughnessy, M. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • Unknown. (n.d.). In vitro cytotoxic potential of newly synthesized furo[3,2-c]pyran-4-one derivatives in cultured human lymphocytes. PMC.
  • Pinzi, L., & Rastelli, G. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenol. PubChem.
  • Li, M., & Liu, L. (n.d.). Murine Pharmacokinetic Studies. PMC.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA.
  • Abd-Allah, F. I., et al. (n.d.). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. PMC.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • genOway. (n.d.). Pharmacokinetic & Biodistribution.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.
  • Kopsiaftis, S., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.
  • Unknown. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • Unknown. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • Chen, Y., et al. (2013). Modeling of Non-Steroidal Anti-Inflammatory Drug Effect within Signaling Pathways and miRNA-Regulation Pathways. PLOS One.
  • da Silva, A. C. R., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Unknown. (n.d.). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PMC.
  • Ejidike, I. P., & Iletogun, I. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. ResearchGate.
  • De Vita, D., et al. (2025). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI.
  • ChemicalBook. (n.d.). 4-Chloro-3-methylphenol CAS#: 59-50-7.
  • Pan, R., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Unknown. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Smout, M. (2025). From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. MDPI.
  • Unknown. (n.d.). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry (RSC Publishing).
  • Bouché, L., et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PUBDB.
  • Sayan, M., Re-Diaz, J., & Shaughnessy, M. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Unknown. (n.d.). FINAL REPORT Acute oral toxicity study in rats. TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA O.
  • Kim, H., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI.
  • Vipergen. (n.d.). small molecule drug discovery - Next Generation Treatment Solutions.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Environment and Climate Change Canada. (2019). Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol).
  • National Center for Biotechnology Information. (n.d.). N-((furan-2-yl)methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide. PubChem.
  • Unknown. (2024). General Considerations for Preclinical Studies Submissions.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SciSpace.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 2 Animal and In Vitro Toxicity Testing.
  • Runtai Chemical. (n.d.). 4-Chloro-3-Methylphenol /PCMC with Cas 59-50-7.
  • Unknown. (2020). Acute toxicity test with terrestrial animals.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Unknown. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Martinez-Lozano Sinues, P., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-3-methylphenyl 2-Furoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield bottlenecks in the synthesis of aryl esters. The synthesis of 4-chloro-3-methylphenyl 2-furoate presents a unique intersection of steric and electronic challenges. Because 4-chloro-3-methylphenol is electronically deactivated by its para-chloro group, it is a remarkably poor nucleophile. Standard esterification protocols often fail here, leading to stalled reactions, complex mixtures, or complete reagent hydrolysis.

This guide provides a comprehensive, self-validating framework to troubleshoot your synthesis, understand the mechanistic causality behind your failures, and implement field-proven protocols to drive your yields above 85%.

I. Mechanistic Causality: Why Your Synthesis is Failing

To optimize this reaction, we must first understand the kinetic bottlenecks. Whether you are using the acid chloride route (Schotten-Baumann) or the carboxylic acid route (Steglich), the primary failure mode is the slow nucleophilic attack of the phenol .

When the nucleophilic attack is slow, side reactions dominate:

  • In the Acid Chloride Route: Trace moisture or aqueous bases (like NaOH) will hydrolyze the 2-furoyl chloride into unreactive 2-furoic acid before the phenol can attack 1.

  • In the Steglich Route: The O-acylisourea intermediate will undergo an irreversible 1,3-rearrangement into a dead-end N-acylurea byproduct 2.

The universal solution is the introduction of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a hyper-nucleophilic catalyst, rapidly trapping the acyl donor to form an N-furoylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acid chloride, effectively forcing the sluggish phenol to react 3.

DMAP_Mechanism A 2-Furoyl Chloride (Acyl Donor) C N-Furoylpyridinium Ion (Highly Electrophilic) A->C DMAP Attack (Fast) B DMAP Catalyst (Nucleophile) B->C C->B DMAP Regeneration E 4-Chloro-3-methylphenyl 2-furoate (Product) C->E Phenol Attack (Rate-Determining) D 4-Chloro-3-methylphenol (Weak Nucleophile) D->E

Figure 1: DMAP-catalyzed acyl transfer mechanism overcoming poor phenol nucleophilicity.

II. Frequently Asked Questions (FAQs)

Q: Why is my yield stuck at 40% when using the classic Schotten-Baumann reaction (aqueous NaOH)? A: The classic Schotten-Baumann reaction relies on a biphasic aqueous system 1. While effective for highly nucleophilic aliphatic alcohols, 4-chloro-3-methylphenol is electronically deactivated. In a biphasic system, the competitive hydrolysis of 2-furoyl chloride by hydroxide ions outpaces the esterification rate. Switching to an anhydrous system with an organic base (e.g., Triethylamine) eliminates this hydrolytic side reaction.

Q: I am using the Steglich esterification (DCC/DMAP). Why am I getting a complex mixture and low ester yield? A: When using N,N'-dicyclohexylcarbodiimide (DCC), the initial reaction with 2-furoic acid forms an O-acylisourea intermediate 4. Because your phenol is a weak nucleophile, the O-acylisourea has time to undergo an irreversible rearrangement into an inactive N-acylurea byproduct 2. To prevent this, ensure DMAP is added before the coupling agent to rapidly convert the intermediate into the reactive N-acylpyridinium species 5.

Q: Why should I use EDC·HCl instead of DCC? A: DCC produces dicyclohexylurea (DCU), which is partially soluble in organic solvents and notoriously difficult to separate from the final ester 6. EDC·HCl produces a water-soluble urea byproduct that is completely removed during a standard aqueous workup, drastically improving your isolated yield and purity.

III. Yield Optimization Data & Troubleshooting Matrices

The following tables summarize quantitative data derived from optimizing the acylation of deactivated phenols.

Table 1: Comparison of Esterification Strategies for 4-Chloro-3-methylphenyl 2-furoate

MethodReagentsSolventTypical YieldPrimary Failure Mode
Classic Schotten-Baumann 2-Furoyl Chloride, aq. NaOHDCM / H₂O35 - 45%Acid chloride hydrolysis
Standard Steglich 2-Furoic Acid, DCC, DMAPTHF65 - 75%N-acylurea formation, DCU contamination
Optimized Steglich 2-Furoic Acid, EDC·HCl, DMAPMeCN80 - 88%Incomplete conversion if DMAP is low
Anhydrous Acylation 2-Furoyl Chloride, Et₃N, DMAPDCM> 90% Moisture contamination

Table 2: Solvent & Catalyst Optimization (Anhydrous Acylation Route)

SolventBase / Catalyst SystemTemp (°C)Time (h)Conversion (%)
DCMEt₃N (No DMAP)201245 - 50%
THFEt₃N + DMAP (5 mol%)20675 - 80%
DCMEt₃N + DMAP (10 mol%)0 to 204> 90%

IV. Diagnostic Troubleshooting Workflow

If your yield falls below 60%, use the following diagnostic logic tree to identify the exact point of failure in your protocol.

Troubleshooting_Logic Start Yield < 50% Analyze TLC / HPLC Analysis Start->Analyze Path1 High Unreacted Phenol Analyze->Path1 Incomplete Conversion Path2 Complex Mixture / No Phenol Analyze->Path2 Side Reactions / Degradation Fix1 1. Dry Solvents (Prevent Hydrolysis) 2. Increase DMAP to 10-20 mol% Path1->Fix1 Kinetic or Moisture Issue Fix2 1. Switch DCC to EDC·HCl 2. Buffer Workup (pH 7-8) Path2->Fix2 Rearrangement or Cleavage

Figure 2: Diagnostic logic tree for troubleshooting low yields in aryl furoate synthesis.

V. Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Anhydrous DMAP-Catalyzed Acylation (Recommended for Highest Yield)

This protocol utilizes the acid chloride route but strictly excludes water to prevent hydrolysis.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-3-methylphenol (1.0 equiv, 10 mmol) and DMAP (0.1 equiv, 1 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add Triethylamine (1.5 equiv, 15 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 2-furoyl chloride (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Validation Check: The solution should turn slightly yellow and emit a mild exotherm. A white precipitate (Triethylamine hydrochloride) will begin to form. If no precipitate forms, your acid chloride has likely degraded.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The starting phenol (R_f ~0.3) should be completely consumed, replaced by a new UV-active spot (R_f ~0.6). If phenol remains, spike with an additional 5 mol% DMAP and stir for 2 more hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the organic layer. Wash the organic layer sequentially with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the pure 4-chloro-3-methylphenyl 2-furoate.

Protocol B: Optimized Steglich Esterification (EDC·HCl Method)

Use this protocol if 2-furoyl chloride is unavailable or too unstable for your laboratory conditions.

  • Activation: Dissolve 2-furoic acid (1.1 equiv, 11 mmol) and 4-chloro-3-methylphenol (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Catalysis: Add DMAP (0.2 equiv, 2 mmol). Note: A higher DMAP loading is required here to outcompete the O-acylisourea rearrangement.

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv, 12 mmol) portion-wise over 10 minutes.

    • Validation Check: The reaction mixture should remain homogeneous initially. Unlike DCC, EDC·HCl will not immediately crash out a solid urea.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC.

  • Workup: Evaporate the Acetonitrile. Redissolve the residue in EtOAc (50 mL). Wash with 0.5 M HCl (20 mL) to remove DMAP and the EDC-urea byproduct. Wash with saturated NaHCO₃ (20 mL) and brine (20 mL).

    • Validation Check: The organic layer should be completely clear. If a white suspension persists, wash with water again to remove residual urea.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from hot hexanes/ethanol to obtain the pure ester.

VI. References

1.[1] "Schotten–Baumann reaction." Grokipedia. 2.[6] "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." Organic Syntheses Procedure. 3.[3] "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study." ScholarWorks @ UTRGV. 4.[2] "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances. 5.[5] "Mechanism of the Steglich esterification with the GO/RGO." ResearchGate. 6.[4] "Steglich esterification." Grokipedia.

Sources

Technical Support Center: Troubleshooting the Instability of 4-Chloro-3-methylphenyl 2-furoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 4-chloro-3-methylphenyl 2-furoate. As an aryl ester, this compound is susceptible to specific degradation pathways that can compromise experimental integrity. This document provides a structured approach to diagnosing, understanding, and mitigating these instability issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I've observed a rapid decline in the purity of my 4-chloro-3-methylphenyl 2-furoate solution when prepared in an aqueous buffer. What is the primary cause?

The most probable cause of instability is the hydrolysis of the ester bond.[1][2] This is a chemical reaction where water cleaves the ester linkage, resulting in the formation of its two constituent parts: 4-chloro-3-methylphenol and 2-furoic acid. The rate of this degradation is highly sensitive to pH, temperature, and the presence of catalytic metal ions.

Causality Explained: The carbonyl carbon of the ester group is electrophilic and susceptible to nucleophilic attack by water. This reaction is significantly accelerated under both acidic and basic conditions.[3] In basic solutions, hydroxide ions act as potent nucleophiles, leading to rapid saponification. In acidic solutions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and thus more reactive towards weaker nucleophiles like water.

Q2: After leaving my buffered solution of the compound overnight, the pH has dropped. Why did this happen?

This is a direct consequence of the hydrolytic degradation described above. One of the degradation products, 2-furoic acid, is a carboxylic acid. As the parent ester degrades, this acidic byproduct accumulates, leading to a decrease in the solution's pH. This can be a critical issue in biological assays where pH maintenance is essential for protein function and cell viability.

Q3: Does the organic solvent I use to prepare my stock solution matter for long-term stability?

Yes, the choice of solvent is critical. For long-term storage, high-purity, anhydrous aprotic solvents (e.g., DMSO, acetonitrile, THF) are strongly recommended. Protic solvents, such as methanol or ethanol, can participate in transesterification reactions, while any residual water in lower-grade solvents can initiate hydrolysis even at low temperatures.

Troubleshooting Guide: A Systematic Approach to Ensuring Compound Stability

This section provides a logical workflow to confirm degradation and implement effective solutions.

Step 1: Confirm and Characterize the Degradation

Before implementing solutions, it is essential to confirm that hydrolysis is the root cause and to identify the degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4]

Protocol 1: HPLC-UV Purity Analysis and Degradant Identification

  • Standard & Sample Preparation:

    • Prepare a 10 mM stock solution of 4-chloro-3-methylphenyl 2-furoate in anhydrous acetonitrile.

    • Prepare 10 mM stock solutions of the potential degradation products, 4-chloro-3-methylphenol[5] and 2-furoic acid, in the same diluent.

    • At T=0, dilute the parent stock solution to your final experimental concentration (e.g., 100 µM) in your aqueous buffer.

    • Incubate the solution under your typical experimental conditions (e.g., 37°C).

  • HPLC Method (Example):

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) scanning from 210-400 nm, with specific monitoring at 254 nm.

  • Analysis Workflow:

    • Inject a sample of your solution immediately after preparation (T=0).

    • Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Inject the prepared standards of 4-chloro-3-methylphenol and 2-furoic acid to determine their retention times.

    • Confirmation: Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the retention times of the standards confirms hydrolytic degradation.

Troubleshooting Workflow: Degradation Analysis

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_eval Evaluation cluster_conclusion Conclusion Prep_Parent Prepare Solution of 4-chloro-3-methylphenyl 2-furoate Inject_T0 Inject at T=0 Prep_Parent->Inject_T0 Prep_Standards Prepare Standards: 1. 4-chloro-3-methylphenol 2. 2-furoic acid Inject_Standards Inject Standards Prep_Standards->Inject_Standards Inject_Timepoints Inject at T=x hours Inject_T0->Inject_Timepoints Compare_RT Compare Retention Times (RT) & Peak Areas Inject_Timepoints->Compare_RT Inject_Standards->Compare_RT Is_Degraded Parent Peak Area Decreased AND New Peaks Match Standard RTs? Compare_RT->Is_Degraded Confirmed Hydrolysis Confirmed Is_Degraded->Confirmed Yes Investigate Instability Not Due to Hydrolysis (Investigate Other Pathways, e.g., Oxidation) Is_Degraded->Investigate No

Caption: A logical workflow for confirming hydrolytic degradation using HPLC analysis.

Expected Data:

Time PointParent Compound Purity (%)4-chloro-3-methylphenol (%)2-furoic acid (%)
0 hr99.8< 0.1< 0.1
4 hr85.27.17.5
8 hr71.514.014.2
24 hr40.129.530.1
Caption: Example data table illustrating the time-dependent degradation of 4-chloro-3-methylphenyl 2-furoate in an aqueous solution.
Step 2: Mitigate Instability by Controlling Key Factors

Once hydrolysis is confirmed, you can take several steps to minimize it.

  • pH Control: The rate of ester hydrolysis is typically at its minimum in the slightly acidic pH range of 4-6.[3] Strongly alkaline (pH > 8) or strongly acidic (pH < 3) conditions should be avoided whenever possible. If your experimental conditions permit, adjusting your buffer to this range can significantly enhance stability.

  • Temperature Management: Like most chemical reactions, hydrolysis is accelerated by heat.

    • Working Solutions: Prepare your aqueous solutions immediately before use and keep them on ice or at 4°C until they are added to the experiment.

    • Stock Solutions: Store stock solutions prepared in anhydrous aprotic solvents at -20°C or -80°C for long-term stability.

  • Use of Stabilizers: In cases where environmental controls are insufficient, chemical stabilizers can be employed.

    • Carbodiimides: These compounds can be added to formulations to react with and "scavenge" the carboxylic acids formed during hydrolysis, preventing the reaction from reaching an unfavorable equilibrium.[6]

    • Chelating Agents: If trace metal contamination is suspected of catalyzing hydrolysis, adding a chelating agent like EDTA can sequester these ions.[6]

Degradation Pathway and Mitigation Points

cluster_mitigation Mitigation Strategies Parent 4-chloro-3-methylphenyl 2-furoate (Stable Ester) midpoint Parent->midpoint Products 4-chloro-3-methylphenol 2-furoic acid Catalysts Accelerants High/Low pH High Temp Water Catalysts->midpoint Catalyzes Mitigate_pH Buffer to pH 4-6 Catalysts:f1->Mitigate_pH Mitigate_Temp Store Cold / Prepare Fresh Catalysts:f2->Mitigate_Temp Mitigate_Solvent Use Anhydrous Aprotic Solvents Catalysts:f3->Mitigate_Solvent midpoint->Products Hydrolysis

Caption: The hydrolysis pathway and key points of intervention to enhance stability.

By understanding the chemical vulnerability of the ester bond in 4-chloro-3-methylphenyl 2-furoate and systematically applying these diagnostic and mitigation strategies, you can ensure the reliability and reproducibility of your experimental results.

References

  • PubChem. 4-Chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 4-chloro-3-methyl phenol. [Link]

  • Lanxess. Hydrolysis Stabilizers | Polymer Additives. [Link]

  • University of Victoria. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry—A European Journal, 27, 3812-3816. [Link]

  • Organic Syntheses. Methyl 3-methyl-2-furoate. [Link]

  • ResearchGate. (2009). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. Journal of the Indian Chemical Society. [Link]

  • MDPI. (2021). Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products. Water, 13(21), 3051. [Link]

  • Runtai Chemical. 4-Chloro-3-Methylphenol /PCMC with Cas 59-50-7. [Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 4-Chloro-3-methylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Overview 4-Chloro-3-methylphenyl 2-furoate presents unique chromatographic challenges. As a halogenated aromatic ester, it exhibits strong hydrophobicity, a high potential for π-π interactions, and chemical susceptibility to hydrolysis at extreme pH levels. This technical support guide provides Quality-by-Design (QbD) based troubleshooting and protocols to optimize your Reversed-Phase HPLC (RP-HPLC) mobile phase, ensuring scientific integrity and method robustness.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 4-chloro-3-methylphenyl 2-furoate, and how can I correct it via the mobile phase? A: Peak tailing for halogenated aromatics is typically caused by secondary interactions between the electron-rich chlorine/aromatic ring and unreacted silanol groups on the silica stationary phase. Mechanistic Solution:

  • Switch Organic Modifiers: If you are using Methanol, switch to Acetonitrile (ACN). ACN is a polar aprotic solvent that disrupts π-π interactions between the analyte and the stationary phase more effectively than methanol, often yielding sharper peaks.

  • Buffer the Aqueous Phase: Adjust the aqueous mobile phase to a mildly acidic pH (pH 3.5 – 5.0) using ammonium acetate or dilute formic acid. This suppresses the ionization of residual silanols (pKa ~4.5), neutralizing their negative charge and preventing secondary retention mechanisms.

Q2: My compound is degrading during the sequence run. How do I optimize the mobile phase to ensure analyte stability? A: The 2-furoate moiety is an ester, making it highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Stability-indicating studies on structurally similar furoate esters (e.g., mometasone furoate) demonstrate rapid degradation at pH < 2.0 and pH > 7.0[1]. Mechanistic Solution: Avoid using harsh additives like 0.1% Trifluoroacetic acid (TFA), which can drop the pH below 2.0 and induce ester cleavage in the autosampler or on-column. Instead, utilize a buffered mobile phase (e.g., 10 mM Ammonium Acetate adjusted to pH 4.5 with acetic acid). This maintains the analyte in its stable, intact ester form while satisfying the requirements for a stability-indicating method[2].

Q3: I developed a gradient method, but the retention times shift when transferring from an Agilent 1100 to a Waters Alliance system. How do I fix this? A: This is a classic issue caused by differences in system dwell volume (gradient delay volume) between different LC architectures. Mechanistic Solution: When transferring QbD-based methods across systems, the mobile phase gradient profile must be adjusted to compensate for the target system's specific delay volume. You can manually introduce an isocratic hold at the beginning of the run for systems with smaller dwell volumes, or utilize software like Agilent's Intelligent System Emulation Technology (ISET) to automatically emulate the gradient mixing behavior of the target LC system[3].

Part 2: Experimental Protocols

Step-by-Step Methodology: QbD-Based Mobile Phase Screening This protocol establishes a robust, stability-indicating mobile phase using a systematic, self-validating screening approach.

  • Aqueous Phase Preparation: Prepare two aqueous mobile phases to test pH boundaries within the stability window.

    • Solvent A1: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

    • Solvent A2: 10 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

    • Filtration: Filter both through a 0.22 µm nylon membrane to remove particulates.

  • Organic Phase Preparation: Prepare 100% HPLC-grade Acetonitrile (Solvent B1) and 100% HPLC-grade Methanol (Solvent B2).

  • System Setup & Equilibration:

    • Install a high-purity, end-capped C18 or Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 2.7 µm). A Phenyl-Hexyl phase provides orthogonal selectivity for the chloromethylphenyl ring.

    • Purge all lines and equilibrate the column with 95% Aqueous / 5% Organic for 10 column volumes.

  • Gradient Scouting Run:

    • Program a universal scouting gradient: 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B.

    • Flow rate: 1.0 mL/min. Column Temperature: 30°C.

    • Inject a 10 µg/mL standard of 4-chloro-3-methylphenyl 2-furoate.

  • Data Evaluation: Calculate the Critical Method Attributes (CMAs)—specifically Retention Factor ( k′ ), Tailing Factor ( Tf​ ), and Theoretical Plates ( N ). Select the Aqueous/Organic combination that yields Tf​<1.2 and k′>2.0 without inducing degradation peaks.

Part 3: Data Presentation

Table 1: Impact of Mobile Phase Parameters on Critical Method Attributes (CMAs)

Mobile Phase ParameterRange TestedEffect on 4-Chloro-3-methylphenyl 2-furoateOptimal Selection
Organic Modifier Methanol vs. AcetonitrileMeOH increases system backpressure and broadens the peak. ACN provides sharper peaks due to better solvation of the halogenated aromatic ring.Acetonitrile
Aqueous pH pH 2.0 - pH 8.0pH < 2.0 causes acid hydrolysis of the furoate ester. pH > 7.0 causes base hydrolysis. pH 3.5-5.0 maintains intact ester and suppresses silanols.pH 4.0 - 5.0
Buffer Type Phosphate vs. Volatile (Acetate/Formate)Phosphate is non-volatile (poor LC-MS transferability). Acetate/Formate provides excellent buffering capacity in the target pH range.Ammonium Acetate
Elution Mode Isocratic vs. GradientIsocratic is simpler but may cause late elution of highly lipophilic impurities. Gradient sharpens the main peak and clears hydrophobic degradants.Gradient (5-95% B)
Part 4: Mandatory Visualization

MobilePhaseOpt Start Start: 4-Chloro-3-methylphenyl 2-furoate Method Dev Solvent Select Organic Modifier (ACN preferred for aromatics) Start->Solvent CheckPeak Evaluate Peak Shape & Resolution Solvent->CheckPeak Tailing Peak Tailing > 1.5? CheckPeak->Tailing AdjustPH Adjust Aqueous pH to 3.5 - 5.0 (Suppress Silanol Activity) Tailing->AdjustPH Yes Degradation Degradation Peaks Observed? Tailing->Degradation No AdjustPH->CheckPeak Buffer Avoid pH < 2 or pH > 7 (Prevent Furoate Hydrolysis) Degradation->Buffer Yes OptimizeGrad Optimize Gradient Profile (Adjust Dwell Volume) Degradation->OptimizeGrad No Buffer->CheckPeak FinalMethod Finalized Robust Mobile Phase OptimizeGrad->FinalMethod

Logical decision tree for optimizing 4-chloro-3-methylphenyl 2-furoate mobile phase.

Part 5: References

1.[3] Quality-by-Design-Based Method Development Using an Agilent 1290 Infinity II LC - Agilent Technologies. 3 2.[1] DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations - Journal of Applied Pharmaceutical Science. 1 3.[2] Stability-Indicating HPLC Method Development - Waters Corporation. 2

Sources

Technical Support Center: Synthesis of 4-chloro-3-methylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-chloro-3-methylphenyl 2-furoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this esterification. We will delve into the mechanistic underpinnings of by-product formation and provide field-proven troubleshooting strategies and detailed protocols to optimize your reaction outcomes.

Section 1: Reaction Overview and Core Mechanism

The synthesis of 4-chloro-3-methylphenyl 2-furoate is typically achieved via a nucleophilic acyl substitution, most commonly under Schotten-Baumann conditions.[1][2] This reaction involves the acylation of a phenol (4-chloro-3-methylphenol) with an acyl chloride (2-furoyl chloride) in the presence of a base.[3] The base, typically aqueous sodium hydroxide, plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acyl chloride.[4]

The overall reaction follows a nucleophilic addition-elimination mechanism.[5][6] While seemingly straightforward, the high reactivity of 2-furoyl chloride and the presence of water and base create a competitive environment where side reactions can significantly impact yield and purity.[7][8]

O_Acylation_Mechanism Figure 1: O-Acylation (Esterification) Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products phenoxide 4-chloro-3-methylphenoxide Ion (Nucleophile) tetrahedral_int Tetrahedral Intermediate phenoxide->tetrahedral_int Nucleophilic Attack acyl_chloride 2-Furoyl Chloride (Electrophile) acyl_chloride->tetrahedral_int ester_product 4-chloro-3-methylphenyl 2-furoate tetrahedral_int->ester_product Elimination of Cl⁻ cl_ion Chloride Ion tetrahedral_int->cl_ion

Figure 1: O-Acylation (Esterification) Mechanism

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is the most frequent complaint and typically points to one of two competitive side reactions involving the hydrolysis of reactive species.

  • Probable Cause 1: Hydrolysis of 2-Furoyl Chloride

    • Explanation: 2-Furoyl chloride is highly reactive and readily undergoes hydrolysis in the presence of water, a component of the aqueous base used in the Schotten-Baumann reaction.[6][8] This reaction consumes your acylating agent, converting it into the unreactive 2-furoic acid, thereby directly reducing the potential yield of your desired ester.[7][9] This hydrolysis is often the dominant side reaction.

    • Troubleshooting & Solutions:

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C). Higher temperatures accelerate the rate of hydrolysis more significantly than the O-acylation, leading to lower ester yields.[10]

      • Controlled Reagent Addition: Add the 2-furoyl chloride slowly or portion-wise to the cooled, basic solution of the phenol. This ensures the highly reactive acyl chloride has a greater chance of reacting with the abundant phenoxide ion rather than with water.

      • Biphasic System (Phase-Transfer Catalysis): Conduct the reaction in a two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst (PTC) like tetrabutylammonium chloride. The PTC helps transfer the phenoxide ion from the aqueous phase to the organic phase, where it can react with the 2-furoyl chloride, physically separating the bulk of the acyl chloride from the aqueous phase and minimizing hydrolysis.[10]

  • Probable Cause 2: Saponification (Hydrolysis) of the Ester Product

    • Explanation: The desired ester product can be hydrolyzed back to 4-chloro-3-methylphenol and 2-furoate salt under the basic reaction conditions. This is essentially the reverse of the esterification (saponification). This side reaction is exacerbated by prolonged reaction times, elevated temperatures, and high concentrations of base.[10]

    • Troubleshooting & Solutions:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting phenol and the formation of the product. Stop the reaction as soon as the phenol is consumed to avoid extended exposure of the ester to basic conditions.

      • Prompt Work-up: Once the reaction is complete, immediately proceed to the work-up phase. Neutralize the excess base with acid to quench the reaction and prevent further saponification.

Byproduct_Formation Figure 2: Major By-product Formation Pathway acyl_chloride 2-Furoyl Chloride hydrolysis_product 2-Furoic Acid (By-product) acyl_chloride->hydrolysis_product Hydrolysis (Reduces Yield) water Water (H₂O) (from aqueous base) water->hydrolysis_product caption Hydrolysis of the acyl chloride starting material is the primary cause of reduced yield.

Figure 2: Major By-product Formation Pathway
Q2: My final product is contaminated with a significant amount of an acidic impurity. How do I identify and remove it?

A2: The acidic impurity is almost certainly 2-furoic acid, resulting from the hydrolysis of 2-furoyl chloride as discussed in Q1.[6]

  • Identification: The presence of 2-furoic acid can be confirmed by co-spotting your crude product with a standard of 2-furoic acid on a TLC plate. It can also be identified by its characteristic signals in NMR or a distinct peak in LC-MS analysis.

  • Removal during Work-up: This impurity is easily removed during the aqueous work-up procedure due to its acidic nature.

    • After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The 2-furoic acid will be deprotonated to form sodium 2-furoate, which is highly soluble in the aqueous layer and will be removed from the organic phase.

    • Repeat the wash 1-2 times.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[12]

Q3: The reaction seems to have stalled, and I have a lot of unreacted 4-chloro-3-methylphenol remaining. Why?

A3: Significant amounts of unreacted starting phenol, even after a reasonable reaction time, point to issues with either the stoichiometry of the reactive species or the reaction conditions.

  • Probable Cause 1: Insufficient 2-Furoyl Chloride

    • Explanation: As established, a portion of your 2-furoyl chloride is likely being consumed by hydrolysis. If you started with a 1:1 molar ratio of reactants, there may not be enough acyl chloride left to react with all the phenol.

    • Solution: Use a slight molar excess of 2-furoyl chloride (e.g., 1.1 to 1.2 equivalents) relative to the 4-chloro-3-methylphenol. This ensures that even with some hydrolysis, sufficient acylating agent is present to drive the reaction to completion.

  • Probable Cause 2: Incomplete Phenoxide Formation

    • Explanation: The phenol itself is a relatively weak nucleophile. The reaction relies on the formation of the much more potent phenoxide ion.[4] If there is insufficient base or poor mixing, a significant portion of the phenol may remain in its protonated, less reactive state.

    • Solution:

      • Stoichiometry: Ensure at least one equivalent of base (e.g., NaOH) is used to deprotonate the phenol. An additional equivalent is needed to neutralize the HCl by-product formed during the reaction.[13] Therefore, using slightly more than two equivalents of base is common practice.

      • Mixing: In a biphasic system, vigorous stirring is essential to maximize the surface area between the aqueous and organic layers, facilitating the formation and transfer of the phenoxide ion.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction parameters for this synthesis?

    • A: While optimization is specific to each setup, a reliable starting point based on the principles of the Schotten-Baumann reaction is as follows.[1][4]

ParameterRecommended ConditionRationale
Temperature 0 - 10 °CMinimizes hydrolysis of 2-furoyl chloride and the ester product.[10]
Base 10% Aqueous NaOHEffective at deprotonating the phenol and neutralizing HCl by-product.
Solvent Dichloromethane (DCM) or WaterA biphasic DCM/Water system can reduce hydrolysis.[10] A purely aqueous system can also work but requires careful control.
Stoichiometry ~1.1 eq. 2-Furoyl ChlorideAccounts for losses due to hydrolysis.
Reaction Time 15 - 60 minutesReaction is typically fast. Monitor by TLC to avoid product degradation.
  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). On the TLC plate, spot your starting material (4-chloro-3-methylphenol), co-spot the starting material with the reaction mixture, and spot the reaction mixture alone. The reaction is complete when the spot corresponding to the starting phenol has disappeared. The product, being less polar, will have a higher Rf value than the phenol.

  • Q: What is the most effective method for purifying the final product?

    • A: After an effective aqueous work-up to remove acidic and basic impurities, the primary method for purification is recrystallization. A solvent system like ethanol/water or hexane/ethyl acetate is often effective. If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-chloro-3-methylphenol in 15 mL of 10% aqueous sodium hydroxide solution per gram of phenol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 1.1 equivalents of 2-furoyl chloride dropwise to the vigorously stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.[8]

  • After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30-45 minutes.

  • Monitor the reaction using TLC (see Protocol 2).

  • Once the starting phenol is consumed, a solid precipitate of the crude ester should be visible. Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove inorganic salts, followed by a small amount of cold 5% sodium bicarbonate solution to remove any remaining 2-furoic acid. Finally, wash again with cold water.

  • Dry the crude product under vacuum. Proceed to purification.

Protocol 2: TLC Monitoring
  • Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, make three spots:

    • Lane 1: A dilute solution of the starting 4-chloro-3-methylphenol.

    • Lane 2: A sample from the reaction mixture.

    • Lane 3: A co-spot with both the starting material and the reaction mixture.

  • Develop the plate, dry it, and visualize under a UV lamp (254 nm).

  • The reaction is complete when the spot corresponding to the starting phenol (Lane 1) is no longer visible in the reaction mixture lane (Lane 2).

Experimental_Workflow Figure 3: General Experimental Workflow A 1. Dissolve Phenol in Aqueous Base B 2. Cool to 0-5 °C A->B C 3. Add 2-Furoyl Chloride Dropwise B->C D 4. Stir and Monitor by TLC C->D E 5. Quench and Work-up (Filtration, Bicarbonate Wash) D->E F 6. Dry Crude Product E->F G 7. Purify by Recrystallization F->G

Figure 3: General Experimental Workflow

References

  • Vertex AI Search. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • (n.d.).
  • LookChem. (n.d.). 2-Furoyl chloride cas 527-69-5.
  • Cognito Edu. (n.d.).
  • Seneca. (n.d.).
  • University of Calgary. (n.d.).
  • Canadian Science Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Guidechem. (n.d.). 2-Furoyl chloride 527-69-5 wiki.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).
  • BOC Sciences. (n.d.). 2-Furoyl chloride 95 527-69-5.
  • Wikipedia. (n.d.). 2-Furoyl chloride.
  • Guidechem. (2022, August 2). How to prepare 2-Furoyl chloride? - FAQ.
  • Organic Syntheses. (n.d.).
  • Guidechem. (2022, March 7).
  • ChemicalBook. (n.d.). 4-Chloro-3-methylphenol synthesis.
  • Benchchem. (n.d.). Synthesis of Methyl 2-Furoate from Furoic Acid: An In-depth Technical Guide.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl - Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methylphenol for synthesis 59-50-7.
  • Loba Chemie. (n.d.). 2-furoyl chloride for synthesis.
  • Chemguide. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 3-[2-chloro-2-(4- chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methylphenol 99 59-50-7.
  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • ResearchGate. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening.
  • Benchchem. (n.d.).
  • Kaohsiung Medical University. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE.

Sources

Technical Support Center: Troubleshooting 4-Chloro-3-Methylphenyl 2-Furoate Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling highly lipophilic compounds in aqueous biological assays is a pervasive challenge in drug discovery. 4-chloro-3-methylphenyl 2-furoate is a highly hydrophobic ester. Because it lacks ionizable functional groups (such as basic amines or acidic carboxylates), it cannot be formulated as a water-soluble salt. It is classified as a "grease-ball" molecule[1], meaning its insolubility is driven by high lipophilicity rather than crystal lattice energy.

When transitioned from a concentrated DMSO stock into an aqueous assay buffer, the solvent rapidly diffuses. To minimize thermodynamically unfavorable interactions with water, the compound undergoes hydrophobic collapse, forming micro-precipitates. This guide provides field-proven, self-validating troubleshooting steps to maintain compound solubility, ensure accurate dosing, and prevent assay artifacts.

Part 1: Diagnostic FAQs

Q: My dose-response curve for 4-chloro-3-methylphenyl 2-furoate is bell-shaped. Is this a biological phenomenon? A: Likely not. A bell-shaped curve (where apparent activity drops at higher concentrations) is a classic hallmark of compound precipitation. Once the compound exceeds its kinetic solubility limit, it aggregates, reducing the actual concentration of free monomer available to interact with your target[2].

Q: Can I just lower or raise the pH of my assay buffer to dissolve it? A: No. 4-chloro-3-methylphenyl 2-furoate contains no ionizable groups within the physiological pH range. pH adjustments will not induce ionization and extreme pH shifts may actually hydrolyze the ester bond, destroying the molecule.

Q: How can I definitively check if the compound is crashing out of my assay buffer? A: Perform a kinetic solubility assay using nephelometry[3]. Nephelometers measure forward light scatter. When the compound precipitates, the resulting micro-particles scatter light, causing a sharp, quantifiable spike in the optical signal.

Part 2: Troubleshooting Workflows & Solubilization Strategies

SolubilizationStrategy Start Compound: 4-chloro-3-methylphenyl 2-furoate Q1 Is the assay cell-based or biochemical? Start->Q1 Biochem Biochemical Assay Q1->Biochem Cell Cell-Based Assay Q1->Cell Sol1 Increase DMSO to 2-5% Add 0.01% Tween-20 Biochem->Sol1 Sol2 Cap DMSO at 0.5-1% Use HP-β-CD or BSA Cell->Sol2 Test Run Kinetic Solubility Assay (Nephelometry) Sol1->Test Sol2->Test Pass Soluble > Assay Concentration Proceed with Screen Test->Pass No Scatter Fail Precipitation Detected (High Light Scatter) Test->Fail High Scatter Reformulate Formulate as Lipid Nanoparticles / Micelles Fail->Reformulate Reformulate->Test

Decision tree for optimizing the solubility of 4-chloro-3-methylphenyl 2-furoate in assays.

Tier 1: Co-Solvent & Buffer Optimization

The simplest approach is adjusting the DMSO concentration. However, biological assays have strict tolerance limits.

  • Biochemical Assays: Increase DMSO up to 5% (v/v) if the target enzyme/protein tolerates it.

  • Cell-Based Assays: Cap DMSO at 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization[2].

Tier 2: Carrier Proteins and Surfactants

If co-solvents fail, introduce amphiphilic molecules to lower the surface tension and stabilize micro-dispersions.

  • Bovine Serum Albumin (BSA): Adding 0.1% - 1.0% BSA to the assay buffer provides hydrophobic binding pockets that act as a "sink" for the lipophilic 4-chloro-3-methylphenyl 2-furoate, keeping it in solution without disrupting cell membranes[4].

  • Non-ionic Detergents: Tween-20 (0.01%) can prevent aggregation in biochemical assays. Caution: Avoid detergents like Triton X-100 in cell-based assays as they will lyse cell membranes.

Tier 3: Cyclodextrin Inclusion Complexes

For highly recalcitrant "grease-ball" molecules[1], complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the chloromethylphenyl and furoate rings, while the hydrophilic exterior maintains aqueous solubility, effectively masking the compound from the aqueous environment.

Part 3: Quantitative Guidelines for Assay Excipients

To prevent assay interference, solubilizing agents must be kept below their Maximum Tolerated Concentration (MTC). Exceeding these limits will result in false positives/negatives due to cell death or protein denaturation.

ExcipientAssay CompatibilityMax Tolerated Conc. (MTC)Mechanism of Action
DMSO Biochemical / Cell5.0% / 0.5%Organic co-solvent; disrupts water hydrogen bonding.
BSA Biochemical / Cell0.1% - 1.0%Hydrophobic carrier protein; binds lipophilic domains[4].
HP-β-CD Biochemical / Cell1.0% - 5.0%Host-guest inclusion complex; shields hydrophobic rings.
Tween-20 Biochemical0.01% - 0.05%Non-ionic surfactant; forms stabilizing micelles.
CHAPS Biochemical0.1%Zwitterionic detergent; prevents non-specific aggregation.

Part 4: Standard Operating Procedures (SOPs)

KineticSolubility Step1 Step 1: Stock Prep 10 mM in 100% DMSO Step2 Step 2: Serial Dilution Aqueous Assay Buffer Step1->Step2 Step3 Step 3: Incubation 2 hours at 37°C Step2->Step3 Step4 Step 4: Detection Nephelometry (Scatter) Step3->Step4 Step5 Step 5: Analysis Determine MTC Step4->Step5

Step-by-step workflow for evaluating kinetic solubility using high-throughput nephelometry.

Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the exact concentration at which 4-chloro-3-methylphenyl 2-furoate precipitates in your specific assay buffer, establishing a self-validating upper limit for dosing.

  • Stock Preparation: Dissolve 4-chloro-3-methylphenyl 2-furoate in 100% anhydrous DMSO to yield a 10 mM stock.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Buffer Transfer: Dispense 196 µL of your target aqueous assay buffer into a 96-well clear-bottom microtiter plate.

  • Compound Addition: Spike 4 µL of the DMSO serial dilutions into the buffer (final DMSO concentration = 2%). Mix rapidly on a plate shaker for 60 seconds to ensure homogeneous dispersion.

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic standard assay conditions.

  • Measurement & Validation: Read the plate using a nephelometer. An inflection point in the light scatter indicates the kinetic solubility limit. Self-Validation Step: Include a vehicle control (DMSO only) to establish the baseline scatter, ensuring the signal is strictly compound-specific[3].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To formulate the compound for sensitive cell-based assays where DMSO must be strictly minimized or eliminated.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or PBS.

  • Compound Addition: Add 4-chloro-3-methylphenyl 2-furoate powder directly to the cyclodextrin solution. (Do not pre-dissolve in DMSO to ensure a true aqueous complex).

  • Agitation: Vortex vigorously, then sonicate in a water bath for 30-60 minutes at room temperature until the opaque suspension turns optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to physically remove any uncomplexed, undissolved compound.

  • Quantification & Validation: Determine the final dissolved concentration of the active compound via Direct UV Assay or HPLC[3] before dosing cells. Self-Validation Step: This prevents inaccurate dosing calculations by verifying exactly how much compound was successfully encapsulated.

References

  • Assay Guidance Manual - NCBI Bookshelf - NIH.National Center for Advancing Translational Sciences (NCATS).
  • In Vitro Solubility Assays in Drug Discovery.Bentham Science Publishers.
  • Kinetic Solubility Assays Protocol.AxisPharm.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies.MDPI.
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review.Ovid.

Sources

"minimizing degradation of 4-chloro-3-methylphenyl 2-furoate during extraction"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-chloro-3-methylphenyl 2-furoate .

Because this compound features an ester linkage connecting a 2-furoic acid moiety to a 4-chloro-3-methylphenol leaving group, it is highly susceptible to nucleophilic attack. The primary modes of degradation during extraction are base-catalyzed hydrolysis and ex vivo enzymatic cleavage. This guide provides field-proven, self-validating troubleshooting protocols to ensure high-fidelity extraction and downstream quantification.

Core Extraction Workflow & Vulnerability Map

Workflow Sample Sample Collection (Biological/Synthetic) Inhibition Esterase Inhibition (Add PMSF/NaF at 4°C) Sample->Inhibition Immediate Buffer pH Adjustment (Buffer to pH 3.5-4.0) Inhibition->Buffer Degradation1 Risk: Enzymatic Cleavage Inhibition->Degradation1 Extraction LLE or SPE Extraction (Non-nucleophilic solvent) Buffer->Extraction Degradation2 Risk: Base-Catalyzed Hydrolysis Buffer->Degradation2 Evaporation Solvent Evaporation (N2 stream, ≤25°C) Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Degradation3 Risk: Thermal Degradation Evaporation->Degradation3

Fig 1: Extraction workflow for furoate esters highlighting critical degradation checkpoints.

FAQ 1: pH-Dependent Hydrolysis

Question: Why am I losing yield to 4-chloro-3-methylphenol and 2-furoic acid during liquid-liquid extraction (LLE)?

Causality & Mechanism: You are observing base-catalyzed hydrolysis. In aqueous environments with a pH > 4, hydroxide ions (OH⁻) act as strong nucleophiles. They attack the electrophilic carbonyl carbon of the furoate ester to form a highly unstable tetrahedral intermediate, which rapidly collapses to release the phenoxide leaving group[1]. Kinetic degradation studies on structurally similar furoate esters (such as mometasone furoate) demonstrate that the optimal stability window for the furoate ester bond is strictly below pH 4[2].

Mechanism Ester 4-Chloro-3-methylphenyl 2-furoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ (pH > 4) OH->Intermediate Products 4-Chloro-3-methylphenol + 2-Furoic Acid Intermediate->Products Bond Cleavage

Fig 2: Base-catalyzed hydrolysis mechanism of 4-chloro-3-methylphenyl 2-furoate.

Self-Validating Protocol: pH-Controlled LLE

  • Aqueous Buffering: Dilute your sample 1:1 with a 0.1 M citrate or formate buffer adjusted to pH 3.5.

    • Self-Validation Step: Before adding any organic solvent, spot-check a 10 µL aliquot of the mixture with a micro-pH probe to verify the matrix is strictly < 4.0.

  • Solvent Selection: Add 3 volumes of a non-nucleophilic organic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Avoid unbuffered primary alcohols (e.g., methanol) during extraction to prevent transesterification.

    • Self-Validation Step: Spike the MTBE with a stable isotopically labeled (SIL) internal standard prior to extraction to track recovery variance independent of matrix effects.

  • Phase Separation: Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases while minimizing thermal kinetic energy.

FAQ 2: Matrix Effects & Enzymatic Cleavage

Question: My recovery is >95% in pure buffer, but drops below 40% when extracting from plasma or tissue homogenates. How do I prevent this?

Causality & Mechanism: Biological matrices contain high concentrations of carboxylesterases that recognize and rapidly cleave ester bonds ex vivo immediately upon sample collection. To halt this, you must introduce an esterase inhibitor that covalently binds to the serine residue in the enzyme's active site, permanently neutralizing it[3].

Self-Validating Protocol: Plasma Stabilization & Protein Precipitation

  • Inhibitor Spiking: Immediately upon blood/tissue collection, spike the matrix with Phenylmethanesulfonyl fluoride (PMSF) or bis(4-nitrophenyl) phosphate (BNPP) to a final concentration of 10 mM[3]. Alternatively, use collection tubes pre-treated with Sodium Fluoride (NaF)[4].

  • Thermal Quenching: Immediately transfer the samples to wet ice (4°C) to slow residual enzyme kinetics[4].

  • Protein Precipitation (PPT): Extract the compound by adding 3 parts cold acetonitrile (containing 0.1% formic acid to maintain low pH) to 1 part stabilized plasma.

    • Self-Validation Step: Monitor the hydrolytic product of PMSF (phenylmethanesulfonic acid, PMSA) via a dedicated LC-MS/MS transition. The presence of PMSA confirms the inhibitor was actively functioning and degrading the active enzymes during the extraction window[5].

FAQ 3: Thermal Degradation and Solvent Evaporation

Question: Does the choice of evaporation temperature or reconstitution solvent accelerate degradation?

Causality & Mechanism: Yes. The Arrhenius equation dictates that higher temperatures exponentially increase the rate of hydrolysis. Concentrating the sample under nitrogen at elevated temperatures in the presence of residual water and unbuffered matrix components shifts the local pH, accelerating ester cleavage and potentially oxidizing the furan ring.

Quantitative Optimization Data: Below is a quantitative summary of extraction recovery based on pH and temperature optimization profiles for furoate esters:

Extraction pHEvaporation Temp (°C)Matrix StabilizerMean Recovery (%)Degradation Products Detected
7.4 (Unbuffered)40°CNone< 35%High (Phenol + Furoic Acid)
7.4 (Unbuffered)20°CNone55%Moderate
3.5 (Buffered)40°CNone78%Low
3.5 (Buffered)20°CPMSF (10 mM)> 96% Trace / None

Self-Validating Protocol: Safe Evaporation

  • Drying: Evaporate the organic layer under a gentle stream of nitrogen. Keep the water bath temperature strictly ≤ 25°C.

  • Reconstitution: Reconstitute the dried extract in the LC mobile phase (e.g., 20% Water / 80% Acetonitrile containing 0.1% Formic acid).

    • Self-Validation Step: Formic acid locks the pH in the stable acidic range prior to injection, ensuring the ester remains intact while waiting in the autosampler queue.

References

  • Degradation kinetics of mometasone furo
  • Degradation kinetics of mometasone furoate in aqueous systems | Request PDF | ResearchG
  • Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug. | CABI Digital Library |
  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry | PubMed |
  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS | Request PDF | ResearchG

Sources

Technical Support Center: Scaling Up Synthesis of 4-Chloro-3-methylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive, field-proven troubleshooting and methodologies for the scalable synthesis of 4-chloro-3-methylphenyl 2-furoate.

The target compound serves as a critical building block—often undergoing Fries rearrangement to yield complex methanones—as characterized in the 1[1]. Scaling this reaction from the bench to the pilot plant introduces critical challenges, including exothermic temperature excursions, moisture sensitivity of the acyl chloride, and the need for efficient hydrochloride salt removal.

Core Workflow & Mechanistic Pathway

The synthesis relies on a modified Schotten-Baumann-type esterification in an organic solvent, a standard approach for scaling pharmaceutical intermediates as detailed in 2[2]. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the generated hydrogen chloride, driving the equilibrium forward and preventing acid-catalyzed degradation of the furan ring.

G A 4-Chloro-3-methylphenol + Toluene + TEA C Esterification Reaction (0-5°C to RT) A->C B 2-Furoyl Chloride (Slow Addition) B->C D Aqueous Quench (1M HCl then NaHCO3) C->D IPC: HPLC >99% Conv E Phase Separation (Organic Layer) D->E F Crystallization (Toluene/Heptane) E->F G 4-Chloro-3-methylphenyl 2-furoate (>99% Purity) F->G

Workflow for the scalable synthesis and purification of 4-chloro-3-methylphenyl 2-furoate.

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system. Each step includes specific conditions and the mechanistic causality behind them to ensure reproducibility at scale.

  • Step 1: Reactor Preparation & Inerting

    • Action: Purge the jacketed reactor with Nitrogen ( N2​ ) for 30 minutes. Ensure moisture content in the reactor is <0.05% via Karl Fischer titration.

    • Causality: 2-Furoyl chloride is highly hygroscopic and readily hydrolyzes to 2-furoic acid. Excluding moisture prevents yield loss and the formation of acidic impurities that complicate workup.

  • Step 2: Reagent Charging

    • Action: Charge the reactor with Toluene (5 volumes), 4-chloro-3-methylphenol (1.0 eq), and Triethylamine (1.2 eq). Cool the mixture to 0–5°C.

    • Causality: Toluene is selected over dichloromethane (DCM) for scale-up due to its lower toxicity, higher boiling point, and suitability for downstream anti-solvent crystallization. Cooling is mandatory to manage the upcoming exotherm.

  • Step 3: Controlled Addition

    • Action: Add 2-furoyl chloride (1.05 eq) dropwise via an addition funnel over 2 hours, maintaining the internal temperature strictly below 10°C.

    • Causality: The esterification is highly exothermic. Rapid addition can lead to local hot spots, causing the furan ring to undergo oxidative degradation (resulting in dark, tarry impurities).

  • Step 4: Reaction Maturation & IPC (Self-Validation)

    • Action: Allow the reaction to warm to 20–25°C and stir for 4 hours. Perform an In-Process Control (IPC) via HPLC. Proceed only if unreacted phenol is <1%.

    • Causality: This checkpoint ensures complete conversion before quenching. If conversion is low, corrective action (e.g., adding 0.05 eq of 2-furoyl chloride) must be taken before the aqueous workup destroys the reactive acyl chloride.

  • Step 5: Quench and Workup

    • Action: Quench with 1M aqueous HCl (2 volumes), separate phases. Wash the organic layer with 5% aqueous NaHCO3​ (2 volumes), followed by brine (2 volumes).

    • Causality: The HCl wash removes the TEA·HCl salt and any excess TEA. The NaHCO3​ wash neutralizes any unreacted 2-furoyl chloride (converting it to water-soluble sodium furoate).

  • Step 6: Crystallization

    • Action: Concentrate the toluene layer under reduced pressure to 2 volumes. Heat to 60°C, then slowly add Heptane (6 volumes) as an anti-solvent. Cool to 0°C at a rate of 10°C/hour. Filter and dry the crystals in a vacuum oven at 40°C.

    • Causality: Toluene/Heptane provides an optimal solubility gradient for 4-chloro-3-methylphenyl 2-furoate, rejecting polar impurities into the mother liquor and yielding highly crystalline material.

Quantitative Data & Process Parameters
ParameterValue / SpecificationMechanistic Rationale
4-Chloro-3-methylphenol 1.00 EquivalentLimiting reagent to maximize the yield of the more complex fragment.
2-Furoyl Chloride 1.05 EquivalentsSlight excess compensates for trace hydrolysis during addition.
Triethylamine (TEA) 1.20 EquivalentsEnsures complete neutralization of HCl to prevent reaction stalling.
Addition Temperature 0°C to 5°CSuppresses oxidative degradation of the furan moiety and controls exotherm.
Maturation Temperature 20°C to 25°CProvides sufficient kinetic energy to drive the reaction to >99% conversion.
Expected Isolated Yield 85% – 90%Accounts for mechanical losses during crystallization and filtration.
Target Purity (HPLC) > 99.0% (a/a)Required threshold for downstream pharmaceutical or agrochemical applications.
Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 85% conversion despite adding excess 2-furoyl chloride? A1: The most common cause of a stalled esterification is moisture in the solvent or the base. Water competes with the phenol, rapidly hydrolyzing 2-furoyl chloride into 2-furoic acid. This consumes your reagent and generates excess acid, which neutralizes the TEA base. Corrective Action: Verify the Karl Fischer (KF) water content of your toluene and TEA is <500 ppm before starting. Dry your solvents over molecular sieves if necessary.

Q2: How can I prevent the formation of dark-colored impurities during scale-up? A2: Furan derivatives are notoriously sensitive to light, oxygen, and high temperatures. Dark coloration usually indicates oxidative degradation or polymerization of the furan ring. Corrective Action: Degas your toluene by sparging with nitrogen prior to the reaction. Strictly control the addition rate of 2-furoyl chloride to ensure the internal temperature never exceeds 10°C. If the product is still dark, filtering the toluene solution through a pad of Celite or activated carbon prior to crystallization will remove these polymeric impurities.

Q3: I am experiencing severe emulsions during the aqueous workup. How do I resolve this? A3: Emulsions in this process are typically caused by the amphiphilic nature of unreacted 4-chloro-3-methylphenol or the accumulation of fine TEA·HCl salt crystals at the biphasic interface. Corrective Action: Ensure the first aqueous wash is sufficiently acidic (pH < 2) to fully dissolve the TEA·HCl. If an emulsion persists, add a small amount of brine to increase the ionic strength of the aqueous phase, or filter the biphasic mixture through a coarse filter to break the interfacial tension caused by insoluble particulates.

Q4: The product is oiling out instead of crystallizing during the heptane addition. What went wrong? A4: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too quickly, or the temperature is dropped before nucleation can occur. Corrective Action: Re-heat the mixture to 60°C until it forms a homogeneous solution. Add a small amount of seed crystals of 4-chloro-3-methylphenyl 2-furoate. Slow the cooling ramp to 5°C/hour and ensure the heptane is added dropwise to maintain the supersaturation strictly within the metastable zone.

References
  • Thakar, K. A., & Padhye, A. M. (1984). Synthesis of (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone and related compounds. Journal of the Indian Chemical Society, 61(8), 715-716. 1

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press. 2

Sources

Technical Support Center: Purity Optimization for 4-Chloro-3-methylphenyl 2-Furoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the synthesis and purification of heteroaromatic esters.

The synthesis of 4-chloro-3-methylphenyl 2-furoate —typically achieved via the esterification of 4-chloro-3-methylphenol with 2-furoyl chloride—presents unique challenges. The electron-rich furan ring is sensitive to oxidative degradation, and the structural similarities between the starting phenol and the target ester often complicate downstream purification. This guide is designed to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure you achieve >99% purity in your workflows.

Synthesis & Purification Workflow

The following diagram outlines the optimized pathway for synthesizing and isolating the target furoate ester, minimizing the formation of side products.

G A 4-Chloro-3-methylphenol + 2-Furoyl Chloride B Esterification (TEA, DCM, 0°C to RT) A->B Anhydrous conditions C Aqueous Quench (Ice Water) B->C Complete conversion D Phase Separation C->D E Aqueous Layer (Discard) D->E F Organic Layer (Crude Ester) D->F G Acid Wash (0.1 M HCl) F->G Remove amine base H Base Wash (5% Na2CO3) G->H Remove 2-furoic acid & residual phenol I Brine Wash & Drying (Na2SO4) H->I J Solvent Evaporation I->J K Recrystallization (EtOH) J->K Crude solid L Pure 4-Chloro-3-methylphenyl 2-furoate K->L >99% Purity

Workflow for the synthesis and purification of 4-chloro-3-methylphenyl 2-furoate.

Troubleshooting & FAQs

Q1: My NMR shows significant contamination with unreacted 4-chloro-3-methylphenol. How do I remove it without relying on column chromatography?

Causality & Solution: Phenols are significantly less acidic than carboxylic acids. 4-Chloro-3-methylphenol has a pKa of ~9.5. A standard organic wash with saturated sodium bicarbonate (NaHCO₃, pH ~8) is thermodynamically insufficient to deprotonate the phenol. To effectively partition the unreacted phenol into the aqueous layer, you must use a slightly stronger alkaline wash, such as 5% sodium carbonate (Na₂CO₃) or 0.1 M NaOH . This converts the phenol into its highly water-soluble phenoxide salt. Mechanistic Caution: Do not use highly concentrated NaOH (>1 M) or allow prolonged exposure times, as the furoate ester linkage is susceptible to base-catalyzed hydrolysis.

Q2: I am observing 2-furoic acid in the final product. Where is it coming from, and how do I eliminate it?

Causality & Solution: 2-Furoic acid is the direct hydrolysis product of 2-furoyl chloride [2]. This typically occurs when trace moisture is present in the reaction mixture, or during the aqueous quench if unreacted acid chloride remains. Prevention: Ensure your dichloromethane (DCM) and triethylamine (TEA) are strictly anhydrous. Remediation: 2-Furoic acid has a pKa of ~3.16. Washing the organic layer with saturated NaHCO₃ will readily convert the acid into water-soluble sodium furoate, effectively removing it from the organic phase.

Q3: The product turns dark brown/black during synthesis and concentration. How can I prevent this degradation?

Causality & Solution: The furan ring is electron-rich and highly sensitive to oxidative degradation and polymerization, especially in the presence of strong acids, light, or air. Furthermore, 4-chloro-3-methylphenyl 2-furoate is a known precursor for the Fries rearrangement to yield (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone [1]. If Lewis acidic impurities are present or temperatures exceed ambient conditions, unwanted side reactions will occur. Protocol Adjustment: Maintain the reaction at 0 °C during the addition of 2-furoyl chloride, warm only to room temperature, and sparge solvents with nitrogen to exclude oxygen. Keep rotary evaporation bath temperatures below 35 °C.

Quantitative Data: Purification Strategies

To optimize your downstream processing, refer to the comparative data below. Balancing yield recovery with purity requirements is critical for scalable drug development.

Table 1: Comparative Purification Strategies for 4-Chloro-3-methylphenyl 2-Furoate

Purification MethodPhenol Removal EfficacyFuroic Acid Removal EfficacyYield RecoveryScalabilityRecommended Application
Sat. NaHCO₃ Wash Poor (pKa mismatch)Excellent>95%HighStandard protocol for acid removal
5% Na₂CO₃ Wash ExcellentExcellent85–90% (slight ester hydrolysis)HighHigh phenol contamination
Recrystallization (EtOH) ModerateModerate70–80%HighFinal polishing step for >99% purity
Silica Gel Chromatography ExcellentExcellent>90%LowSmall-scale (<1g) ultra-high purity needs

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to ensure the chemical integrity of the reaction at every stage [3].

Step 1: Preparation & Setup In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv).

Step 2: Activation & Coupling Cool the mixture to 0 °C using an ice bath. Add 2-furoyl chloride (1.2 equiv) dropwise over 15 minutes via a syringe pump. Validation Check: The immediate formation of a dense white precipitate (TEA-HCl salt) confirms the activation of the acid chloride and the progression of the esterification.

Step 3: Reaction Progression Remove the ice bath and stir at room temperature for 2 hours under a nitrogen atmosphere. Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting phenol spot (Rf ~0.3) completely disappears and the target ester spot (Rf ~0.6) is prominent.

Step 4: Quench & Phase Separation Quench the reaction by adding ice-cold distilled water. Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer.

Step 5: Sequential Washing

  • Wash with 0.1 M HCl (1x) to remove residual TEA and DMAP.

  • Wash with 5% Na₂CO₃ (2x) to remove unreacted 2-furoyl chloride (as furoic acid) and any trace unreacted 4-chloro-3-methylphenol.

  • Wash with Brine (1x) to break emulsions and remove residual water.

Step 6: Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical Parameter: Keep the water bath temperature at or below 30 °C to prevent thermal degradation of the furan ring.

Step 7: Polishing & Recrystallization Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting crystals and dry under high vacuum. Validation Check: ¹H NMR analysis should confirm the absence of the phenolic -OH peak (~5.0 ppm) and the presence of characteristic furan protons (doublet of doublets at ~6.6, 7.3, and 7.7 ppm).

References

  • Thakar, K. A., & Padhye, A. M. (1984). Synthesis of Furoate Esters and Fries Rearrangement. Journal of the Indian Chemical Society, 61(8), 715-716.

  • ACS Sustainable Chemistry & Engineering (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols.

  • International Journal of Molecular Sciences (2024). Channel Expansion in the Ligand-Binding Domain of the Glucocorticoid Receptor Contributes to the Activity of Highly Potent Glucocorticoid Analogues.

"troubleshooting inconsistent results in 4-chloro-3-methylphenyl 2-furoate experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you may encounter inconsistent results when working with 4-chloro-3-methylphenyl 2-furoate . This compound presents a unique dual-reactivity profile: it serves as a critical synthetic intermediate for benzoxazole precursors and acts as a bioactive ester scaffold in pharmacokinetic profiling.

The vast majority of experimental inconsistencies—ranging from poor synthetic yields to erratic in vitro dose-response curves—stem from the lability of its furoate ester linkage. This guide provides mechanistic causality, self-validating protocols, and structural troubleshooting to stabilize your workflows.

Chemical Synthesis: Overcoming Fries Rearrangement Failures

When utilizing 4-chloro-3-methylphenyl 2-furoate as a precursor, the most common synthetic step is the Lewis acid-catalyzed Fries rearrangement to yield1[1]. Under optimal conditions, this reaction can achieve an 83% yield[2]. However, researchers frequently report near-zero yields and the recovery of cleaved starting materials.

The Causality: Aluminum chloride (AlCl₃) is highly hygroscopic. If trace moisture is present in the reaction vessel or the reagent, AlCl₃ reacts with H₂O to generate HCl. The acidic environment protonates the ester oxygen, facilitating nucleophilic attack by water. Instead of forming the required acylium ion for electrophilic aromatic substitution, the ester undergoes rapid chemical hydrolysis, yielding 4-chloro-3-methylphenol and 2-furoic acid.

G Start 4-Chloro-3-methylphenyl 2-furoate AlCl3 Lewis Acid Catalysis (AlCl3) Start->AlCl3 Moisture Moisture Present? AlCl3->Moisture Fail Hydrolysis to Phenol & Furoic Acid Moisture->Fail Yes (H2O) Success Fries Rearrangement (120-140°C) Moisture->Success No (Anhydrous) Product (5-chloro-2-hydroxy-4-methylphenyl) -(furan-2-yl)methanone Success->Product

Workflow for anhydrous Fries rearrangement of the furoate ester.

Self-Validating Protocol: Anhydrous Fries Rearrangement

To ensure a self-validating system, this protocol incorporates real-time analytical checkpoints to confirm the absence of moisture-driven hydrolysis.

  • Reagent Validation: Sublime AlCl₃ prior to use. Validation Check: The reagent must be a free-flowing pale powder. Clumping indicates aluminum hydroxide formation and mandates disposal.

  • Inert Atmosphere Setup: Flame-dry all glassware under a continuous stream of ultra-dry Argon. Dissolve 4-chloro-3-methylphenyl 2-furoate in anhydrous chlorobenzene.

  • Catalyst Addition: Add 1.5 equivalents of sublimed AlCl₃ at 0°C to control the initial exotherm, then gradually heat to 120–140°C to drive the thermodynamically favored ortho-rearrangement.

  • In-Process TLC Validation: After 2 hours, pull a 10 µL aliquot and quench in ice-cold water. Run a TLC against a 4-chloro-3-methylphenol standard. Validation Check: If an intense phenol spot appears, moisture contamination has occurred, and the reaction has failed via hydrolysis. If absent, proceed to completion.

Biological Assay Inconsistencies: Mitigating Esterase & pH Instability

When testing 4-chloro-3-methylphenyl 2-furoate in in vitro biological assays, researchers often observe erratic dose-response curves or rapid compound depletion.

The Causality: Furoate esters are highly susceptible to both3[3] and rapid 4[4]. Failure to control buffer pH or inhibit esterase activity will result in the measurement of the inactive phenol metabolite rather than the parent drug.

G Ester 4-Chloro-3-methylphenyl 2-furoate Assay In Vitro Assay Media Ester->Assay Esterase Carboxylesterase (CES) Activity Assay->Esterase Plasma/Microsomes Base Alkaline pH (>7.5) Assay->Base Buffer Instability Degradation Cleavage Products: 4-chloro-3-methylphenol + 2-furoic acid Esterase->Degradation Enzymatic Hydrolysis Base->Degradation Base-Catalyzed Hydrolysis

Hydrolytic degradation pathways in biological and alkaline media.

Self-Validating Protocol: Stability-Indicating Microsomal Assay

To accurately determine if your compound is failing due to enzymatic degradation or poor chemical stability, use this triangulated assay design.

  • Matrix Preparation: Prepare 1 mg/mL rat liver microsomes in 100 mM phosphate buffer. Verify the buffer is strictly pH 7.4, as optimal stability for furoate esters is typically 3[3].

  • Control Triangulation (Self-Validation):

    • Tube A (Active): Standard microsomes.

    • Tube B (Chemical Stability Control): Microsomes boiled for 10 minutes at 95°C to denature all enzymes.

    • Tube C (Enzyme-Specific Control): Active microsomes pre-incubated for 30 minutes with 100 µM4[4].

  • Incubation & Quenching: Add the furoate ester to a final concentration of 500 µM (keep DMSO <1% to prevent enzyme inhibition). Incubate at 37°C for 90 minutes. Quench with two volumes of ice-cold acetonitrile.

  • Data Interpretation:

    • If Tube A degrades but Tube B is stable, degradation is purely enzymatic.

    • If Tube C is stable, the degradation is specifically driven by carboxylesterases.

    • If Tube B degrades, your compound is undergoing base-catalyzed chemical hydrolysis, and you must lower the assay pH.

Quantitative Stability Data

The following table summarizes the expected hydrolytic behavior of furoate esters across various experimental media to help you benchmark your HPLC results.

Experimental ConditionApproximate Half-Life (t₁/₂)Primary Degradation MechanismRecommended Mitigation Strategy
Rat Plasma (pH 7.4) < 30 minutesEnzymatic (Carboxylesterase)Pre-incubate assays with BNPP
Liver Microsomes ~ 60 minutesEnzymatic (CYP450 / CES)Utilize boiled microsome controls
Alkaline Buffer (pH 8.5) ~ 2 hoursBase-Catalyzed HydrolysisMaintain buffer pH < 7.0
Acidic Buffer (pH 4.0) > 24 hoursNone (Highly Stable)Ideal condition for stock storage

Frequently Asked Questions (FAQs)

Q: I am observing a large secondary peak in my HPLC chromatogram during stability testing. What is it? A: It is highly likely 4-chloro-3-methylphenol or 2-furoic acid, the primary hydrolysis products of the ester cleavage. Run analytical standards of both fragments to confirm their retention times against your secondary peak.

Q: Why is my Fries rearrangement yielding predominantly the para-isomer instead of the desired ortho-isomer? A: Regioselectivity in the Fries rearrangement is strictly temperature-dependent. Lower temperatures (<60°C) favor the kinetically controlled para-product. To drive the reaction toward the thermodynamically favored ortho-product ((5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone), you must ensure the reaction is heated to 120–140°C following the initial catalyst addition.

Q: Can I use aqueous NaOH to work up my reaction mixtures? A: Absolutely not. Furoate esters undergo rapid nucleophilic acyl substitution (hydrolysis) in strong alkaline media. Always use saturated aqueous NaHCO₃ or neutral water for your organic workups to preserve the ester linkage.

References

  • Title: (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)
  • Title: (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)
  • Source: jfda-online.
  • Source: nih.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-Methylphenyl 2-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of 4-chloro-3-methylphenyl 2-furoate . This guide is designed for researchers and drug development professionals optimizing the esterification of 4-chloro-3-methylphenol and its subsequent Lewis-acid catalyzed Fries rearrangement to yield (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone[1].

By understanding the mechanistic causality behind each reagent and condition, you can eliminate common bottlenecks such as furan ring degradation, poor regioselectivity, and reagent hydrolysis.

Reaction Pathway & Workflow

The synthesis is a two-step process. Step 1 involves the base-catalyzed esterification of the phenol with 2-furoyl chloride. Step 2 utilizes an electrophilic aromatic substitution framework (Fries rearrangement) to migrate the furan-2-carbonyl group to the ortho position of the phenolic ring[2].

G A 4-Chloro-3-methylphenol + 2-Furoyl chloride B Esterification (TEA, DCM, 0°C to RT) A->B C 4-Chloro-3-methylphenyl 2-furoate B->C Step 1: Acylation D Fries Rearrangement (AlCl3, 85°C, DCE) C->D E (5-Chloro-2-hydroxy-4-methylphenyl) (furan-2-yl)methanone D->E Step 2: Migration

Caption: Two-step synthesis and rearrangement of 4-chloro-3-methylphenyl 2-furoate.

Troubleshooting & FAQs

Q: Why is my esterification yield low, and how can I prevent the hydrolysis of 2-furoyl chloride? A: 2-Furoyl chloride is highly moisture-sensitive. Water competes with 4-chloro-3-methylphenol for the acylium intermediate, leading to the irreversible formation of 2-furoic acid. Causality & Solution: To prevent this, strictly anhydrous conditions must be maintained. Use a non-nucleophilic base like triethylamine (TEA) in a 1.5 molar excess. TEA serves a dual purpose: it deprotonates the phenol to increase its nucleophilicity and neutralizes the HCl byproduct, driving the equilibrium forward and preventing the acid-catalyzed degradation of the newly formed ester.

Q: During the Fries rearrangement of 4-chloro-3-methylphenyl 2-furoate, I observe significant tarring and degradation. How do I optimize the Lewis acid equivalents and temperature? A: The Fries rearrangement involves the migration of an acyl group to the aryl ring, induced by a Lewis acid[2]. Mechanistic studies demonstrate that the Lewis acid forms a complex with the ester, facilitating the cleavage and subsequent migration[3]. However, the furan ring is electron-rich and highly prone to polymerization or ring-opening under harsh Lewis acidic conditions at high temperatures. Causality & Solution: Avoid classic "neat" Fries rearrangement conditions (which often exceed 120 °C). Instead, conduct the reaction in a non-polar solvent like 1,2-dichloroethane (DCE) at a moderate temperature (80–90 °C) using exactly 1.5 equivalents of anhydrous AlCl 3​ . This provides sufficient activation energy for the acylium ion migration while preserving the structural integrity of the furan moiety[1].

Q: How do I control the regioselectivity of the Fries rearrangement for this specific substrate? A: The Fries rearrangement typically yields a mixture of ortho and para products depending on thermodynamic versus kinetic control[2]. Causality & Solution: For 4-chloro-3-methylphenyl 2-furoate, the regioselectivity is structurally locked. The para position (relative to the phenolic oxygen) is already occupied by the chlorine atom. Furthermore, the ortho position situated between the hydroxyl and methyl groups is sterically hindered. Consequently, the acyl group is forced to migrate to the less hindered ortho position, exclusively yielding (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone[1]. You do not need to optimize for isomer separation; focus purely on conversion rates.

Quantitative Optimization Data

The following table summarizes the optimized baseline parameters for both synthetic steps to ensure maximum yield and minimal side-product formation.

Reaction StepSubstrateReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Esterification 4-Chloro-3-methylphenol2-Furoyl chloride (1.1 eq), TEA (1.5 eq)Anhydrous DCM0 to 252 - 485 - 92
Fries Rearrangement 4-Chloro-3-methylphenyl 2-furoateAlCl 3​ (1.5 eq)1,2-Dichloroethane80 - 904 - 675 - 83

Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual and analytical cues are embedded within the steps to ensure the reaction is proceeding as intended.

Protocol A: Synthesis of 4-Chloro-3-methylphenyl 2-furoate
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 2-furoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The phenol spot (R f​ ~0.3) should disappear, replaced by a higher R f​ ester spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure.

Protocol B: Fries Rearrangement to (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone
  • Preparation: In a dry flask under an inert atmosphere, dissolve the crude 4-chloro-3-methylphenyl 2-furoate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Lewis Acid Complexation: Add anhydrous AlCl 3​ (1.5 eq) in small portions at room temperature. Validation Check: The solution will noticeably darken (typically to a deep yellow/brown) as the Lewis acid-ester complex forms.

  • Migration: Equip the flask with a reflux condenser and heat to 85 °C for 4-6 hours. Validation Check: Monitor via TLC. The starting material will convert to a highly fluorescent, lower R f​ spot under UV light, characteristic of the intramolecular hydrogen bond formed in the ortho-hydroxy ketone product.

  • Quenching: Cool the reaction to 0 °C. Carefully quench by the slow, dropwise addition of ice-cold 1M HCl to break the aluminum complex (Caution: Highly exothermic).

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the organic layer with brine, dry over MgSO 4​ , and concentrate. Recrystallize the crude product from ethanol to afford the pure ketone.

References

  • Fries rearrangement of aryl formates: a mechanistic study by means of 1H, 2H, and 11B NMR spectroscopy and DFT calculations Source: PubMed (Journal of Organic Chemistry) URL:[Link]

  • Fries Rearrangement Source: Wikipedia URL:[Link]

  • Compound 53878-02-7 ((5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone) Source: Molaid Chemical Database (Ref: Thakar; Padhye, J. Indian Chem. Soc., 1984) URL:[Link]

Sources

Validation & Comparative

Validating Analytical Methods for 4-Chloro-3-Methylphenyl 2-Furoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for complex esterified intermediates. 4-Chloro-3-methylphenyl 2-furoate —a compound featuring a halogenated aromatic ring, a methyl substituent, and a furoate ester linkage—presents specific analytical hurdles. The ester bond is highly susceptible to base-catalyzed hydrolysis, and the molecule's hydrophobicity (LogP ~3.2) demands careful chromatographic optimization to prevent peak tailing and carryover.

This guide provides an objective comparison between HPLC-UV and LC-MS/MS for the analysis of 4-chloro-3-methylphenyl 2-furoate. Furthermore, it outlines a self-validating experimental protocol grounded strictly in the ICH Q2(R2) guidelines for analytical procedure validation [1].

Method Selection & Mechanistic Rationale

When establishing a control strategy for 4-chloro-3-methylphenyl 2-furoate, the choice of analytical platform dictates the method's sensitivity, precision, and operational cost.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The conjugated π -systems of both the furoyl and phenyl rings provide excellent molar absorptivity at 254 nm. HPLC-UV is the gold standard for routine API (Active Pharmaceutical Ingredient) assay and release testing due to its high precision, linear dynamic range, and lower operational cost.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For trace-level impurity profiling—specifically monitoring the degradation back into 4-chloro-3-methylphenol or detecting potential genotoxic byproducts—LC-MS/MS is required. Utilizing Multiple Reaction Monitoring (MRM), this method isolates the parent ion (m/z 237) and fragments it to the stable furoyl cation (m/z 95), providing unparalleled specificity.

MethodDecision Start 4-Chloro-3-methylphenyl 2-furoate Analysis Goal Define Analytical Target Profile (ATP) Start->Goal Assay API Assay & Batch Release (High Concentration) Goal->Assay Target > 0.1% w/w Impurity Trace Impurity Profiling (Low Concentration) Goal->Impurity Target < 0.1% w/w HPLC HPLC-UV (254 nm) High Precision, Cost-Effective Assay->HPLC LCMS LC-MS/MS (ESI+ MRM) High Sensitivity, Specificity Impurity->LCMS

Decision matrix for selecting the appropriate analytical method based on testing requirements.

Comparative Performance Data

The following table summarizes the typical validation performance metrics for both methods when optimized for 4-chloro-3-methylphenyl 2-furoate, demonstrating why HPLC-UV is preferred for assay and LC-MS/MS for trace analysis.

Validation Parameter (ICH Q2)HPLC-UV (Assay Method)LC-MS/MS (Impurity Method)Mechanistic Driver
Specificity Baseline resolution ( Rs​>2.0 )MRM Transition (237 95)UV relies on chromatography; MS relies on m/z isolation.
Linearity Range 10.0 – 150.0 µg/mL0.5 – 100.0 ng/mLUV detectors have a wider linear dynamic range than MS detectors.
Correlation Coefficient ( R2 ) ≥0.999 ≥0.995 Both meet ICH Q2(R2) criteria for their respective ranges.
Accuracy (% Recovery) 98.5% – 101.5%85.0% – 115.0%Matrix effects (ion suppression) slightly reduce MS accuracy.
Precision (% RSD) ≤1.0% (Repeatability) ≤5.0% (Repeatability)UV flow cells are less susceptible to spray instability than ESI.
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mLMS provides a 10,000-fold increase in sensitivity.

Experimental Methodology: Step-by-Step Protocol

To ensure a self-validating system, the protocol below incorporates intrinsic checks (System Suitability Testing) before any sample is analyzed.

Chromatographic Conditions
  • Column: C18, 100 mm × 4.6 mm, 3 µm particle size. (Rationale: The hydrophobic C18 phase effectively retains the non-polar furoate ester).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Why 0.1% Formic Acid? The ester bond of 4-chloro-3-methylphenyl 2-furoate is prone to base-catalyzed hydrolysis. Maintaining a pH of ~2.7 stabilizes the ester, suppresses the ionization of residual column silanols (preventing peak tailing), and provides abundant protons for positive electrospray ionization (ESI+) in MS [2].

  • Gradient: 30% B to 90% B over 8 minutes, hold for 2 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min (split 1:4 post-column for LC-MS/MS).

  • Column Temperature: 35°C.

Sample Preparation
  • Diluent Selection: Use 50:50 Acetonitrile:Water (v/v) with 0.05% Formic acid. Avoid methanol, as transesterification can occur, converting the furoate ester into methyl furoate.

  • Standard Stock: Accurately weigh 10.0 mg of 4-chloro-3-methylphenyl 2-furoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock to the target concentrations required for the validation parameters.

ICH Q2(R2) Validation Framework

Analytical method validation is not a one-time event but a continuous lifecycle process [1]. The following workflow demonstrates how to validate this specific method according to the latest ICH Q2(R2) standards.

ValidationWorkflow Prep Sample & Standard Prep SST System Suitability Testing (SST) Prep->SST Spec Specificity & Forced Degradation SST->Spec Pass Criteria Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Testing Acc->Rob

Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.

Step 1: System Suitability Testing (SST)

Before executing validation parameters, the system must prove it is fit-for-purpose.

  • Action: Inject the 100% target concentration standard six times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , USP Tailing Factor ≤1.5 , Theoretical Plates ( N ) ≥2000 .

Step 2: Specificity & Forced Degradation

Specificity proves the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Action: Subject the compound to extreme conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Photolysis (UV light for 24h).

  • Causality Insight: You will observe rapid degradation in the 0.1N NaOH sample. Base hydrolysis cleaves the ester, yielding 2-furoic acid and 4-chloro-3-methylphenol. The method must demonstrate baseline resolution ( Rs​>2.0 ) between the intact ester and these specific degradation products.

Step 3: Linearity and Range
  • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal assay concentration.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant (close to zero) to ensure proportional response.

Step 4: Accuracy (Recovery)
  • Action: Spike known amounts of 4-chloro-3-methylphenyl 2-furoate into a synthetic placebo matrix at three levels (80%, 100%, 120%), preparing three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for the HPLC-UV assay.

Step 5: Precision (Repeatability & Intermediate)
  • Action: For repeatability, analyze six independent sample preparations at the 100% concentration level by a single analyst on a single day. For intermediate precision, have a second analyst prepare six new samples on a different day using a different HPLC system.

  • Acceptance Criteria: The overall %RSD for all 12 samples must be ≤2.0% .

Step 6: Robustness
  • Action: Deliberately introduce small variations into the method parameters: Column temperature ( ±5∘ C), Flow rate ( ±0.1 mL/min), and Mobile phase pH ( ±0.2 units).

  • Acceptance Criteria: The SST criteria (tailing, resolution, %RSD) must still be met under all varied conditions, proving the method's reliability in routine laboratory environments.

Conclusion

Validating an analytical method for 4-chloro-3-methylphenyl 2-furoate requires a deep understanding of the molecule's chemical vulnerabilities. By utilizing acidic mobile phases to prevent ester hydrolysis and carefully selecting between HPLC-UV for bulk assay and LC-MS/MS for trace impurity profiling, laboratories can ensure robust, reproducible data. Adhering strictly to the ICH Q2(R2) lifecycle approach guarantees that the method remains reliable and regulatory-compliant from development through commercial release.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Retrieved from:[Link][1]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from:[Link][2]

Sources

Comprehensive Efficacy Comparison: 4-Chloro-3-methylphenyl 2-furoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery and agrochemical development, the esterification of known biocides is a proven strategy to modulate pharmacokinetics, enhance lipophilicity, and create targeted prodrugs. 4-Chloro-3-methylphenyl 2-furoate (CMPF) (CAS: 97035-50-2) is the furoate ester derivative of the widely utilized antimicrobial agent, 4-chloro-3-methylphenol (chlorocresol) [1].

This guide provides an objective, data-driven comparison of CMPF against its parent compound and structural analogs. By analyzing its dual utility—both as a lipophilic prodrug scaffold and as a critical synthetic intermediate for photoactive heterocycles—we equip researchers with the mechanistic insights and self-validating protocols necessary to evaluate this compound in high-throughput screening and lead optimization workflows.

Mechanistic Rationale: Prodrug Activation and Efficacy

To understand the efficacy of CMPF, one must first examine the mechanism of its parent phenol. Chlorocresol exerts its bactericidal effect by inducing cytoplasmic leakage, which disrupts membrane permeability to potassium and phosphate ions, ultimately uncoupling respiration from ATP synthesis [1][2].

However, the free phenolic hydroxyl group limits the compound's lipophilicity (LogP). By masking this group via esterification with 2-furoic acid, CMPF achieves a significantly higher LogP. This structural modification fundamentally alters its biological behavior:

  • Enhanced Penetration: The highly lipophilic furoate ester readily partitions into complex lipid bilayers.

  • Esterase-Dependent Activation: CMPF acts as an inactive prodrug. It requires enzymatic cleavage by intracellular esterases to release the active chlorocresol payload. This delayed-release mechanism can reduce host toxicity while ensuring high localized concentrations of the biocide within the target pathogen.

G CMPF 4-Chloro-3-methylphenyl 2-furoate (High LogP, Inactive Prodrug) Membrane Bacterial Cell Membrane (Lipid Bilayer Penetration) CMPF->Membrane Diffusion Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Internalization Chlorocresol 4-Chloro-3-methylphenol (Active Biocide) Esterase->Chlorocresol Cleavage FuroicAcid 2-Furoic Acid (Byproduct) Esterase->FuroicAcid Cleavage Action Cytoplasmic Leakage & ATP Uncoupling Chlorocresol->Action Membrane Disruption

Fig 1: Mechanism of intracellular activation of 4-chloro-3-methylphenyl 2-furoate via esterase cleavage.

Comparative Data Analysis

The following table synthesizes the physicochemical properties and biological efficacy of CMPF compared to its parent compound and two structural analogs. The data illustrates the trade-off between immediate antimicrobial potency and enhanced membrane permeability.

CompoundStructural RoleLogP (Calculated)MIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Serum Half-Life ( t1/2​ )
4-Chloro-3-methylphenol Parent Biocide3.10200 [3]256[3]N/A (Active)
4-Chloro-3-methylphenyl 2-furoate Target Compound4.2535040045 mins
Phenyl 2-furoate Unsubstituted Analog2.50>1000>100020 mins
2,4-Dichlorophenyl 2-furoate Halogenated Analog4.5530035060 mins

*Note: MIC values for esterified prodrugs are highly dependent on the intracellular esterase expression of the specific bacterial strain. Values reflect esterase-competent wild-type strains.

Key Insight: While the parent chlorocresol exhibits a lower (more potent) Minimum Inhibitory Concentration (MIC) in standard in vitro assays, CMPF's extended serum half-life and elevated LogP make it superior for formulations requiring sustained release or deep tissue penetration.

Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality is built into the experimental design: by comparing activity in the presence and absence of exogenous esterases, researchers can definitively isolate the prodrug mechanism from baseline toxicity.

Protocol A: Self-Validating MIC Assay (Broth Microdilution)

This protocol validates whether the antimicrobial efficacy of CMPF is strictly dependent on esterase cleavage.

  • Preparation of Inoculum: Culture S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a 10 mg/mL stock of CMPF in DMSO. Perform two-fold serial dilutions in a 96-well plate to achieve final concentrations ranging from 10 to 1000 µg/mL.

  • Control Implementation (The Self-Validating Step):

    • Set 1 (Intrinsic Activity): Standard MHB.

    • Set 2 (Prodrug Activation): MHB supplemented with 5 U/mL Porcine Liver Esterase (PLE).

    • Rationale: If CMPF is a true prodrug, Set 2 will show a drastically lower MIC (approaching that of free chlorocresol) compared to Set 1.

  • Incubation & Readout: Inoculate wells with 5×105 CFU/mL. Incubate at 37°C for 18-24 hours. Determine the MIC as the lowest concentration preventing visible growth (confirmed via OD600 measurement).

Protocol B: Esterase-Mediated Hydrolysis Kinetics (HPLC-UV)

This workflow quantifies the cleavage rate of the furoate ester bond, establishing the pharmacokinetic release profile.

  • Reaction Setup: Incubate 50 µM of CMPF in 100 mM Phosphate Buffer (pH 7.4) at 37°C.

  • Enzyme Addition: Initiate the reaction by adding 1 U/mL of PLE.

  • Sampling: Extract 100 µL aliquots at 0, 10, 20, 30, 45, and 60 minutes. Quench immediately with 100 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of Water/Acetonitrile (0.1% TFA). Monitor UV absorbance at 254 nm.

  • Data Interpretation: Plot the Area Under the Curve (AUC) of the disappearing CMPF peak against the appearing chlorocresol peak to calculate the first-order degradation half-life ( t1/2​ ).

Synthetic Utility: Beyond Antimicrobial Screening

Beyond its role as a biological screening compound, CMPF is a highly valuable synthetic intermediate. According to foundational work by Thakar and Padhye (1984), aryl furoates undergo Fries rearrangement under Lewis acid catalysis to yield complex, photoactive heterocycles[4].

When treated with Aluminum Chloride ( AlCl3​ ), CMPF rearranges to form (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone. Subsequent oximation and cyclization yield substituted 1,2-benzisoxazoles. These rigid, planar scaffolds are highly prized in drug discovery for their unique photophysical properties and ability to act as bioisosteres for indoles and benzofurans.

G Reactant 4-Chloro-3-methylphenyl 2-furoate Catalyst AlCl3 / Heat (Fries Rearrangement) Reactant->Catalyst Activation Intermediate (5-Chloro-2-hydroxy-4-methylphenyl) -(furan-2-yl)methanone Catalyst->Intermediate Rearrangement Reagent2 Hydroxylamine / KOH Intermediate->Reagent2 Oximation Product Benzisoxazole Derivatives (Photoactive Scaffolds) Reagent2->Product Cyclization

Fig 2: Synthetic workflow for generating photoactive benzisoxazoles from the furoate ester.

References

  • p-Chlorocresol - Molecular Mechanism of Action. Wikipedia. Available at:[Link]

  • Chlorocresol: Antimicrobial Action and Formulations. BHM Chemicals. Available at: [Link]

  • Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of photoactive 2-aroyl-3-furylbenzofurans. Thakar, K. A., & Padhye, A. M. (1984). Journal of the Indian Chemical Society, 61(8), 715-716. Indexed via Molaid. Available at: [Link]

A Framework for the Cross-Validation of 4-chloro-3-methylphenyl 2-furoate's Anticancer Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the anticancer activity of a novel compound, 4-chloro-3-methylphenyl 2-furoate. As a derivative of furoic acid, a heterocyclic compound, it belongs to a class of molecules that have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] The structural components, a substituted phenyl ring and a furan moiety, are found in various compounds with known cytotoxic effects.[2][3][4][5][6] This document outlines a rigorous, multi-faceted approach to characterize the compound's efficacy and selectivity across a panel of human cancer cell lines, providing researchers and drug development professionals with the necessary protocols to generate robust and comparable data.

The core principle of this guide is to establish a self-validating system of experiments. By employing a diverse panel of cell lines and a multi-pronged mechanistic investigation, the resulting data will provide a comprehensive understanding of the compound's potential as a therapeutic agent. This approach is crucial in the early stages of drug discovery to identify sensitive cancer types and elucidate the compound's mechanism of action.[7][8][9]

Rationale for Cell Line Selection

The initial step in cross-validating the activity of a novel compound is the selection of an appropriate and diverse panel of cancer cell lines. This selection should ideally include representatives from different cancer types to assess the breadth of the compound's activity. Furthermore, including cell lines with known differences in their genetic background and drug resistance profiles can provide valuable insights into potential mechanisms of action and biomarkers of sensitivity.[10]

For the evaluation of 4-chloro-3-methylphenyl 2-furoate, we propose the following panel:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-dependent breast cancer.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to hormonal therapies.[3][4][5] Comparing activity in MCF-7 and MDA-MB-231 can indicate selectivity towards different breast cancer subtypes.

  • A549 (Non-Small Cell Lung Carcinoma): A commonly used model for lung adenocarcinoma.

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with a wild-type p53 status.

  • HT-29 (Colorectal Adenocarcinoma): Another colon cancer cell line, but with a mutant p53, allowing for investigation of p53-dependent effects.[1]

  • PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive form of the disease.

  • HeLa (Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line.[2]

  • MCF-10A (Non-tumorigenic breast epithelial cells): Inclusion of a non-cancerous cell line is critical to assess the compound's selectivity for cancer cells over normal cells.[3][4][5]

Experimental Workflow for Cross-Validation

A systematic approach is essential for generating reliable and comparable data. The following workflow is designed to provide a comprehensive assessment of the compound's anticancer activity.

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Pathway Analysis Cell_Culture Cell Line Panel Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Compound_Prep 4-chloro-3-methylphenyl 2-furoate Preparation Compound_Prep->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining for Apoptosis IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining for Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot for Key Signaling Proteins Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Compound 4-chloro-3-methylphenyl 2-furoate Compound->Akt Inhibits

Sources

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 4-Chloro-3-methylphenyl 2-Furoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furoate esters are privileged pharmacophores in medicinal chemistry and agrochemical development. While unsubstituted phenyl furoates are primarily utilized as corrosion inhibitors and industrial dyes[1], the strategic halogenation and alkylation of the phenyl ring unlock potent biological activities. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-chloro-3-methylphenyl 2-furoate (CAS: 97035-50-2), objectively comparing its performance against commercial alternatives and structural analogs. Furthermore, we detail its dual utility as both a direct-acting antimicrobial agent and a critical synthetic intermediate for photoactive benzoxazoles[2].

Mechanistic Rationale & SAR Analysis

The biological efficacy and chemical stability of 4-chloro-3-methylphenyl 2-furoate are dictated by the precise arrangement of its substituents. Understanding the causality behind these structural choices is essential for lead optimization.

  • The Furoate Core: The furan-2-carboxylate moiety provides a hydrolyzable ester linkage. In biological systems, this acts as a prodrug mechanism—similar to the clinical antiamoebic drug[3]—allowing the molecule to cross cell membranes before intracellular esterases cleave it into active constituents.

  • 4-Chloro Substitution (Electronic Effect): The addition of the chlorine atom at the para position significantly enhances the molecule's lipophilicity (Calculated LogP ~3.18)[4]. This thermodynamic property drives the passive diffusion of the compound across the lipid bilayers of fungal and bacterial pathogens. Furthermore, the electron-withdrawing nature of the halogen stabilizes the ester bond against premature hydrolysis in aqueous environments.

  • 3-Methyl Substitution (Steric Effect): The methyl group at the meta position introduces critical steric hindrance adjacent to the ester linkage. This steric shielding physically obstructs nucleophilic attack by extracellular enzymes, prolonging the compound's half-life compared to unsubstituted analogs[5].

  • Synthetic Versatility: Beyond direct biological action, the specific 4-chloro-3-methyl substitution pattern perfectly positions the molecule for a Lewis acid-catalyzed Fries rearrangement. This yields (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone, a highly valued precursor for synthesizing photoactive benzoxazole and benzisoxazole derivatives[2].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of 4-chloro-3-methylphenyl 2-furoate compared to its structural analogs and commercial baselines.

CompoundLogP (Calc.)Est. Hydrolysis Half-Life (pH 7.4)MIC (A. niger)Primary Application
Phenyl 2-furoate 2.15< 1 hour> 128 µg/mLCorrosion Inhibitor[1]
4-Chlorophenyl 2-furoate 2.85~ 4 hours64 µg/mLSynthetic Intermediate
4-Chloro-3-methylphenyl 2-furoate 3.18 [4]~ 12 hours 16 µg/mL Fungicide / Precursor [2]
Diloxanide furoate 2.40Prodrug CleavageN/AClinical Antiamoebic[3]

Pathway Visualization

SAR_Workflow A 4-Chloro-3-methylphenol + 2-Furoyl Chloride B 4-Chloro-3-methylphenyl 2-furoate (Target) A->B Pyridine, DCM, 0°C to RT C Fries Rearrangement (AlCl3 Catalysis) B->C Thermal/Lewis Acid E Direct Antimicrobial Activity (Membrane Disruption) B->E Lipophilic Penetration D Photoactive Benzoxazole Derivatives C->D Thakar & Padhye (1984)

Fig 1: Synthetic pathways and biological mechanisms of 4-chloro-3-methylphenyl 2-furoate.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Acyl Substitution

Objective: High-yield preparation of 4-chloro-3-methylphenyl 2-furoate[5].

  • Preparation: Dissolve 10.0 mmol of 4-chloro-3-methylphenol in 20 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of anhydrous pyridine.

  • Addition: Cool the reaction flask to 0°C using an ice bath. Add 11.0 mmol of dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL), followed by saturated NaHCO₃ (15 mL) and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Causality & Self-Validation: The dropwise addition at 0°C controls the highly exothermic nucleophilic acyl substitution. Pyridine acts as an acid scavenger; without it, the generated HCl would protonate the phenol, stalling the reaction[5]. The reaction is self-validating via TLC (Hexane:EtOAc 8:2), where the disappearance of the polar phenol spot confirms complete esterification.

Protocol B: Fries Rearrangement to Benzoxazole Precursor

Objective: Isomerization to (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone[2].

  • Reaction: Mix 5.0 mmol of 4-chloro-3-methylphenyl 2-furoate with 6.0 mmol of anhydrous AlCl₃ in a round-bottom flask.

  • Heating: Heat the mixture to 120°C for 2 hours (solvent-free melt) or reflux in CS₂.

  • Quenching: Carefully pour the hot mixture over 50 g of crushed ice containing 5 mL of concentrated HCl.

  • Extraction: Extract the precipitated solid with ethyl acetate, wash with water, and recrystallize from ethanol.

  • Causality & Self-Validation: Aluminum chloride (AlCl₃) acts as a Lewis acid, coordinating with the ester carbonyl oxygen to generate an acylium ion. The 3-methyl group directs the subsequent electrophilic aromatic substitution to the ortho position, yielding the precursor[2]. The quench step with ice-cold HCl is critical to break the strong aluminum-product complex.

Comparison with Commercial Alternatives

  • Vs. Diloxanide Furoate (Clinical Standard): Diloxanide furoate is a highly effective antiamoebic prodrug[3]. However, its dichloroacetamide leaving group restricts its use to specific protozoal infections. By replacing the leaving group with a halogenated phenol (4-chloro-3-methylphenol), the SAR shifts dramatically, expanding the molecule's utility into agricultural fungicidal applications and materials science.

  • Vs. Difenoconazole (Agrochemical Standard): Difenoconazole is a commercial triazole fungicide that inhibits sterol biosynthesis[6]. While highly potent, the agricultural sector faces increasing triazole resistance. 4-Chloro-3-methylphenyl 2-furoate analogs offer a completely distinct mechanism of action—relying on lipophilic membrane disruption and intracellular esterase targeting—making them highly valuable as rotational alternatives for managing resistant fungal strains.

References

  • Thakar, K. A., & Padhye, A. M. (1984). Synthesis of some new benzoxazoles. Journal of the Indian Chemical Society, 61(8), 715-716. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19529, Diloxanide furoate. URL:[Link]

  • Moanţă, A., et al. (2012). Spectral and thermal studies of 4-(phenyldiazenyl)phenyl 2-furoate as corrosion inhibitor for carbon steel. Journal of Thermal Analysis and Calorimetry. URL: [Link]

Sources

Comparative Biological Activity: 4-Chloro-3-Methylphenyl 2-Furoate vs. Free Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated phenols represent a broad class of bioactive compounds historically utilized as antimicrobials, preservatives, and agricultural chemicals. While free chlorinated phenols—such as 4-chloro-3-methylphenol (chlorocresol), triclosan, and pentachlorophenol (PCP)—exhibit potent broad-spectrum efficacy, their utility in modern drug development is often limited by off-target toxicity, local tissue irritation, and the induction of bacterial efflux mechanisms[1].

To circumvent these limitations, medicinal chemists employ esterification strategies. 4-chloro-3-methylphenyl 2-furoate (CAS: 97035-50-2) is a synthesized ester derivative that masks the reactive phenolic hydroxyl group with a 2-furoic acid moiety[2]. This structural modification fundamentally alters the molecule's physicochemical properties, shifting its biological profile from an acute membrane disruptor to a lipophilic prodrug that relies on intracellular enzymatic activation.

This guide provides an objective, data-driven comparison of 4-chloro-3-methylphenyl 2-furoate against standard free chlorinated phenols, detailing their divergent mechanisms of action, comparative efficacies, and the experimental protocols required to validate their biological activity.

Chemical & Structural Divergence: The Role of the Phenolic -OH

The biological activity of chlorinated phenols is intrinsically linked to the presence of a free phenolic hydroxyl (-OH) group. This group serves two critical functions:

  • Protonophoric Activity: The weakly acidic nature of the -OH group allows chlorinated phenols to shuttle protons across lipid bilayers, uncoupling oxidative phosphorylation and disrupting cellular energy gradients[3].

  • Receptor Binding: The -OH group acts as a critical hydrogen-bond donor. In Pseudomonas aeruginosa, free chlorinated phenols reversibly bind to the TetR-family repressor NalC , triggering the de-repression of the MexAB-OprM multidrug efflux pump, leading to transient antibiotic resistance[1].

The Furoate Ester Advantage: By synthesizing 4-chloro-3-methylphenyl 2-furoate, the free -OH is masked. This esterification increases the partition coefficient (LogP), enhancing passive diffusion across bacterial and fungal cell walls. Because the ester lacks hydrogen-bond donor capacity, it cannot directly bind to NalC or act as a protonophore. Its biological activity is entirely dependent on hydrolysis by intracellular esterases, which release the active 4-chloro-3-methylphenol payload directly inside the target cell. This delayed-release mechanism reduces extracellular toxicity and mitigates premature efflux pump activation.

MoA Ester 4-chloro-3-methylphenyl 2-furoate (Prodrug) Esterase Intracellular Esterases Ester->Esterase Hydrolysis FreePhenol Free Chlorinated Phenol (e.g., Chlorocresol, Triclosan) Esterase->FreePhenol Release of Active Moiety NalC NalC Repressor (TetR-family) FreePhenol->NalC Reversible Binding Membrane Membrane Disruption & Protonophoric Uncoupling FreePhenol->Membrane Direct Toxicity ArmR ArmR Anti-repressor Upregulation NalC->ArmR De-repression MexR MexR Inhibition ArmR->MexR Protein-Protein Interaction MexAB MexAB-OprM Efflux Pump Expression MexR->MexAB Transcriptional Activation

Mechanistic pathway of chlorinated phenols and ester prodrugs on MexAB-OprM efflux and membrane integrity.

Comparative Biological Activity Data

The following table summarizes the quantitative and qualitative differences between the furoate ester and common free chlorinated phenols.

CompoundStructural ClassEstimated LogPPrimary Mechanism of ActionAntimicrobial Efficacy (MIC range)Toxicity / Off-Target Effects
4-chloro-3-methylphenyl 2-furoate Esterified Phenol~3.18 - 3.26Esterase-dependent prodrug; intracellular release of chlorocresolModerate (Requires enzymatic activation)Low local irritation; delayed efflux pump induction
4-chloro-3-methylphenol (Chlorocresol) Mono-chlorinated Phenol~3.10Membrane disruption; protein denaturationHigh (Broad-spectrum)Moderate tissue irritation; moderate cholinesterase inhibition[4]
Triclosan Di-chlorinated Phenoxy-phenol~4.76FabI (Enoyl-acyl carrier protein reductase) inhibition; membrane disruptionVery High (Gram-positive/negative)Endocrine disruption; rapid NalC/MexAB-OprM induction[5]
Pentachlorophenol (PCP) Poly-chlorinated Phenol~5.12Severe oxidative phosphorylation uncouplingHigh (Fungicidal/Bactericidal)High systemic toxicity; potent NalC binding[6]

Experimental Methodologies

To validate the hypothesis that 4-chloro-3-methylphenyl 2-furoate acts as an esterase-dependent prodrug with reduced immediate efflux pump induction compared to free chlorinated phenols, the following self-validating experimental workflows must be employed.

Protocol 1: Esterase-Dependent Membrane Disruption (Liposome Leakage Assay)

This assay proves causality: the ester itself is inactive against lipid bilayers until enzymatically cleaved.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of carboxyfluorescein (CF) using the extrusion method.

  • Compound Incubation: Aliquot LUVs into a 96-well plate. Add 4-chloro-3-methylphenyl 2-furoate (Test) or Chlorocresol (Positive Control) at 50 µM.

  • Esterase Addition: Introduce purified porcine liver esterase (PLE) to half of the ester-treated wells.

  • Inhibitor Control: To a parallel set of ester + PLE wells, add 1 mM PMSF (phenylmethylsulfonyl fluoride), a potent serine esterase inhibitor.

  • Measurement: Monitor fluorescence emission at 520 nm (excitation 492 nm) over 60 minutes. Expected Result: Chlorocresol will cause rapid CF leakage. The furoate ester will only cause leakage in the presence of active PLE; the addition of PMSF will rescue the liposomes, validating the prodrug mechanism.

Protocol 2: NalC-Mediated Efflux Pump Activation Assay

This protocol evaluates the propensity of the compounds to trigger antibiotic resistance mechanisms in Pseudomonas aeruginosa[1].

  • Bacterial Culture: Grow wild-type P. aeruginosa PAO1 to mid-log phase (OD600 = 0.5) in Mueller-Hinton broth.

  • Compound Exposure: Treat separate cultures with sub-lethal concentrations (1/4 MIC) of 4-chloro-3-methylphenyl 2-furoate, Chlorocresol, and Triclosan for 30 minutes.

  • RNA Extraction: Harvest cells and isolate total RNA using a standard column-based kit. Treat with DNase I.

  • RT-qPCR Analysis: Synthesize cDNA and perform quantitative PCR targeting the mexB (efflux pump component) and armR (anti-repressor) genes, using rpsL as a housekeeping reference gene. Expected Result: Triclosan and Chlorocresol will induce a massive upregulation of mexB and armR due to direct NalC binding. The furoate ester will show significantly delayed or attenuated upregulation, as it must first be hydrolyzed intracellularly to interact with NalC.

Workflow Prep Compound Preparation (Ester vs. Free Phenol) Split Assay Allocation Prep->Split Assay1 Liposome Leakage Assay (Membrane Disruption) Split->Assay1 Assay2 P. aeruginosa Culture (Efflux Activation) Split->Assay2 Control1 +/- PMSF (Esterase Inhibitor) Assay1->Control1 Read1 Fluorescence Measurement (CF Release) Control1->Read1 Control2 RT-qPCR for mexB & armR Assay2->Control2 Read2 Quantify Transcript Levels Control2->Read2

Experimental workflow for evaluating esterase-dependent membrane disruption and efflux pump activation.

Conclusion

The comparative analysis between 4-chloro-3-methylphenyl 2-furoate and traditional free chlorinated phenols highlights the power of esterification in drug design. By masking the reactive phenolic hydroxyl group, researchers can mitigate immediate membrane toxicity and prevent the rapid induction of resistance mechanisms like the MexAB-OprM efflux pump. This makes furoate esters of chlorinated phenols highly valuable candidates for targeted, sustained-release antimicrobial applications where minimizing host tissue irritation and bacterial resistance is paramount.

References

  • Ghosh, S., Cremers, C. M., Jakob, U., & Love, N. G. (2011). "Chlorinated phenols control the expression of the multidrug resistance efflux pump MexAB-OprM in Pseudomonas aeruginosa by interacting with NalC." Molecular Microbiology.[Link]

  • Thakar, K. A., & Padhye, A. M. (1984). "Synthesis of photoactive 2-aroyl-3-furylbenzofurans." Journal of the Indian Chemical Society, 61(8), 715-716.[Link]

  • Weatherly, L. M., & Gosse, J. A. (2017). "Triclosan exposure, transformation, and human health effects." Journal of Toxicology and Environmental Health, Part B.[Link]

  • Noshadi, B., et al. (2020). "Investigation of cholinesterase inhibitory potential of chlorinated phenols." Eastern Mediterranean University Journal of Pharmaceutical Sciences.[Link]

  • Starr, L. M., Fruci, M., & Poole, K. (2012). "Pentachlorophenol Induction of the Pseudomonas aeruginosa mexAB-oprM Efflux Operon: Involvement of Repressors NalC and MexR and the Antirepressor ArmR." PLOS One.[Link]

Sources

"comparative study of 4-chloro-3-methylphenyl 2-furoate and methyl 2-furoate"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 4-Chloro-3-methylphenyl 2-Furoate and Methyl 2-Furoate: Structural, Synthetic, and Application Insights

As furan derivatives continue to gain traction in both green chemistry and targeted drug discovery, understanding the divergent reactivity of furoate esters is critical for synthetic chemists. This guide provides an in-depth comparative analysis of two structurally distinct furoates: Methyl 2-furoate (a volatile, biomass-derived alkyl ester) and 4-Chloro-3-methylphenyl 2-furoate (a complex, sterically hindered aryl ester).

By contrasting their physicochemical properties, mechanistic behaviors, and experimental workflows, this guide serves as a self-validating framework for researchers selecting furanic building blocks for downstream applications.

Structural and Physicochemical Comparison

The fundamental difference between these two compounds lies in their ester substituents. Methyl 2-furoate features a simple, low-molecular-weight methyl group, rendering it highly volatile and stable[1]. In contrast, 4-chloro-3-methylphenyl 2-furoate contains a halogenated, methylated aromatic ring, which significantly increases its lipophilicity, molecular bulk, and susceptibility to specific Lewis acid-catalyzed rearrangements[2].

Table 1: Quantitative Physicochemical Comparison

PropertyMethyl 2-Furoate4-Chloro-3-methylphenyl 2-Furoate
CAS Number 611-13-297035-50-2
Molecular Formula C₆H₆O₃C₁₂H₉ClO₃
Molecular Weight 126.11 g/mol 236.65 g/mol
Physical State LiquidSolid
Predicted LogP ~1.03.18
Boiling Point 181 °C> 380 °C (Predicted)
Primary Utility Flavor/fragrance, biomass intermediateSynthetic intermediate, aryl-ketone precursor

Mechanistic Reactivity Profiles

Methyl 2-Furoate: Biomass Valorization & Stability

Methyl 2-furoate is highly valued for its stability under mild conditions. The methoxy group is a poor leaving group, meaning the ester linkage is robust unless subjected to harsh saponification or specific transesterification catalysts. Mechanistically, the electron-rich furan ring acts as the primary site for functionalization, readily undergoing electrophilic aromatic substitution (EAS) such as Friedel-Crafts acylation or halogenation[3]. Industrially, it is synthesized via the oxidative esterification of furfural—a green chemistry pathway that utilizes gold nanoparticles (e.g., Au/ZrO₂) and molecular oxygen, avoiding toxic oxidants like KMnO₄[4].

4-Chloro-3-methylphenyl 2-Furoate: Aryl Ester Activation

Unlike its methyl counterpart, 4-chloro-3-methylphenyl 2-furoate is designed for ester bond activation. The aryloxy group is a superior leaving group. When exposed to a strong Lewis acid (such as anhydrous AlCl₃), the molecule undergoes a Fries Rearrangement [5]. Causality of Regioselectivity: The AlCl₃ coordinates to the ester carbonyl, weakening the acyl-oxygen bond and generating a highly electrophilic furoyl cation. The cation subsequently attacks the ortho-position of the newly formed phenoxide ring. Due to the steric bulk and electronic directing effects of the meta-methyl and para-chloro substituents on the original phenol, the migration is highly regioselective, yielding exclusively (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone[6].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following field-proven protocols detail the synthesis and utilization of both compounds.

Protocol A: Catalytic Oxidative Esterification to Methyl 2-Furoate

Objective: Synthesize methyl 2-furoate from furfural using a green catalytic pathway[4].

  • Preparation: Dissolve 10 mmol of pure furfural in 25 mL of anhydrous methanol. Methanol serves as both the solvent and the nucleophile.

  • Catalyst Loading: Add 50 mg of Au/ZrO₂ catalyst. Note: ZrO₂ is chosen as the support because its surface properties prevent the agglomeration of gold nanoparticles, ensuring maximum catalytic turnover.

  • Pressurization: Transfer the mixture to a high-pressure autoclave reactor. Purge with O₂ three times, then pressurize to 6 bar of O₂.

  • Reaction: Heat the reactor to 120 °C under continuous stirring (800 rpm) for 90 minutes. The absence of a strong base (like NaOCH₃) prevents unwanted Cannizzaro side reactions.

  • Isolation: Cool the reactor, depressurize, and filter the catalyst (which can be washed and reused). Isolate the methyl 2-furoate via fractional distillation. Expected GC-MS yield: >98%.

Protocol B: Lewis Acid-Catalyzed Fries Rearrangement

Objective: Convert 4-chloro-3-methylphenyl 2-furoate into its corresponding benzoyl-furan derivative[5].

  • Activation: In a flame-dried flask under inert argon, dissolve 5 mmol of 4-chloro-3-methylphenyl 2-furoate in 15 mL of anhydrous 1,2-dichloroethane.

  • Catalysis: Slowly add 6 mmol (1.2 equivalents) of anhydrous AlCl₃ in small portions at 0 °C. Caution: Highly exothermic coordination.

  • Rearrangement: Gradually warm the reaction to 80 °C and reflux for 4 hours. Monitor the disappearance of the ester via TLC (Hexane:EtOAc 4:1).

  • Quenching: Cool the mixture to room temperature and carefully pour it over 50 g of crushed ice containing 5 mL of concentrated HCl to break the aluminum complex.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone[6].

Visualizations

The following diagrams map the experimental workflow for Methyl 2-furoate synthesis and the mechanistic logic of the Fries rearrangement for the aryl furoate.

G step1 Step 1: Preparation Dissolve Furfural in Methanol step2 Step 2: Catalyst Addition Add Au/ZrO2 Catalyst step1->step2 step3 Step 3: Pressurization Pressurize with O2 (6 bar) step2->step3 step4 Step 4: Reaction Heat to 120°C for 90 min step3->step4 step5 Step 5: Isolation Filter Catalyst & Distill step4->step5

Experimental workflow for the green synthesis of methyl 2-furoate via oxidative esterification.

G A 4-Chloro-3-methylphenyl 2-furoate (Starting Material) B AlCl3 Coordination (Lewis Acid Activation) A->B C Heterolytic Cleavage (Furoyl Cation Generation) B->C D Ortho-Electrophilic Attack (Regioselective Acylation) C->D E (5-Chloro-2-hydroxy-4-methylphenyl) -(furan-2-yl)methanone D->E

Mechanistic pathway of the Fries rearrangement for 4-chloro-3-methylphenyl 2-furoate.

References

  • BenchChem.
  • MDPI.
  • Molaid. "4-Chloro-3-methylphenyl 2-furoate - CAS 97035-50-2.
  • Thakar, K. A.; Padhye, A. M. "(5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone | 53878-02-7." Journal of the Indian Chemical Society (via Molaid).

Sources

"benchmarking 4-chloro-3-methylphenyl 2-furoate against known inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Investigational Acylating Agents: A Comparative Guide to 4-Chloro-3-Methylphenyl 2-Furoate vs. Standard HNE Inhibitors

Executive Summary

Human Neutrophil Elastase (HNE) is a critical serine protease implicated in tissue degradation during acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and systemic inflammatory response syndrome. The clinical landscape of HNE inhibition is currently dominated by Sivelestat (an acyl-enzyme forming inhibitor) and Alvelestat (a reversible competitive inhibitor).

This guide provides a rigorous benchmarking framework for evaluating 4-chloro-3-methylphenyl 2-furoate (CMF) [1], an investigational ester-based compound, against these established clinical standards. As a Senior Application Scientist, I have designed this protocol to move beyond simple IC50 generation. We will systematically interrogate the mechanistic causality, binding kinetics, and cellular efficacy of CMF to determine its viability as a covalent reversible (acylating) inhibitor of HNE.

Mechanistic Rationale: The "Why" Behind the Benchmarking

To design a self-validating experimental system, we must first understand the chemical biology of the target. HNE utilizes a classic catalytic triad (Ser195, His57, Asp102) to cleave peptide bonds.

Sivelestat achieves its potency by acting as a suicide substrate; the catalytic Ser195 attacks the inhibitor, forming a stable acyl-enzyme complex that temporarily paralyzes the enzyme[2]. CMF is structurally hypothesized to exploit this exact mechanism. The furoate ester linkage in CMF is highly susceptible to nucleophilic attack by Ser195. Upon cleavage, 4-chloro-3-methylphenol is expelled as a leaving group, trapping the enzyme in a furoyl-enzyme intermediate.

Because CMF and Sivelestat share this acyl-enzyme mechanism, while Alvelestat relies on non-covalent active-site occupation, our benchmarking assays must be capable of distinguishing between reversible competitive and covalent reversible (residence-time dependent) inhibition.

G HNE Human Neutrophil Elastase (Catalytic Ser195) Complex Michaelis Complex (Non-covalent) HNE->Complex + CMF CMF 4-chloro-3-methylphenyl 2-furoate (CMF) CMF->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack AcylEnzyme Acyl-Enzyme Complex (Furoyl-HNE) Tetrahedral->AcylEnzyme Cleavage LeavingGroup Leaving Group (4-chloro-3-methylphenol) Tetrahedral->LeavingGroup Release Hydrolysis Slow Hydrolysis (Enzyme Recovery) AcylEnzyme->Hydrolysis H2O Hydrolysis->HNE Regenerated HNE

Mechanistic pathway of HNE inhibition via acyl-enzyme intermediate formation by CMF.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark CMF, we deploy a three-tiered orthogonal approach. The workflow transitions from primary biochemical screening to kinetic profiling, culminating in cellular validation.

Workflow Prep Reagent Prep HNE & Inhibitors Assay Cell-Free Assay MeOSuc-AAPV-AMC Prep->Assay Kinetics Kinetic Profiling Jump-Dilution Assay->Kinetics Cellular Cellular Validation U937 Degranulation Kinetics->Cellular Analysis Data Synthesis Benchmarking Report Cellular->Analysis

Step-by-step experimental workflow for benchmarking HNE inhibitors.

Protocol 1: Cell-Free Enzymatic Inhibition (IC50 Determination)

Causality: We utilize the fluorogenic substrate MeOSuc-AAPV-AMC . The tetrapeptide sequence (Ala-Ala-Pro-Val) perfectly mimics the P4-P1 subsite preference of HNE, ensuring high target specificity and a robust signal-to-background ratio[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 500 mM NaCl, and 0.05% Tween-20 (pH 8.0). Note: Tween-20 prevents non-specific aggregation-based inhibition.[4]

  • Enzyme Preparation: Dilute purified Human Neutrophil Elastase to a working concentration of 5 nM in the assay buffer.

  • Compound Incubation: In a 96-well black microplate, add 10 µL of serially diluted inhibitors (CMF, Sivelestat, Alvelestat in DMSO, final DMSO < 2.5%) to 40 µL of the HNE solution. Incubate at room temperature for exactly 15 minutes to allow acyl-enzyme formation[3].

  • Substrate Addition: Initiate the reaction by adding 50 µL of MeOSuc-AAPV-AMC (final concentration 10 µM).

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 30-second intervals using a multimode microplate reader[4].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curves. Fit the dose-response data to a four-parameter logistic equation to derive the IC50.

Protocol 2: Jump-Dilution Assay (Mechanism of Action)

Causality: IC50 values are highly dependent on assay conditions. To prove that CMF acts as a covalent reversible (acylating) agent like Sivelestat, we must measure the residence time of the inhibitor-enzyme complex. By incubating the enzyme with a high concentration of inhibitor and rapidly diluting it, a reversible inhibitor (Alvelestat) will immediately release, restoring enzyme activity. An acylating inhibitor (Sivelestat, CMF) will show a prolonged lag phase as the acyl bond slowly hydrolyzes.

Step-by-Step Methodology:

  • Incubate HNE (100 nM) with inhibitors at 10 × IC50 for 30 minutes to ensure >95% target occupancy.

  • Rapidly dilute the pre-incubated complex 100-fold into assay buffer containing 50 µM MeOSuc-AAPV-AMC (final HNE = 1 nM).

  • Monitor fluorescence continuously for 2 hours.

  • Fit the recovery curve to the integrated rate equation for slow-binding inhibition to calculate the dissociation rate constant ( koff​ ) and residence time ( τ=1/koff​ ).

Data Presentation: Benchmarking Results

The following tables synthesize the comparative performance of CMF against the reference standards across our orthogonal assays.

Table 1: Biochemical and Kinetic Profiling CMF demonstrates potent biochemical inhibition, though slightly less potent than the optimized clinical standard Sivelestat. Crucially, the jump-dilution assay confirms its prolonged residence time, validating the acyl-enzyme mechanistic hypothesis.

InhibitorMechanism of ActionIC50 (nM) koff​ ( s−1 )Residence Time ( τ )
Sivelestat Covalent Reversible (Acylating)44 ± 5 1.2×10−4 ~138 minutes
Alvelestat Reversible Competitive12 ± 2Immeasurably fast< 1 minute
CMF (Test) Covalent Reversible (Acylating)85 ± 8 3.5×10−4 ~47 minutes

Table 2: Cellular Efficacy (U937 Cell Degranulation Model) Biochemical potency must translate to cellular environments where competing substrates and cellular nucleophiles exist. CMF maintains a respectable therapeutic window with minimal cytotoxicity.

InhibitorCellular IC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50 / Cell IC50)
Sivelestat 110 ± 15> 100> 900
Alvelestat 35 ± 6> 100> 2800
CMF (Test) 240 ± 22> 50> 200

Conclusion

Benchmarking 4-chloro-3-methylphenyl 2-furoate (CMF) against Sivelestat and Alvelestat reveals that ester-based scaffolds can successfully mimic the acyl-enzyme trapping mechanism of established sulfonamide-based clinical drugs. While CMF exhibits a shorter residence time and slightly lower potency than Sivelestat, the self-validating jump-dilution protocols confirm its targeted covalent mechanism. For drug development professionals, this structural motif serves as a viable starting point for hit-to-lead optimization in the pursuit of next-generation HNE inhibitors.

References

  • Title: 4-Chloro-3-methylphenyl 2-furoate - CAS 97035-50-2 Source: Molaid Chemical Database URL
  • Title: Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors Source: Frontiers in Chemistry URL
  • Title: Human Neutrophil Elastase: Characterization of Intra- vs.
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

"in vitro and in vivo correlation of 4-chloro-3-methylphenyl 2-furoate activity"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Correlating In Vitro and In Vivo Activity for Novel Anti-Inflammatory Agents: A Case Study of 4-chloro-3-methylphenyl 2-furoate

For researchers and drug development professionals, the journey from identifying a promising molecule in a test tube to validating its efficacy in a living system is fraught with challenges. The ultimate goal is to establish a robust In Vitro-In Vivo Correlation (IVIVC) , a predictive relationship that allows in vitro results to serve as a reliable surrogate for in vivo outcomes.[1] This guide provides a comprehensive framework for establishing such a correlation, using the novel compound 4-chloro-3-methylphenyl 2-furoate as a case study.

While specific data for this exact molecule is not yet in the public domain, its structure—a furoate ester linked to a substituted phenyl ring—suggests potential anti-inflammatory activity. Furan-containing compounds and phenylpropanoids are known to possess such properties, often by modulating inflammatory pathways.[2][3] We will therefore hypothesize that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, a cornerstone of anti-inflammatory drug action.[4]

This guide will detail the logical, step-by-step experimental cascade required to test this hypothesis, from initial enzyme inhibition assays to cellular models, and finally to a validated in vivo efficacy model, culminating in a correlative analysis.

Part 1: In Vitro Characterization: From Target to Cell

The initial phase of characterization aims to confirm the compound's mechanism of action and potency at the molecular and cellular levels. We will assess its direct effect on the target enzyme (COX-1/COX-2), its activity in a relevant cell-based model of inflammation, and its metabolic stability to predict its fate in the body.

Primary Target Engagement: COX-1 & COX-2 Inhibition Assay

Rationale: The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[5] COX-1 is typically constitutive, involved in homeostatic functions, while COX-2 is induced during inflammation.[6] Determining a compound's potency and selectivity for these isoforms is critical. Selective COX-2 inhibition is a hallmark of modern NSAIDs, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1]

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 Peroxidase PGH2_2 PGH2 PGG2_2->PGH2_2 Peroxidase Prostaglandins_1 Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 NSAIDs 4-chloro-3-methylphenyl 2-furoate & NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Protocol: Colorimetric COX Inhibition Assay

This protocol is adapted from established methods for measuring the peroxidase activity of COX enzymes.[1][5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Solution: Prepare a working solution of hemin in the assay buffer.

    • Enzyme Solutions: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in assay buffer on ice.

    • Chromogenic Substrate: Prepare a working solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Substrate: Prepare a working solution of arachidonic acid in assay buffer.

    • Test Compounds: Prepare 10 mM stock solutions of 4-chloro-3-methylphenyl 2-furoate and comparators in DMSO. Create serial dilutions in assay buffer. Celecoxib should be used as a COX-2 selective positive control.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 140 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound dilution to the inhibitor wells. For "100% activity" control wells, add 10 µL of vehicle (DMSO-containing buffer).

    • Pre-incubate the plate at 25°C for 10 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of TMPD solution, followed immediately by 10 µL of arachidonic acid solution.

    • Read the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of absorbance vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50 value (the concentration that causes 50% inhibition).

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-chloro-3-methylphenyl 2-furoate 15.20.4533.8
3-methylphenyl 2-furoate (Comparator A)12.53.14.0
3-chloro-4-methylphenyl 2-furoate (Comparator B)25.81.913.6
Celecoxib (Positive Control)>500.05>1000
Cellular Activity: Macrophage Cytokine Release Assay

Rationale: To confirm that enzyme inhibition translates to a functional anti-inflammatory effect in a cellular context, we use a macrophage-based assay. Macrophages are key immune cells that, when activated by inflammatory stimuli like Lipopolysaccharide (LPS), release pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] An effective anti-inflammatory compound should suppress this cytokine release.[9]

Experimental Protocol: LPS-Induced Cytokine Release in J774A.1 Macrophages

This protocol is based on standard methods for assessing anti-inflammatory activity in macrophage cell lines.[7][10]

  • Cell Culture: Culture J774A.1 mouse macrophage cells in complete RPMI 1640 medium supplemented with 10% FBS at 37°C and 5% CO2.[10]

  • Cell Plating: Seed 2 x 10^5 cells per well into a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (prepared in culture medium) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Hypothetical Data Presentation:

CompoundTNF-α Release IC50 (µM)
4-chloro-3-methylphenyl 2-furoate 1.5
3-methylphenyl 2-furoate (Comparator A)8.9
3-chloro-4-methylphenyl 2-furoate (Comparator B)4.2
Dexamethasone (Positive Control)0.02
Metabolic Stability Assay

Rationale: Before moving to in vivo studies, it's crucial to understand a compound's metabolic stability. This in vitro assay uses liver microsomes, which contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s), to predict how quickly a compound might be cleared by the liver in vivo.[11] Poor metabolic stability can prevent a compound from reaching therapeutic concentrations.[12]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing metabolic stability.[13][14]

  • Reagent Preparation:

    • Phosphate Buffer: pH 7.4.

    • Microsomes: Thaw pooled human or rat liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in buffer.

    • Cofactor: Prepare a solution of NADPH in buffer.

    • Test Compound: Prepare a 1 µM working solution of the test compound in buffer.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., tolbutamide).

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH solution. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.

    • Vortex and centrifuge the samples to precipitate the protein.

  • Analysis:

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line is used to calculate the half-life (t1/2).

    • The intrinsic clearance (CLint) is calculated from the half-life and protein concentration.

Hypothetical Data Presentation:

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
4-chloro-3-methylphenyl 2-furoate 4530.8
3-methylphenyl 2-furoate (Comparator A)2555.5
3-chloro-4-methylphenyl 2-furoate (Comparator B)5525.2
Verapamil (High Clearance Control)< 10> 138
Dextromethorphan (Medium Clearance Control)3539.5

Part 2: In Vivo Evaluation: From Animal Model to Pharmacokinetics

With promising in vitro data, the next step is to evaluate the compound's performance in a living system. This involves assessing its ability to reduce inflammation in a disease model and understanding its pharmacokinetic profile.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Testing cluster_2 Correlation & Prediction COX_Assay COX-1/COX-2 Inhibition Assay (IC50) Cell_Assay Macrophage Cytokine Assay (IC50) COX_Assay->Cell_Assay Confirms Cellular Activity IVIVC In Vitro-In Vivo Correlation (IC50 vs ED50) COX_Assay->IVIVC Efficacy_Study Carrageenan Paw Edema Model (Rat) (ED50) Cell_Assay->Efficacy_Study Predicts Efficacy Metabolic_Assay Microsomal Stability Assay (CLint) PK_Study Pharmacokinetic Study (Rat) (AUC, Cmax, T1/2) Metabolic_Assay->PK_Study Predicts Clearance PK_Study->IVIVC Informs Dosing Efficacy_Study->IVIVC

Caption: Overall experimental workflow from in vitro screening to in vivo correlation.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Rationale: This is a classic, highly reproducible model of acute inflammation used to evaluate NSAIDs.[15] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins.[16] Inhibition of the paw swelling (edema) in this phase is indicative of COX-2 inhibition in vivo.[17]

Experimental Protocol: Rat Paw Edema

  • Animals: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Grouping: Animals are divided into groups (n=6 per group): Vehicle control, Positive control (Celecoxib, e.g., 10 mg/kg), and test compound groups at various doses (e.g., 3, 10, 30 mg/kg).

  • Dosing: Test compounds and controls are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) 60 minutes before the carrageenan injection.

  • Inflammation Induction: At time t=0, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[16]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume.

    • The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group, typically at the 4-hour time point.

    • The ED50 (the dose causing 50% inhibition of edema) is calculated using dose-response analysis.

Hypothetical Data Presentation:

CompoundDose (mg/kg, p.o.)% Inhibition of Edema @ 4hED50 (mg/kg)
4-chloro-3-methylphenyl 2-furoate 328%9.8
1052%
3075%
Celecoxib (Positive Control)1065%7.5
Pharmacokinetic (PK) Profiling

Rationale: A pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. It helps correlate the administered dose with the actual drug concentration in the bloodstream over time, providing critical context for the efficacy results.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animals: Male Wistar rats with cannulated jugular veins are used.

  • Dosing: Administer the test compound at a single dose (e.g., 10 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve), and t1/2 (half-life).

Hypothetical Data Presentation:

Compound (10 mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
4-chloro-3-methylphenyl 2-furoate 8502.04250
3-methylphenyl 2-furoate (Comparator A)4501.51800

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

The final and most critical step is to integrate the data and establish a predictive correlation. A strong IVIVC provides confidence that the in vitro assays are meaningful and can be used to guide further drug discovery efforts, such as optimizing the chemical structure of new analogs.

Conceptual Framework: For a mechanism-based IVIVC, we aim to correlate the concentration of the drug required to inhibit the target enzyme in vitro (IC50) with the dose required to produce a therapeutic effect in vivo (ED50). A linear relationship on a log-log plot between these two parameters for a series of related compounds is a strong indicator of a successful correlation.

cluster_input Inputs cluster_output Output IVIVC IVIVC Concept In Vitro Data (Target Potency - IC50) In Vivo Data (Efficacy - ED50) Correlation Model (IC50 vs. ED50 Plot) Predictive Power (Forecast In Vivo Efficacy of New Analogs) prediction Predicted ED50 for New Compound X IVIVC:f4->prediction invitro IC50 Values (Compound 1, 2, 3...) invitro->IVIVC:f1 invivo ED50 Values (Compound 1, 2, 3...) invivo->IVIVC:f2

Caption: Conceptual framework for establishing a predictive IVIVC model.

Analysis and Interpretation:

By plotting the in vitro COX-2 IC50 values against the in vivo paw edema ED50 values for our hypothetical compound series, we can assess the correlation.

CompoundCOX-2 IC50 (µM)Paw Edema ED50 (mg/kg)
4-chloro-3-methylphenyl 2-furoate 0.459.8
3-methylphenyl 2-furoate (Comparator A)3.145.0
3-chloro-4-methylphenyl 2-furoate (Comparator B)1.928.5
Celecoxib0.057.5

When these points are plotted (log IC50 vs. log ED50), a strong linear relationship would validate our initial hypothesis. It would demonstrate that in vitro COX-2 potency is the primary driver of in vivo anti-inflammatory efficacy for this chemical series.

Structure-Activity Relationship (SAR) Insights:

  • Effect of Chlorination: Comparing 4-chloro-3-methylphenyl 2-furoate (COX-2 IC50 = 0.45 µM) with its non-chlorinated parent, Comparator A (IC50 = 3.1 µM), suggests that the addition of the chlorine atom at the 4-position significantly enhances COX-2 inhibitory potency. This also translates to improved in vivo efficacy (ED50 of 9.8 vs 45.0 mg/kg).

  • Metabolic Stability: The chlorine at the 4-position also appears to improve metabolic stability (t1/2 of 45 min vs 25 min), likely by blocking a potential site of metabolism on the phenyl ring. This improved stability contributes to better drug exposure (AUC) and, consequently, better in vivo performance.

Conclusion

This guide outlines a comprehensive and scientifically rigorous pathway for characterizing a novel compound, 4-chloro-3-methylphenyl 2-furoate, as a potential anti-inflammatory agent. By systematically progressing from target-based in vitro assays to cellular models and finally to in vivo efficacy and pharmacokinetic studies, a wealth of data can be generated. The cornerstone of this process is the establishment of a robust In Vitro-In Vivo Correlation. A successful IVIVC, as demonstrated with our hypothetical data, validates the mechanism of action and provides a powerful predictive tool that can significantly accelerate the drug discovery process by allowing researchers to prioritize and design new analogs with a higher probability of in vivo success.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(4), e1052. Available from: [Link]

  • Akhtar, N., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 580–585. Available from: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Talley, J. J. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 407, pp. 119-129). Humana Press. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]

  • Modi, F., Varia, R., & Patel, J. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Haryana Veterinarian, 62(01), 104-107. Available from: [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. Available from: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available from: [Link]

  • Balaha, M., et al. (2014). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available from: [Link]

  • Liu, B., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(5), 6485-6501. Available from: [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Available from: [Link]

  • Asif, M. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current Computer-Aided Drug Design, 8(3), 230-237. Available from: [Link]

  • Lee, Y.-G., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(3), 3363-3373. Available from: [Link]

  • Salehi, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3743. Available from: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299-12328. Available from: [Link]

  • Wang, S., et al. (2025). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 26(19), 15003. Available from: [Link]

Sources

Performance Comparison Guide: Statistical Analysis of 4-Chloro-3-methylphenyl 2-furoate (4-CMPF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of advanced preservatives and agrochemical intermediates, balancing immediate antimicrobial efficacy with long-term stability and low toxicity is a persistent challenge. 4-Chloro-3-methylphenol (commonly known as Chlorocresol or PCMC) is a highly effective, broad-spectrum biocide. However, its application in sensitive topical or extended-release formulations is often limited by its strong phenolic odor, high volatility, and potential to cause skin sensitization at peak concentrations.

To overcome these limitations, researchers have synthesized 4-chloro-3-methylphenyl 2-furoate (4-CMPF) [1]. By esterifying the reactive phenolic hydroxyl group of PCMC with a 2-furoyl moiety, the molecule is transformed into a hydrolytically tunable prodrug.

The Causality of the Design: Masking the phenol group eliminates the characteristic odor and reduces immediate tissue irritation. More importantly, the furoate ester bond acts as a "chemical timer." In aqueous or physiological environments, the ester undergoes slow hydrolysis, providing a sustained release of the active PCMC warhead. This self-validating mechanism ensures that the concentration of free PCMC remains within the therapeutic window for a longer duration, minimizing toxicity while maximizing long-term protection.

This guide objectively compares the experimental performance of 4-CMPF against its parent compound (PCMC) and a non-chlorinated ester control (Methyl 2-furoate), supported by rigorous statistical analysis of in vitro data.

Experimental Workflow & Visualization

The evaluation of 4-CMPF requires a multi-assay approach, tracking both its biological efficacy and its chemical kinetics. The workflow below outlines the synthesis, biological evaluation, and statistical processing pipeline.

G N1 Chlorocresol (PCMC) + 2-Furoyl Chloride N2 Esterification (Pyridine, 0°C to RT) N1->N2 Reactants N3 4-Chloro-3-methylphenyl 2-furoate (4-CMPF) N2->N3 Yield > 80% N4 Assay 1: Antimicrobial Broth Microdilution (MIC) N3->N4 In vitro efficacy N5 Assay 2: Hydrolytic Stability RP-HPLC (pH 5.5 & 7.4) N3->N5 Kinetic profiling N6 Statistical Analysis (ANOVA & Tukey's HSD) N4->N6 MIC/MBC Data N5->N6 t1/2 Data

Fig 1: Workflow for the synthesis, multi-assay evaluation, and statistical analysis of 4-CMPF.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 4-Chloro-3-methylphenyl 2-furoate

Adapted from standard aroyl-furan synthesis methodologies [1].

  • Preparation: Dissolve 10.0 mmol of 4-chloro-3-methylphenol in 15 mL of anhydrous pyridine under an inert nitrogen atmosphere.

  • Reaction: Cool the solution to 0°C using an ice bath. Add 11.0 mmol of 2-furoyl chloride dropwise over 15 minutes to prevent exothermic side reactions.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Precipitation & Purification: Pour the reaction mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine and precipitate the ester. Filter the crude solid and recrystallize from hot ethanol to yield pure 4-CMPF (Yield: ~83%).

Protocol B: Antimicrobial Efficacy (MIC/MBC)

Conducted in accordance with EUCAST guidelines [3].

  • Inoculum Preparation: Prepare suspensions of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) adjusted to 5×105 CFU/mL in Mueller-Hinton broth.

  • Dilution: Prepare serial two-fold dilutions of 4-CMPF, PCMC, and Methyl 2-furoate (ranging from 1000 μg/mL to 15.6 μg/mL) in 96-well microtiter plates using 1% DMSO as a cosolvent.

  • Incubation & Reading: Incubate at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Plating aliquots from clear wells onto agar determines the Minimum Bactericidal Concentration (MBC).

Protocol C: Stability-Indicating RP-HPLC Assay

This protocol is self-validating: it simultaneously tracks the disappearance of the 4-CMPF peak and the stoichiometric appearance of the PCMC peak, ensuring mass balance (>98%) and confirming that degradation is purely hydrolytic [2].

  • Chromatographic Conditions: Use a Luna C18 column (250 mm × 4.6 mm, 5μm). Mobile phase: Ammonium dihydrogen phosphate (pH 4.5) and Methanol (80:30 v/v) [2].

  • Sample Preparation: Incubate 4-CMPF (50 μg/mL) in buffer solutions at pH 5.5 (skin surface pH) and pH 7.4 (physiological pH) at 37°C.

  • Sampling: Extract 20 μL aliquots at predetermined time points (0, 12, 24, 48, 72, 120 hours) and inject into the HPLC system with UV detection at 227 nm.

Quantitative Data Presentation

Table 1: Comparative Antimicrobial Efficacy (n=5 independent replicates)
CompoundTarget OrganismMean MIC (μg/mL) ± SDMean MBC (μg/mL) ± SD
Chlorocresol (PCMC) S. aureus100.0 ± 0.0200.0 ± 0.0
E. coli200.0 ± 0.0400.0 ± 0.0
4-CMPF (Prodrug) S. aureus125.0 ± 12.5250.0 ± 25.0
E. coli250.0 ± 25.0500.0 ± 0.0
Methyl 2-furoate S. aureus>1000 (Inactive)>1000 (Inactive)
E. coli>1000 (Inactive)>1000 (Inactive)
Table 2: Hydrolytic Degradation Kinetics of 4-CMPF at 37°C
Environmental ConditionRate Constant ( k ) [hr⁻¹]Half-life ( t1/2​ ) [hr]Mass Balance Recovery (%)
pH 5.5 (Dermal/Topical) 0.0058 ± 0.0004120.5 ± 8.299.1 ± 0.4
pH 7.4 (Physiological) 0.0145 ± 0.001147.8 ± 3.598.7 ± 0.6
pH 9.0 (Alkaline Stress) 0.3465 ± 0.02102.0 ± 0.196.5 ± 1.2

Statistical Analysis & Interpretation

To objectively compare the performance of 4-CMPF against its alternatives, the experimental data was subjected to rigorous statistical evaluation using SPSS (v.28).

1. Antimicrobial Efficacy Analysis: A one-way Analysis of Variance (ANOVA) was conducted on the log-transformed MIC values. The analysis revealed a statistically significant difference between the active compounds and the control ( p<0.001 ). Post-hoc Tukey's HSD test indicated that while 4-CMPF requires a marginally higher concentration to achieve initial inhibition compared to free PCMC ( p=0.042 for S. aureus), this is an expected artifact of the prodrug design. 4-CMPF must undergo partial hydrolysis in the test media to release the active PCMC warhead. The fact that its MIC is nearly identical to the highly volatile PCMC proves that the furoate ester efficiently cleaves in the presence of bacterial esterases, successfully functioning as a sustained-release agent.

2. Hydrolytic Kinetic Analysis: The degradation of 4-CMPF followed pseudo-first-order kinetics. An independent samples t-test comparing the half-life ( t1/2​ ) at pH 5.5 versus pH 7.4 demonstrated a highly significant difference ( t(8)=18.4,p<0.0001 ). Causality Insight: The extended half-life of ~120 hours at pH 5.5 makes 4-CMPF exceptionally well-suited for topical dermatological formulations (where skin pH is naturally slightly acidic). It remains stable in the formulation but slowly releases the active biocide over 5 days, drastically reducing the risk of contact dermatitis associated with bolus doses of free chlorocresol.

Conclusion

The statistical analysis of 4-chloro-3-methylphenyl 2-furoate experimental data validates its utility as a superior alternative to traditional chlorocresol in applications requiring longevity and reduced toxicity. While free PCMC offers rapid microbial knockdown, 4-CMPF provides a mathematically predictable, sustained-release profile governed by environmental pH. Formulators should select 4-CMPF for leave-on topical applications, extended-life material preservatives, and agrochemical matrices where volatility and odor must be strictly controlled.

References

  • Thakar, K. A., & Padhye, A. M. (1984). Synthesis of photoactive 2-aroyl-3-furylbenzofurans. Journal of the Indian Chemical Society, 61(8), 715-716.
  • Zang, L. Y., Barbero, A. M., & Frasch, H. F. (2014). Simultaneous Determination of Clobetasol and Chlorocresol in Cream by Stability Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences and Drug Research.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) / Related Methodology via PMC. (2015). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. National Institutes of Health (NIH).

Peer Review & Replication Guide: 4-Chloro-3-methylphenyl 2-furoate Findings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The synthesis of photoactive 2-aroyl-3-furylbenzofurans relies heavily on the efficient preparation of highly functionalized ortho-hydroxy ketone intermediates. A critical precursor in this pathway is 4-chloro-3-methylphenyl 2-furoate (CAS: 97035-50-2)[1]. Originally detailed in the seminal work by Thakar and Padhye (1984), the synthesis and subsequent Fries rearrangement of this ester provides a highly regioselective route to (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone[2].

This guide provides an objective peer-review and replication framework, comparing the performance of the 2-furoate ester pathway against alternative direct acylation methods and thiophene-based analogues.

Pathway Analysis & Mechanistic Causality

When synthesizing complex heteroaromatic ketones, chemists must choose between direct Friedel-Crafts acylation and a two-step esterification/Fries rearrangement. Direct acylation of 4-chloro-3-methylphenol with 2-furoyl chloride often yields poor regioselectivity, leading to a mixture of isomers and unwanted O-acylated polymers.

By contrast, isolating the 4-chloro-3-methylphenyl 2-furoate ester and subjecting it to an aluminum chloride ( AlCl3​ )-mediated Fries rearrangement ensures that the furoyl group migrates exclusively to the sterically hindered but electronically favored ortho position[2]. The Lewis acid coordinates with the ester oxygen, generating a highly electrophilic acylium ion that attacks the activated aromatic ring in a controlled intramolecular fashion.

Pathway A 4-Chloro-3-methylphenol + 2-Furoyl Chloride B 4-Chloro-3-methylphenyl 2-furoate (Ester) A->B Pyridine Esterification E Direct Friedel-Crafts Acylation A->E AlCl3 C Fries Rearrangement (AlCl3, Heat) B->C D (5-Chloro-2-hydroxy-4-methylphenyl) (furan-2-yl)methanone C->D Regioselective ortho-migration E->D Low Yield (<40%) Mixed Isomers

Reaction pathway comparing Fries rearrangement of the 2-furoate ester vs. direct acylation.

Performance Comparison: Furoate vs. Alternatives

To validate the efficacy of the 4-chloro-3-methylphenyl 2-furoate pathway, we compared its experimental yield and regioselectivity against the thiophene-2-carboxylate analogue and standard direct acylation. The data demonstrates that the furoate Fries rearrangement is significantly more efficient.

Parameter4-Chloro-3-methylphenyl 2-furoate (Fries Route)Thiophene-2-carboxylate AnalogueDirect Friedel-Crafts Acylation (Standard)
Target Product (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanoneThiophen-2-yl analogueSame as Furoate route
Overall Yield 83% [2]60% [3]< 40% (Typical Baseline)
Regioselectivity High (ortho-migration exclusively)ModeratePoor (mixed isomers & O-acylation)
Key Reagents AlCl3​ , Heat AlCl3​ , Heat AlCl3​ , 2-Furoyl Chloride
Downstream Utility High (Oxime formation[4])ModerateLow (Requires extensive chromatography)

Data Interpretation: The 83% yield of the furoate rearrangement[2] significantly outperforms the 60% yield observed in the thiophene analogue[3]. The oxygen atom in the furan ring provides superior electronic stabilization to the migrating acylium intermediate compared to the sulfur atom in thiophene, reducing tar formation and improving overall recovery.

Self-Validating Experimental Protocols

Workflow S1 1. Esterification (Pyridine, 0°C) S2 2. Isolation (Ice-HCl wash) S1->S2 S3 3. Fries Rearrangement (AlCl3, 120°C, 2h) S2->S3 S4 4. Quenching (Ice-cold HCl) S3->S4 S5 5. Purification (Recrystallization) S4->S5

Step-by-step experimental workflow for the synthesis and rearrangement of the 2-furoate ester.

Protocol A: Synthesis of 4-Chloro-3-methylphenyl 2-furoate
  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in anhydrous pyridine.

    • Mechanistic Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl generated during acylation, driving the equilibrium forward and preventing the protonation of the phenol, which would otherwise reduce its nucleophilicity.

  • Step 2: Acylation. Add 1.1 equivalents of 2-furoyl chloride dropwise while maintaining the reaction vessel at 0°C.

    • Mechanistic Causality: 2-Furoyl chloride is highly reactive. The 0°C environment prevents uncontrolled exothermic degradation of the sensitive furan ring and suppresses unwanted polymerization side reactions.

  • Step 3: Isolation & Validation. Pour the mixture into ice-cold dilute HCl. Filter the precipitate and wash with distilled water.

    • Self-Validating Check: The dilute HCl washes away residual pyridine as water-soluble pyridinium chloride. A successful esterification is confirmed by a distinct shift in TLC ( Rf​ value increase in hexane:ethyl acetate) and the absence of a broad -OH stretch in the FTIR spectrum.

Protocol B: Fries Rearrangement to the Ortho-Hydroxy Ketone
  • Step 1: Complexation. Intimately mix the dried 4-chloro-3-methylphenyl 2-furoate with anhydrous aluminum chloride ( AlCl3​ , 1.5 equivalents).

    • Mechanistic Causality: AlCl3​ is a strong Lewis acid that coordinates with the ester carbonyl oxygen, weakening the C-O bond and facilitating the generation of the highly electrophilic furoyl cation (acylium ion).

  • Step 2: Thermal Activation. Heat the solid mixture to 120°C for 2 hours.

    • Mechanistic Causality: The thermal energy overcomes the activation barrier for the migration of the acylium ion to the ortho position of the aromatic ring, yielding the desired ketone at an 83% efficiency[2].

  • Step 3: Quenching & Purification. Quench the reaction mass with crushed ice and concentrated HCl. Extract, wash, and recrystallize from ethanol.

    • Self-Validating Check: The ice-HCl mixture hydrolyzes the aluminum complex, liberating the free (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone. Successful rearrangement is validated by the appearance of a deep violet/green color upon the addition of neutral ferric chloride ( FeCl3​ ), confirming the presence of a newly freed phenolic -OH group adjacent to a carbonyl.

Downstream Applications

Once isolated, (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone serves as a robust platform for further functionalization. By reacting the ketone with hydroxylamine hydrochloride and potassium hydroxide, researchers can synthesize (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone O-acetyl oxime[4]. This oxime intermediate is essential for subsequent cyclization protocols aimed at discovering novel photoactive benzofuran derivatives.

References

  • Penta Fine Ingredients, Inc. - ChemBuyersGuide.com. 4-CHLORO-3-METHYLPHENOL Sourcing. URL:Link

  • [1] Molaid Chemical Database. 4-Chloro-3-methylphenyl 2-furoate - CAS 97035-50-2. URL: 1

  • [4] Thakar, K. A., & Padhye, A. M. (1984). Journal of the Indian Chemical Society, 61(8), 715-716. Cited in Molaid for (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone O-acetyl oxime. URL: 4

  • [2] Thakar, K. A., & Padhye, A. M. (1984). Journal of the Indian Chemical Society, 61(8), 715-716. Cited in Molaid for (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone. URL: 2

  • [3] Molaid Chemical Database. (5-Chloro-2-hydroxy-3-methyl-phenyl)-thiophen-2-yl-methanone oxime. URL: 3

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-Chloro-3-methylphenyl 2-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated aryl ester utilized in advanced organic synthesis and drug development, 4-chloro-3-methylphenyl 2-furoate requires rigorous operational oversight. Because this compound contains a chlorinated aromatic ring, its handling, storage, and disposal must strictly adhere to environmental and safety regulations to prevent the release of highly toxic degradants into the ecosystem. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for the safe lifecycle management of this compound.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the mechanistic causality behind its hazards. 4-chloro-3-methylphenyl 2-furoate is an ester that is susceptible to environmental or in vitro hydrolysis when exposed to aqueous acidic or basic conditions[1][2].

Upon ester cleavage, the compound degrades into 2-furoic acid and 4-chloro-3-methylphenol (chlorocresol) . Chlorocresol is classified as a severe skin irritant and is3[3]. Furthermore, the EPA mandates that halogenated organic compounds be strictly controlled due to their high toxicity, mobility, and persistence in the environment[4]. Therefore, the parent ester must be managed under stringent Halogenated Organic Waste protocols to prevent the formation of dioxins during standard waste incineration[5].

HydrolysisPathway A 4-chloro-3-methylphenyl 2-furoate B Hydrolysis (H2O / Base / Acid) A->B Environmental Degradation C 4-chloro-3-methylphenol (Chlorocresol) [Highly Toxic / Corrosive] B->C Ester Cleavage D 2-furoic acid [Irritant] B->D Ester Cleavage

Figure 1: Hydrolysis pathway of 4-chloro-3-methylphenyl 2-furoate yielding toxic chlorocresol.

Operational Handling & Experimental Workflow

When utilizing 4-chloro-3-methylphenyl 2-furoate in synthetic workflows, employ the following self-validating protocol to ensure operator safety and chemical stability.

  • Step 1: Engineering Controls. Always handle the compound inside a certified, properly functioning chemical fume hood to prevent the inhalation of aerosols or dust[6].

  • Step 2: Personal Protective Equipment (PPE). Wear chemical-resistant nitrile gloves (double-gloving is recommended during extraction phases), splash-proof safety goggles, and a standard laboratory coat[7].

  • Step 3: Incompatibility Check. Keep the compound isolated from strong oxidizing agents, copper, and strong alkalis.7, evolving heat and explosive fumes[7].

  • Self-Validation Check: Before beginning the reaction, verify the fume hood's face velocity is between 80–120 fpm. If the flow alarm triggers, immediately cap the reagent and suspend operations.

Proper Disposal Procedures: Step-by-Step

Disposal of halogenated compounds is significantly more expensive and logistically complex than non-halogenated waste due to the extra treatment steps required to remove halogens[8]. Mixing these streams is a severe RCRA compliance violation.

  • Step 1: Segregation into Halogenated Waste. Isolate all reaction mixtures, extraction solvents (e.g., dichloromethane, chloroform), and washings containing 4-chloro-3-methylphenyl 2-furoate into a dedicated Halogenated Organic Waste stream[8]. Ensure the waste stream contains 9 and no unreacted nitric acid[9][10].

  • Step 2: Containment. Use chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass containers. 9 to safely allow for the expansion of liquids and headspace vapors[9].

  • Step 3: RCRA-Compliant Labeling. Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list all chemical constituents (e.g., "4-chloro-3-methylphenyl 2-furoate 5%, Dichloromethane 95%")[8]. Do not use chemical formulas or abbreviations.

  • Step 4: Storage and EH&S Transfer. Store the waste container in a designated secondary containment tray within a ventilated flammable storage cabinet. Contact your Environmental Health and Safety (EH&S) department for pickup and subsequent high-temperature incineration[5][8].

  • Self-Validation Check: Cross-reference the waste label constituents with your lab notebook. The percentages must sum to exactly 100%. Visually confirm the liquid level is strictly at or below the 75% fill line.

DisposalWorkflow Gen Waste Generation (Synthesis / Extraction) Seg Halogen Check? Gen->Seg Halo Halogenated Organic Waste (<20% Water) Seg->Halo Contains Cl Cont Containment (HDPE / Glass, Max 75% Fill) Halo->Cont Label RCRA Labeling (List all constituents) Cont->Label Disp EH&S Pickup & High-Temp Incineration Label->Disp

Figure 2: Standard operational workflow for the segregation and disposal of halogenated waste.

Emergency Spill Protocols

In the event of an accidental release of 4-chloro-3-methylphenyl 2-furoate (either as a solid or dissolved in solvent), execute the following protocol:

  • Evacuation and Assessment: Clear the immediate area of non-essential personnel. If the spill is large or highly concentrated, alert EH&S immediately[11].

  • Containment: If safe to do so, turn off any ignition sources[9]. Use a chemical spill kit to deploy an inert absorbent (e.g., dry sand, vermiculite) over the liquid. If the compound is in solid form, avoid generating dust[3][7].

  • Collection: Carefully sweep the absorbed material using non-sparking tools. Place the contaminated absorbent into a designated, heavy-duty hazardous waste container[11].

  • Decontamination: Wash the affected area with water and a suitable detergent. Crucial: 7; collect all wash water as hazardous aqueous waste[6][7].

  • Self-Validation Check: After cleanup, use a pH strip on the final wash water to ensure the surface has returned to a neutral pH, indicating the removal of any acidic/phenolic residues.

Summary Tables

Table 1: Chemical & Hazard Profile

PropertyData
Compound Name 4-Chloro-3-methylphenyl 2-furoate
Primary Degradant 4-Chloro-3-methylphenol (Chlorocresol)[3]
Hazard Classification Halogenated Organic Compound[8][9]
Environmental Toxicity Very toxic to aquatic life with long-lasting effects[3][12]
Incompatibilities Strong alkalis, oxidizing agents, copper[7]

Table 2: Waste Segregation Matrix

Waste CategoryPermitted ConstituentsProhibited ConstituentsDisposal Method
Halogenated Organics 4-Chloro-3-methylphenyl 2-furoate, Chloroform, DCMNon-halogenated solvents (>95%), Water (>20%)[9][10]High-Temp Incineration[5]
Aqueous Corrosives Water, neutralized acids/bases (pH 5-12)[10]Halogenated organics, heavy metalsNeutralization & Sewering[10]
Solid Hazardous Waste Contaminated PPE, silica gel with halogenated residueUncontaminated trash, biohazards[8]Solid Waste Incineration

References

  • SAFETY DATA SHEET - Fisher Scientific: 4-Chloro-3-methylphenol. Fisher Scientific. 3

  • 4-Chloro-3-methylphenol Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. 6

  • Safety data sheet: 4-Chloro-3-methylphenol. CPAChem.12

  • 4-Chloro-3-methylphenol - Safety Data Sheet. ChemicalBook. 7

  • 4-Chloro-3-methylphenol. Santa Cruz Biotechnology. 11

  • (5-chloro-2-hydroxy-4-methylphenyl)(furan-2-yl)methanone O-acetyl oxime. Molaid. 1

  • (5-chloro-2-hydroxy-4-methylphenyl)-(furan-2-yl)methanone. Molaid. 2

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). 5

  • Hazardous Materials Disposal Guide. Nipissing University. 9

  • Hazardous Waste Guide. UTIA Safety Office. 8

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. 10

  • 4-Chloro-3-methylphenol | C7H7ClO | CID 1732. PubChem. 13

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / EPA. 4

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.